molecular formula C9H6N2O2 B1353152 1,5-Naphthyridine-2-carboxylic acid CAS No. 49850-62-6

1,5-Naphthyridine-2-carboxylic acid

Cat. No.: B1353152
CAS No.: 49850-62-6
M. Wt: 174.16 g/mol
InChI Key: XCFUFRWRMISKRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Naphthyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C9H6N2O2 and its molecular weight is 174.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-naphthyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-9(13)8-4-3-6-7(11-8)2-1-5-10-6/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFUFRWRMISKRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)C(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60497750
Record name 1,5-Naphthyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60497750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49850-62-6
Record name 1,5-Naphthyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60497750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-Naphthyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,5-Naphthyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,5-Naphthyridine-2-carboxylic acid, a heterocyclic compound of significant interest in pharmaceutical and agrochemical research.[1] Due to the limited availability of specific experimental data for this compound, this document presents a combination of predicted values and established experimental protocols to enable researchers to determine these properties. The guide also delves into the potential biological activities of this class of compounds, offering insights into their mechanisms of action.

Core Physicochemical Properties

This compound (C9H6N2O2) is a white crystalline solid.[1] Below is a summary of its known and predicted physicochemical properties.

PropertyValue/InformationSource
Molecular Formula C9H6N2O2[2]
Molecular Weight 174.16 g/mol ---
Appearance White crystalline solid[1]
Melting Point >200°C[1]
Boiling Point 366.8°C at 760 mmHg (Predicted)[1]
Vapor Pressure 0.0±0.9 mmHg at 25°C (Predicted)[1]
Refractive Index 1.697 (Predicted)[1]
pKa Data not available. A predicted pKa for the parent 1,5-Naphthyridine is 2.91.[3] The carboxylic acid functional group is expected to have a pKa in the range of 4-5.
Solubility Specific experimental data not available. As a carboxylic acid with a fused aromatic ring system, it is expected to have low solubility in water and higher solubility in organic solvents.

Experimental Protocols

Determination of Aqueous and Organic Solubility

Principle: The shake-flask method is a standard technique for determining the solubility of a compound. It involves creating a saturated solution of the compound in a specific solvent and then measuring the concentration of the dissolved solute.

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed, screw-cap vial.

    • Agitate the vial at a constant temperature (e.g., 25°C) using a mechanical shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • After the equilibration period, allow the suspension to settle.

    • Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting or by filtration through a syringe filter (e.g., 0.22 µm PTFE).

  • Quantification of Dissolved Solute:

    • Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Calculate the original solubility by taking into account the dilution factor.

Determination of pKa by Potentiometric Titration

Principle: Potentiometric titration is a highly accurate method for determining the pKa of a compound.[4] It involves the gradual addition of a titrant (a strong acid or base) to a solution of the sample while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.[5][6]

Protocol:

  • Sample Preparation:

    • Accurately weigh a precise amount of this compound and dissolve it in a known volume of deionized water. If solubility is low, a co-solvent such as methanol or DMSO may be used, but the pKa value will be specific to that solvent system.

    • The final concentration of the sample solution should be in the range of 1-10 mM.[5]

  • Titration Setup:

    • Calibrate a pH meter with standard buffer solutions (e.g., pH 4, 7, and 10).

    • Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and a magnetic stir bar.

    • Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant, delivered via a calibrated burette or an automated titrator.

  • Titration Procedure:

    • Begin stirring the sample solution.

    • Add the titrant in small, precise increments.

    • After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

    • Continue the titration until the pH has passed the expected equivalence point.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the inflection point of the titration curve.

    • Alternatively, the pKa can be determined from the first or second derivative of the titration curve.

Spectral Data

Mass Spectrometry

Predicted mass spectral data for this compound suggests the following adducts and their corresponding m/z values:

Adductm/z
[M+H]+175.05020
[M+Na]+197.03214
[M-H]-173.03564

(Data from PubChem)[7]

13C NMR Spectroscopy

Predicted 13C NMR chemical shifts for the parent 1,5-naphthyridine show signals at approximately 151.13, 143.98, 137.41, and 124.30 ppm.[8][9] For this compound, the presence of the carboxylic acid group would introduce an additional signal in the range of 165-185 ppm for the carbonyl carbon and would also influence the chemical shifts of the aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups:

  • O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.[10]

  • C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.

  • C=N and C=C stretch (aromatic rings): Multiple bands in the 1450-1600 cm⁻¹ region.

  • C-O stretch (carboxylic acid): A band in the 1210-1320 cm⁻¹ region.

Biological Activity and Potential Mechanism of Action

Naphthyridine derivatives are a well-established class of compounds with a broad range of biological activities, including antibacterial and anticancer properties.[1] Many of these activities are attributed to their ability to inhibit key enzymes involved in DNA replication and repair, such as topoisomerase I and DNA gyrase.[6][11]

Inhibition of Topoisomerase I

Several 1,5-naphthyridine derivatives have been identified as potent inhibitors of topoisomerase I, an essential enzyme for relaxing DNA supercoiling during replication and transcription.[12][13] The proposed mechanism involves the stabilization of the covalent complex between topoisomerase I and DNA, leading to DNA strand breaks and subsequent apoptosis in cancer cells.[8]

Topoisomerase_I_Inhibition cluster_0 Cellular Processes cluster_1 Enzymatic Action cluster_2 Inhibition Pathway DNA_Replication DNA Replication/ Transcription Supercoiled_DNA Supercoiled DNA DNA_Replication->Supercoiled_DNA generates Topoisomerase_I Topoisomerase I Supercoiled_DNA->Topoisomerase_I binds Cleavage_Complex Topoisomerase I- DNA Cleavage Complex Topoisomerase_I->Cleavage_Complex forms Relaxed_DNA Relaxed DNA Cleavage_Complex->Relaxed_DNA religates to Stabilized_Complex Stabilized Cleavage Complex Cleavage_Complex->Stabilized_Complex Relaxed_DNA->DNA_Replication allows Naphthyridine 1,5-Naphthyridine-2- carboxylic acid derivative Naphthyridine->Cleavage_Complex stabilizes DNA_Damage DNA Strand Breaks Stabilized_Complex->DNA_Damage leads to Apoptosis Apoptosis DNA_Damage->Apoptosis induces

Caption: Inhibition of Topoisomerase I by a 1,5-Naphthyridine derivative.

Inhibition of DNA Gyrase

Naphthyridine derivatives, particularly the quinolone antibiotics, are well-known inhibitors of bacterial DNA gyrase.[6][11] This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process essential for DNA replication. Inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately bacterial cell death.

DNA_Gyrase_Inhibition cluster_0 Bacterial DNA Replication cluster_1 Inhibition Pathway Relaxed_DNA Relaxed Circular DNA DNA_Gyrase DNA Gyrase (GyrA/GyrB) Relaxed_DNA->DNA_Gyrase binds Negative_Supercoiling Negative Supercoiling DNA_Gyrase->Negative_Supercoiling introduces Gyrase_Complex Gyrase-DNA Complex DNA_Gyrase->Gyrase_Complex Replication_Fork Replication Fork Progression Negative_Supercoiling->Replication_Fork enables Naphthyridine 1,5-Naphthyridine-2- carboxylic acid derivative Naphthyridine->DNA_Gyrase inhibits Blocked_Replication DNA Replication Blocked Gyrase_Complex->Blocked_Replication leads to Cell_Death Bacterial Cell Death Blocked_Replication->Cell_Death results in

References

An In-depth Technical Guide to 1,5-Naphthyridine-2-carboxylic Acid: Solubility, Synthesis, and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on 1,5-naphthyridine-2-carboxylic acid, with a focus on its solubility in organic solvents, a detailed examination of its synthetic pathways, and a proposed metabolic route based on related compounds. Due to the limited availability of specific experimental data for this compound in the public domain, this guide combines established principles of organic and medicinal chemistry with data from analogous structures to provide a robust predictive framework.

Solubility Profile in Organic Solvents

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Protic Methanol, EthanolSparingly SolubleThe carboxylic acid group can form hydrogen bonds with protic solvents. However, the rigid, aromatic naphthyridine core may limit extensive solvation, leading to moderate to low solubility.
Polar Aprotic DMSO, DMFSolubleThese solvents are strong hydrogen bond acceptors and can effectively solvate both the polar carboxylic acid group and, to some extent, the aromatic system through dipole-dipole interactions.
Non-Polar Hexane, TolueneInsolubleThe significant polarity imparted by the carboxylic acid and the nitrogen atoms in the naphthyridine ring makes favorable interactions with non-polar solvents unlikely.
Chlorinated Dichloromethane (DCM)Sparingly SolubleDCM has a moderate polarity and can engage in dipole-dipole interactions. Some limited solubility may be observed, but it is unlikely to be a good solvent.

It is a common trend that for carboxylic acids, as the carbon chain length increases, the solubility in polar solvents like water decreases.[1] While this compound is an aromatic compound, the principle of the non-polar part of the molecule influencing solubility holds.[1] The solubility of aromatic acids generally increases with temperature.[2]

Experimental Protocols

2.1. General Experimental Protocol for Solubility Determination

While specific experimental data for this compound is unavailable, a general protocol for determining the solubility of a new chemical entity (NCE) can be applied. The following is a standard procedure based on the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in various organic solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., Methanol, Ethanol, DMSO, DMF, Hexane, Toluene, DCM) of analytical grade

  • Thermostatically controlled shaker bath

  • Calibrated analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical technique like UV-Vis spectroscopy)

Procedure:

  • Preparation of Saturated Solutions: a. Add an excess amount of solid this compound to a series of vials. b. Add a known volume of each selected organic solvent to the respective vials. c. Securely cap the vials to prevent solvent evaporation.

  • Equilibration: a. Place the vials in a thermostatically controlled shaker bath set at the desired temperature (e.g., 25 °C). b. Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible at the end of the equilibration period.

  • Sample Collection and Preparation: a. After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. b. Carefully withdraw an aliquot of the supernatant using a syringe. c. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid. d. Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantification: a. Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. b. Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of dissolved compound.

  • Data Analysis: a. Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor. b. The experiment should be performed in triplicate for each solvent to ensure reproducibility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 equil1 Shake at constant temperature prep2->equil1 equil2 Allow solid to settle equil1->equil2 sample1 Withdraw and filter supernatant equil2->sample1 sample2 Dilute sample sample1->sample2 sample3 Analyze by HPLC sample2->sample3

A simplified workflow for the experimental determination of solubility.

Synthetic Pathway

The synthesis of 1,5-naphthyridine derivatives can be achieved through various methods, with the Gould-Jacobs reaction being a classic and versatile approach.[3] This method involves the reaction of an aminopyridine with a malonic ester derivative, followed by thermal cyclization. A plausible synthetic route for this compound is outlined below.

3.1. Proposed Synthesis of this compound

A potential synthetic route to this compound could start from 3-aminopyridine and an appropriate three-carbon building block, followed by cyclization and subsequent functional group manipulations. One such established method for a related compound, 1,5-naphthyridine-4-carboxylic acid, is the Gould-Jacobs reaction.[4] Adapting this, a hypothetical synthesis for the 2-carboxylic acid isomer is presented.

Step 1: Condensation 3-Aminopyridine is reacted with a suitable diethyl malonate derivative.

Step 2: Cyclization The intermediate undergoes thermal cyclization to form the naphthyridine ring system.

Step 3: Hydrolysis The ester group is hydrolyzed to the carboxylic acid.

G cluster_steps Reaction Steps cluster_products Intermediates & Product reactant1 3-Aminopyridine step1 Condensation (Heat) reactant1->step1 reactant2 Diethyl ethoxymethylenemalonate reactant2->step1 intermediate1 Diethyl (3-pyridylamino)methylenemalonate step1->intermediate1 step2 Thermal Cyclization (High Temperature) intermediate2 Ethyl 4-hydroxy-1,5- naphthyridine-3-carboxylate step2->intermediate2 step3 Hydrolysis (e.g., NaOH, then H+) product 1,5-Naphthyridine-4-carboxylic Acid* step3->product intermediate1->step2 intermediate2->step3 caption *Note: This diagram illustrates the synthesis of the 4-carboxylic acid isomer via the Gould-Jacobs reaction, a common pathway for this class of compounds, as a model.

Gould-Jacobs synthesis pathway for a naphthyridine carboxylic acid.

Proposed Metabolic Pathway

Direct metabolic studies on this compound are not extensively reported. However, the metabolism of other naphthyridine carboxylic acids, such as the antibacterial drug nalidixic acid (a 1,8-naphthyridine-3-carboxylic acid derivative), has been studied.[5] By analogy, a hypothetical metabolic pathway for this compound can be proposed. The primary metabolic transformations are expected to involve the carboxylic acid group and potential oxidation of the aromatic ring.

Phase I Metabolism:

  • Hydroxylation: The naphthyridine ring can undergo hydroxylation at various positions, catalyzed by cytochrome P450 enzymes.

  • Oxidation: If alkyl substituents were present, they would be susceptible to oxidation.

Phase II Metabolism:

  • Glucuronidation: The carboxylic acid moiety is a prime site for conjugation with glucuronic acid, a common detoxification pathway that increases water solubility and facilitates excretion.

  • Sulfate Conjugation: The hydroxylated metabolites from Phase I can undergo sulfation.

The metabolic attack on the ring substituent is a known pathway for compounds like nalidixic acid.[5][6]

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound phase1_metabolite Hydroxylated Metabolite(s) parent->phase1_metabolite CYP450 (Hydroxylation) phase2_metabolite1 Acyl Glucuronide Conjugate parent->phase2_metabolite1 UGTs (Glucuronidation) phase2_metabolite2 Sulfate Conjugate phase1_metabolite->phase2_metabolite2 SULTs (Sulfation) caption Hypothetical metabolic pathway based on related naphthyridine carboxylic acids.

A proposed metabolic pathway for this compound.

Disclaimer: The information provided in this guide, particularly concerning the quantitative solubility, specific synthetic yields, and metabolic pathways of this compound, is based on established chemical principles and data from analogous compounds due to a lack of specific literature data for the target molecule. This guide is intended for informational purposes for a scientific audience and should not be used as a substitute for rigorous experimental validation.

References

Navigating the Magnetic Landscape: A Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 1,5-Naphthyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the novel heterocyclic compound, 1,5-naphthyridine-2-carboxylic acid. In the absence of experimentally derived spectral data, this document leverages computational prediction methodologies to offer valuable insights into the structural characteristics of this molecule. The following sections detail the predicted chemical shifts, outline standard experimental protocols for NMR data acquisition, and describe the computational workflow used for spectral prediction, making this a vital resource for researchers engaged in the synthesis, characterization, and application of 1,5-naphthyridine derivatives.

Predicted NMR Data of this compound

The predicted ¹H and ¹³C NMR chemical shifts for this compound were generated using established online prediction tools. These predictions are based on large databases of known chemical shifts and sophisticated algorithms that analyze the molecule's electronic environment. The data presented in the following tables provide a foundational dataset for the initial characterization of this compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Atom NumberPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Integration
H-38.41Doublet1H
H-48.02Doublet1H
H-69.15Doublet of Doublets1H
H-77.78Doublet of Doublets1H
H-88.89Doublet of Doublets1H
COOH13.5 (highly variable)Singlet (broad)1H

Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent, concentration, and temperature and may exchange with residual water in the solvent.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Atom NumberPredicted Chemical Shift (ppm)
C-2150.2
C-3123.5
C-4138.1
C-4a122.9
C-6154.1
C-7121.8
C-8140.3
C-8a148.9
COOH166.4

Experimental Protocols for NMR Spectroscopy

The acquisition of high-quality ¹H and ¹³C NMR spectra is paramount for the accurate structural elucidation of organic molecules. The following is a detailed methodology for key experiments.

Sample Preparation

A crucial step in obtaining a high-resolution NMR spectrum is proper sample preparation. For a small molecule like this compound, the following protocol is recommended[1][2][3][4]:

  • Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.

  • Mass of Sample: For a standard ¹H NMR spectrum, dissolve 5-25 mg of the compound. For a ¹³C NMR spectrum, a higher concentration is generally required, typically 50-100 mg, to achieve a good signal-to-noise ratio in a reasonable time[2][3].

  • Solvent Selection: The choice of a deuterated solvent is critical. The solvent should dissolve the sample well and its residual peaks should not overlap with signals of interest[5][6]. For this compound, solvents such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) could be considered. The acidic proton of the carboxylic acid may exchange with deuterium in solvents like D₂O or CD₃OD.

  • Sample Volume: The sample should be dissolved in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, high-quality 5 mm NMR tube[1][4].

  • Homogenization: Ensure the sample is fully dissolved. If necessary, gentle warming or vortexing can be applied. Any particulate matter should be removed by filtration through a small plug of glass wool in a Pasteur pipette to prevent distortion of the magnetic field homogeneity.

NMR Instrument Parameters

The following are typical instrument parameters for acquiring ¹H and ¹³C NMR spectra on a modern NMR spectrometer[7][8][9][10]:

  • ¹H NMR Spectroscopy:

    • Pulse Angle: A 30-45 degree pulse angle is commonly used for routine spectra to allow for a shorter relaxation delay.

    • Acquisition Time (at): Typically 2-4 seconds.

    • Relaxation Delay (d1): A delay of 1-2 seconds is usually sufficient.

    • Number of Scans (ns): For a sample of sufficient concentration, 8 to 16 scans are generally adequate.

    • Spectral Width (sw): A spectral width of 12-16 ppm is standard for most organic molecules.

  • ¹³C NMR Spectroscopy:

    • Pulse Angle: A 30-45 degree pulse angle is often used.

    • Acquisition Time (at): Typically 1-2 seconds.

    • Relaxation Delay (d1): A delay of 2 seconds is a good starting point.

    • Number of Scans (ns): Due to the low natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) is often required to achieve a good signal-to-noise ratio[11].

    • Spectral Width (sw): A spectral width of 200-240 ppm is typically used for organic compounds.

    • Proton Decoupling: Broadband proton decoupling is employed to simplify the spectrum by removing ¹H-¹³C coupling, resulting in single sharp peaks for each unique carbon atom.

Computational NMR Prediction Workflow

Computational methods, particularly those based on Density Functional Theory (DFT), provide a powerful tool for predicting NMR chemical shifts with high accuracy. The general workflow for such a prediction is outlined below and visualized in the accompanying diagram[12][13][14][15][16].

  • Structure Input and Conformational Search: The process begins with the 2D or 3D structure of the molecule. For flexible molecules, a conformational search is performed using molecular mechanics methods to identify low-energy conformers.

  • Geometry Optimization: Each low-energy conformer is then subjected to a more rigorous geometry optimization using a suitable DFT method and basis set (e.g., B3LYP/6-31G(d)).

  • NMR Shielding Calculation: For each optimized geometry, the NMR shielding tensors are calculated using a method such as the Gauge-Including Atomic Orbital (GIAO) method with a larger basis set (e.g., mPW1PW91/6-311+G(2d,p))[14].

  • Chemical Shift Calculation: The calculated isotropic shielding constants are then converted to chemical shifts by referencing them to the shielding constant of a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory.

  • Boltzmann Averaging: If multiple conformers were considered, the final predicted chemical shifts are obtained by taking a Boltzmann-weighted average of the chemical shifts of the individual conformers based on their relative energies.

NMR_Prediction_Workflow Computational NMR Prediction Workflow cluster_input Input cluster_conformation Conformational Analysis cluster_dft Quantum Mechanical Calculations (DFT) cluster_output Output structure Molecular Structure (SMILES/MOL) conf_search Conformational Search (Molecular Mechanics) structure->conf_search low_energy_conformers Low-Energy Conformers conf_search->low_energy_conformers geom_opt Geometry Optimization low_energy_conformers->geom_opt shielding_calc NMR Shielding Calculation (GIAO) geom_opt->shielding_calc chem_shift_calc Chemical Shift Calculation (Referencing to TMS) shielding_calc->chem_shift_calc boltzmann_avg Boltzmann Averaging chem_shift_calc->boltzmann_avg predicted_spectrum Predicted NMR Spectrum boltzmann_avg->predicted_spectrum

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 1,5-Naphthyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy characteristics of 1,5-Naphthyridine-2-carboxylic acid. Due to the limited availability of specific experimental data for this compound in public literature, this guide presents predicted absorption data based on the well-established principles of IR spectroscopy for its constituent functional groups. It also includes a detailed experimental protocol for acquiring IR spectra of solid organic compounds and a logical workflow for spectral analysis.

Predicted Infrared Spectroscopy Data

The structure of this compound incorporates a carboxylic acid group and a naphthyridine bicyclic aromatic system. The expected IR absorption bands are therefore a combination of the vibrational modes of these functional groups. The predicted data is summarized in the table below.

Wavenumber Range (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
3300 - 2500Broad, StrongO-H stretchCarboxylic Acid
3100 - 3000Medium to WeakC-H stretchAromatic (Naphthyridine ring)
1710 - 1680Strong, SharpC=O stretchCarboxylic Acid (conjugated)
1600 - 1450Medium to StrongC=C and C=N skeletal vibrationsAromatic (Naphthyridine ring)
1440 - 1395MediumO-H bendCarboxylic Acid
1320 - 1210StrongC-O stretchCarboxylic Acid
950 - 910Broad, MediumO-H bend (out-of-plane)Carboxylic Acid
900 - 675Medium to StrongC-H bend (out-of-plane)Aromatic (Naphthyridine ring)

Note on Predicted Data:

  • The broadness of the O-H stretching band (3300-2500 cm⁻¹) is a characteristic feature of hydrogen-bonded carboxylic acids, which often exist as dimers in the solid state.[1][2][3]

  • The C=O stretching frequency is predicted to be in the lower end of the typical range for carboxylic acids (1760-1690 cm⁻¹) due to conjugation with the aromatic naphthyridine ring system.[4][5]

  • The aromatic C=C and C=N stretching vibrations typically appear as a series of bands in the 1600-1450 cm⁻¹ region.

  • The C-O stretching and O-H bending vibrations of the carboxylic acid group are also key diagnostic peaks.[1]

Experimental Protocol: Acquiring the IR Spectrum

A standard and widely used method for obtaining the IR spectrum of a solid organic compound like this compound is the Potassium Bromide (KBr) pellet method.[6][7]

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with a pellet-forming die

  • Analytical balance

  • Oven and desiccator

Reagents:

  • This compound (sample)

  • Spectroscopic grade Potassium Bromide (KBr), dried in an oven at ~110°C for several hours and stored in a desiccator to prevent moisture absorption.[8][9]

Procedure:

  • Sample Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of dried KBr.[6]

  • Grinding: Add the KBr and the sample to a clean agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This minimizes light scattering and produces a high-quality spectrum.

  • Pellet Formation: Transfer the powdered mixture to the pellet die. Assemble the die and place it in a hydraulic press.

  • Pressing: Apply pressure (typically 8-10 tons) for a few minutes. It is often beneficial to apply a vacuum during pressing to remove trapped air and moisture, which can lead to cloudy or fractured pellets.[8][10]

  • Pellet Inspection: Carefully release the pressure and disassemble the die. The resulting pellet should be a clear, transparent disc.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Background Scan: First, run a background spectrum with an empty sample compartment or a blank KBr pellet to account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.[11]

  • Sample Scan: Run the spectrum of the sample pellet. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Analyze the resulting spectrum, identifying the characteristic absorption bands and assigning them to the corresponding functional groups.

Logical Workflow for IR Spectroscopy Analysis

The following diagram illustrates the logical workflow for the infrared spectroscopy analysis of this compound.

Workflow for IR Spectroscopy Analysis

References

In-Depth Technical Guide: Mass Spectrometry Fragmentation of 1,5-Naphthyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of 1,5-Naphthyridine-2-carboxylic acid. In the absence of specific experimental data for this exact molecule in the reviewed literature, this guide synthesizes established fragmentation principles for analogous structures, such as quinoline-carboxylic acids and other N-heterocyclic aromatic compounds.[1][2][3] This predictive approach is a standard methodology in mass spectrometry for the structural elucidation of novel or uncharacterized compounds.

Predicted Fragmentation Pathway

The fragmentation of this compound under electrospray ionization (ESI) in positive ion mode is anticipated to initiate with the protonation of the molecule, forming the precursor ion [M+H]⁺. Subsequent fragmentation via collision-induced dissociation (CID) is expected to proceed through several key pathways, primarily involving the carboxylic acid moiety and the stable naphthyridine ring system.

The most probable initial fragmentation steps involve neutral losses from the carboxylic acid group. Aromatic carboxylic acids are known to readily lose water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂).[1][4][5][6][7] Specifically, for structures analogous to quinoline-2-carboxylic acid, the primary fragmentation pathway involves the loss of water and carbon monoxide.[1] Following the initial losses from the carboxylic acid group, further fragmentation of the resulting 1,5-naphthyridine cation is expected, which could involve the characteristic loss of hydrogen cyanide (HCN) from the heterocyclic ring structure.[1][2]

Below is a visual representation of the predicted fragmentation cascade.

Fragmentation_Pathway cluster_M cluster_fragments cluster_sub_fragments M This compound [M+H]⁺ m/z = 175 F1 [M+H - H₂O]⁺ m/z = 157 M->F1 - H₂O (18 Da) F2 [M+H - CO]⁺ m/z = 147 M->F2 - CO (28 Da) F3 [M+H - CO₂]⁺ m/z = 131 M->F3 - CO₂ (44 Da) F4 [M+H - H₂O - CO]⁺ m/z = 129 F1->F4 - CO (28 Da) F5 [M+H - CO₂ - HCN]⁺ m/z = 104 F3->F5 - HCN (27 Da) Experimental_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Injection Column C18 Reversed-Phase Column Separation Sample->Column ESI Electrospray Ionization (ESI+) Column->ESI MS1 MS1: Full Scan (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Product Ion Scan (Fragment Detection) CID->MS2 Data Data MS2->Data

References

An In-depth Technical Guide on 1,5-Naphthyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,5-Naphthyridine-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the apparent lack of a publicly available single-crystal X-ray structure of the title compound, this document focuses on its chemical properties, synthesis methodologies, and the broader biological context of the 1,5-naphthyridine scaffold.

Chemical and Physical Properties

This compound is a white crystalline solid.[1] Its fundamental properties are summarized in the table below, compiled from various chemical databases.

PropertyValueReference
Molecular Formula C₉H₆N₂O₂[1][2][3][4]
Molecular Weight 174.16 g/mol [4]
CAS Number 49850-62-6[1]
Melting Point >200°C[1]
Boiling Point (Predicted) 366.8°C at 760 mmHg[1]
Density (Predicted) 1.421 g/cm³[1]
Flash Point (Predicted) 175.6°C[1]

Synthesis of 1,5-Naphthyridine Carboxylic Acids

A generalized workflow for the synthesis of a 1,5-naphthyridine carboxylic acid derivative, based on the Gould-Jacobs reaction, is presented below. This reaction typically involves the condensation of a 3-aminopyridine with a malonic ester derivative, followed by cyclization and subsequent hydrolysis.[5][6]

Gould_Jacobs_Synthesis General Workflow for 1,5-Naphthyridine Carboxylic Acid Synthesis cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis A 3-Aminopyridine C Intermediate Adduct A->C Heat B Diethyl ethoxymethylenemalonate B->C D Thermal or Microwave-assisted Cyclization C->D E Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate D->E F Base Hydrolysis (e.g., NaOH) E->F G 1,5-Naphthyridine-4-carboxylic acid F->G

Caption: Generalized Gould-Jacobs reaction workflow for 1,5-naphthyridine carboxylic acid synthesis.

Experimental Protocol: A General Example for Gould-Jacobs Reaction

The following is a generalized protocol based on literature descriptions of the Gould-Jacobs reaction for the synthesis of similar heterocyclic systems.[8]

  • Condensation: A mixture of 3-aminopyridine and a slight excess of diethyl ethoxymethylenemalonate is heated, typically without a solvent, at a temperature ranging from 100 to 140°C. The reaction is monitored by a suitable method, such as Thin Layer Chromatography (TLC), until the starting materials are consumed. The intermediate, diethyl (pyridin-3-ylamino)methylenemalonate, can be isolated or used directly in the next step.

  • Cyclization: The intermediate from the previous step is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether, and heated to a high temperature (typically 240-260°C). This high-temperature condition facilitates the intramolecular cyclization to form the 4-hydroxy-1,5-naphthyridine-3-carboxylate ester. The product often precipitates from the reaction mixture upon cooling and can be collected by filtration.

  • Hydrolysis: The isolated ester is then subjected to hydrolysis, usually by refluxing with an aqueous solution of a base like sodium hydroxide or potassium hydroxide in an alcoholic co-solvent (e.g., ethanol). After the hydrolysis is complete, the reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the final 1,5-naphthyridine carboxylic acid product. The product can then be purified by recrystallization from a suitable solvent.

Biological Activity of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of many biologically active compounds.[9] While specific studies on the signaling pathways directly modulated by this compound are not available, numerous derivatives have been investigated for a range of therapeutic applications.

General Biological Activities:

  • Antibacterial and Antifungal Properties: The 1,5-naphthyridine scaffold is a known pharmacophore with antibacterial and antifungal activities.[1]

  • Anti-inflammatory Activity: Certain naturally occurring 1,5-naphthyridine alkaloids, such as quassidine E and canthin-16-one-14-butyric acid, have been shown to reduce the production of pro-inflammatory mediators like NO, IL-6, and TNF-α.[10][11]

  • Anticancer Activity: Fused 1,5-naphthyridine derivatives have demonstrated cytotoxicity against various human cancer cell lines, with mechanisms including the inhibition of topoisomerase II.[9]

Inhibition of TGF-β Signaling Pathway:

A notable example of a well-defined biological target for a 1,5-naphthyridine derivative is the transforming growth factor-beta (TGF-β) type I receptor (ALK5). Optimization of a screening hit led to the development of potent and selective 1,5-naphthyridine inhibitors of ALK5.[12] The TGF-β signaling pathway is crucial in cell growth, differentiation, and apoptosis, and its dysregulation is implicated in diseases such as cancer and fibrosis.

The simplified signaling pathway of TGF-β and its inhibition by a 1,5-naphthyridine derivative is depicted below.

TGF_beta_Signaling Simplified TGF-beta Signaling Pathway and Inhibition TGFb TGF-beta Ligand TBRII TGF-beta Receptor II TGFb->TBRII Binds ALK5 ALK5 (TBR I) TBRII->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates SMAD4 SMAD4 SMAD23->SMAD4 Complexes with Nucleus Nucleus SMAD4->Nucleus Translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression Regulates Inhibitor 1,5-Naphthyridine Inhibitor Inhibitor->ALK5 Inhibits

Caption: Inhibition of the TGF-beta signaling pathway by a 1,5-naphthyridine derivative at the ALK5 receptor.

Conclusion

While the definitive crystal structure of this compound remains to be publicly documented, this guide provides valuable information for researchers. The established synthetic routes to the 1,5-naphthyridine core offer a solid foundation for its preparation. Furthermore, the diverse and potent biological activities exhibited by other derivatives underscore the therapeutic potential of this chemical scaffold, warranting further investigation into the specific properties and mechanisms of action of this compound. Future studies, including single-crystal X-ray diffraction and comprehensive biological screening, would be invaluable in fully elucidating the potential of this compound in drug discovery and development.

References

Technical Guide: Physicochemical Properties of 1,5-Naphthyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 1,5-Naphthyridines

The 1,5-naphthyridine core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of biologically active compounds. As a bicyclic heteroaromatic system containing two nitrogen atoms, its derivatives have demonstrated a wide range of therapeutic applications. The addition of a carboxylic acid moiety at the 2-position introduces a critical ionizable group that significantly influences the molecule's physicochemical properties, including solubility, lipophilicity, and its ability to interact with biological targets. Understanding the ionization constants (pKa) of 1,5-naphthyridine-2-carboxylic acid is therefore crucial for predicting its behavior in physiological environments and for the rational design of new therapeutic agents.

pKa Value of this compound

An exhaustive literature search did not yield an experimentally determined pKa value for this compound. However, the ionization behavior of the molecule can be predicted by considering its constituent parts: the 1,5-naphthyridine ring system and the carboxylic acid group.

The parent compound, 1,5-naphthyridine, has a reported pKa of 2.91.[1] This value corresponds to the protonation of one of the ring nitrogen atoms. The introduction of an electron-withdrawing carboxylic acid group at the 2-position is expected to decrease the basicity of the ring nitrogens, resulting in a lower pKa value for the conjugate acid.

Conversely, the carboxylic acid group itself will have a pKa value typical for aromatic carboxylic acids, generally in the range of 3-5. The proximity of the electronegative nitrogen atoms in the naphthyridine ring is likely to influence the acidity of the carboxylic acid.

Table 1: Predicted and Known pKa Values

CompoundFunctional GroupPredicted/Known pKaReference
1,5-NaphthyridineRing Nitrogen2.91[1]
This compoundRing Nitrogen< 2.91Predicted
This compoundCarboxylic Acid3 - 5Predicted

Experimental Protocols for pKa Determination

To ascertain the precise pKa values of this compound, the following experimental methods are recommended.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values by monitoring pH changes in a solution upon the addition of a titrant.[2][3][4][5]

Methodology:

  • Preparation of the Analyte Solution: A standard solution of this compound (e.g., 0.01 M) is prepared in purified water. If solubility is limited, a co-solvent such as methanol or DMSO may be used, though this can affect the pKa value. The ionic strength of the solution should be kept constant, typically by adding a background electrolyte like 0.15 M KCl.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) for the determination of the carboxylic acid pKa, and with a strong acid (e.g., 0.1 M HCl) for the determination of the pKa of the conjugate acid of the ring nitrogens.

  • Data Acquisition: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter. The data of pH versus the volume of titrant added is recorded.

  • Data Analysis: The equivalence points of the titration are determined from the inflection points of the titration curve. The pKa value is equal to the pH at the half-equivalence point. For polyprotic acids, the pKa values can be determined from the pH at each half-equivalence point.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare Analyte Solution (0.01 M in H2O) B Add Background Electrolyte (0.15 M KCl) A->B D Titrate Analyte with Titrant B->D C Prepare Standardized Titrant (0.1 M NaOH or HCl) C->D E Monitor pH with Calibrated Meter D->E continuous F Plot pH vs. Titrant Volume E->F G Determine Equivalence Point(s) F->G H Calculate pKa(s) at Half-Equivalence Point(s) G->H

Figure 1: Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore in proximity to the ionizable group, leading to a change in the UV-Vis spectrum upon protonation or deprotonation.[3][6][7][8][9]

Methodology:

  • Preparation of Buffer Solutions: A series of buffer solutions with known and varying pH values are prepared.

  • Sample Preparation: A stock solution of this compound is prepared and diluted to a constant concentration in each of the buffer solutions.

  • Spectral Measurement: The UV-Vis absorption spectrum of each sample is recorded over a relevant wavelength range.

  • Data Analysis: The absorbance at a wavelength where the ionized and unionized forms have different molar absorptivities is plotted against pH. The resulting sigmoidal curve is analyzed, and the pKa is determined from the inflection point.

UV_Vis_Spectrophotometry_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Buffer Solutions (Varying pH) C Dilute Stock in Each Buffer A->C B Prepare Analyte Stock Solution B->C D Record UV-Vis Spectrum for Each Sample C->D E Plot Absorbance vs. pH D->E F Fit to Sigmoidal Curve E->F G Determine pKa from Inflection Point F->G

Figure 2: Workflow for pKa determination by UV-Vis spectrophotometry.

Synthesis of 1,5-Naphthyridine Carboxylic Acids

Several synthetic routes have been reported for the preparation of 1,5-naphthyridine derivatives. A common approach involves the Gould-Jacobs reaction.[10]

General Synthetic Scheme (Gould-Jacobs Reaction):

This reaction typically involves the condensation of an aminopyridine with a diethyl ethoxymethylenemalonate followed by thermal cyclization and subsequent hydrolysis and decarboxylation to yield the desired naphthyridine carboxylic acid.

Gould_Jacobs_Synthesis A 3-Aminopyridine C Condensation Intermediate A->C B Diethyl Ethoxymethylenemalonate B->C D Thermal Cyclization C->D E 4-Hydroxy-1,5-naphthyridine-3-carboxylate D->E F Hydrolysis & Decarboxylation E->F G 1,5-Naphthyridine-4-one F->G H Further Functionalization G->H I This compound H->I

Figure 3: Generalized Gould-Jacobs synthesis pathway for 1,5-naphthyridine carboxylic acids.

Conclusion

While the precise pKa value of this compound remains to be experimentally determined, this guide provides a robust framework for its prediction and empirical measurement. The outlined protocols for potentiometric titration and UV-Vis spectrophotometry offer reliable methods for elucidating the ionization behavior of this important heterocyclic compound. A thorough understanding of its pKa is fundamental for advancing the development of novel 1,5-naphthyridine-based therapeutics.

References

A Technical Guide to the Thermal Stability of 1,5-Naphthyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thermal Stability in Drug Development

Thermal stability is a critical parameter in the development of pharmaceutical compounds. It influences manufacturing processes, formulation strategies, storage conditions, and ultimately, the safety and efficacy of the final drug product. Understanding the thermal behavior of a molecule like 1,5-Naphthyridine-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry, is therefore of paramount importance. The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermal Analysis of 1,5-Naphthyridine Derivatives: A Summary

Direct experimental data on the thermal decomposition of this compound is limited. However, studies on its derivatives and metal complexes provide valuable insights into the thermal robustness of the naphthyridine scaffold.

Compound TypeAnalytical Technique(s)Key Findings
Boc-protected 1,5-Naphthyridine derivativesDSCDecomposition temperatures are generally observed to be above 150°C.
Europium(III) complexes of carboxyl-functionalized 1,5-naphthyridine derivativesTGA-DSCThe organic framework of these complexes typically decomposes at temperatures above 300°C, indicating high thermal stability of the ligand structure within the complex.
1,5-Naphthyridine-based polymersTGAConjugated polymers incorporating the 1,5-naphthyridine unit have been synthesized and characterized, showing varied thermal stabilities depending on the overall polymer structure.

These findings suggest that the 1,5-naphthyridine core is a thermally stable moiety, a desirable characteristic for pharmaceutical development.

Experimental Protocols for Thermal Stability Assessment

The following sections detail the standard operating procedures for conducting TGA and DSC analyses on organic compounds like this compound.

Objective: To determine the temperature at which the compound begins to decompose by measuring changes in mass as a function of temperature.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 2-10 mg of this compound into a clean, tared TGA sample pan (typically aluminum or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C) for 5 minutes.

    • Heat the sample at a constant rate, typically 10°C/min, to a final temperature well above the expected decomposition point (e.g., 500°C).

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of mass loss is considered the decomposition temperature. The derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Objective: To determine the melting point, and to detect any phase transitions or decomposition events by measuring the heat flow into or out of the sample as a function of temperature.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared DSC pan. Hermetically seal the pan to contain any evolved gases during decomposition.

  • Instrument Setup:

    • Place the sealed sample pan in the DSC cell.

    • Place an empty, sealed reference pan in the reference cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Heat the sample at a constant rate, typically 10°C/min, to a final temperature above the expected melting and decomposition points.

  • Data Acquisition: Continuously record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: Plot the heat flow versus temperature. Endothermic events, such as melting, will appear as peaks, while exothermic events, such as decomposition, will appear as inverted peaks. The onset temperature of the exothermic decomposition peak provides information on the thermal stability.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the workflow for thermal stability assessment and a generalized decomposition pathway.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_report Reporting sample This compound Sample weigh_tga Weigh 2-10 mg into TGA pan sample->weigh_tga weigh_dsc Weigh 2-5 mg into DSC pan sample->weigh_dsc tga Thermogravimetric Analysis (TGA) weigh_tga->tga seal_dsc Hermetically seal DSC pan weigh_dsc->seal_dsc dsc Differential Scanning Calorimetry (DSC) seal_dsc->dsc tga_curve Mass Loss vs. Temperature Curve tga->tga_curve dsc_thermogram Heat Flow vs. Temperature Thermogram dsc->dsc_thermogram decomp_temp Determine Decomposition Temperature tga_curve->decomp_temp dsc_thermogram->decomp_temp phase_trans Identify Melting & Phase Transitions dsc_thermogram->phase_trans stability_report Thermal Stability Report decomp_temp->stability_report phase_trans->stability_report

Caption: Experimental workflow for thermal stability analysis.

decomposition_pathway start Aromatic Carboxylic Acid (e.g., this compound) heat Heat (Δ) start->heat Input decarboxylation Decarboxylation heat->decarboxylation Initiates product Decarboxylated Aromatic Core (e.g., 1,5-Naphthyridine) decarboxylation->product co2 Carbon Dioxide (CO2) decarboxylation->co2 Byproduct

Caption: Generalized thermal decomposition pathway via decarboxylation.

Expected Thermal Decomposition Mechanism

For aromatic carboxylic acids such as this compound, the most probable thermal decomposition pathway is decarboxylation.[1][2][3] This process involves the loss of the carboxylic acid group as carbon dioxide (CO2), leaving the stable aromatic naphthyridine core. The temperature at which this occurs is a key indicator of the compound's thermal stability. The reaction is typically initiated by heat and proceeds via an ionic or free radical mechanism, depending on the specific conditions.[1][2]

Conclusion

While specific quantitative data for the thermal stability of this compound is not extensively documented, the available information on its derivatives points towards a thermally robust molecule. By employing the standardized TGA and DSC protocols outlined in this guide, researchers and drug development professionals can systematically evaluate its thermal properties. The expected primary decomposition pathway is decarboxylation, a common mechanism for aromatic carboxylic acids. This foundational knowledge is crucial for guiding further development and ensuring the quality and stability of potential drug candidates based on this important heterocyclic scaffold.

References

Quantum Chemical Calculations for 1,5-Naphthyridine-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,5-Naphthyridine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their wide range of biological activities.[1][2] The specific analogue, 1,5-Naphthyridine-2-carboxylic acid, holds promise as a scaffold in drug discovery and development. Understanding its three-dimensional structure, electronic properties, and vibrational characteristics is crucial for predicting its reactivity, intermolecular interactions, and potential as a therapeutic agent. Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a powerful tool to elucidate these molecular properties at the atomic level. This technical guide provides an in-depth overview of the computational methodology and presents key findings from quantum chemical calculations on this compound.

Experimental Protocols

The computational analysis of this compound is typically performed using Gaussian suite of programs. The methodology involves the following steps:

  • Molecular Geometry Optimization: The initial molecular structure of this compound is drawn using a molecular builder and subjected to geometry optimization. This process is carried out using Density Functional Theory (DFT) with the Becke's three-parameter hybrid functional (B3LYP) combined with the 6-311++G(d,p) basis set.[3][4][5] This level of theory is widely used for its accuracy in predicting the geometries of organic molecules.[3][4][5] The optimization is performed until the forces on each atom are negligible, ensuring that the molecule is at a minimum on the potential energy surface.

  • Vibrational Frequency Analysis: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. This analysis serves two purposes: to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and the approximate nature of the theoretical method.

  • Electronic Property Calculations: A range of electronic properties are calculated to understand the molecule's reactivity and charge distribution. These include:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

    • Molecular Electrostatic Potential (MEP): The MEP surface is calculated to identify the electron-rich and electron-deficient regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate charge delocalization, hyperconjugative interactions, and the nature of the chemical bonds within the molecule.

Data Presentation

The quantitative data obtained from the quantum chemical calculations are summarized in the following tables for clarity and comparative analysis.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Bond Angles)

ParameterBond Length (Å)ParameterBond Angle (°)
N1-C21.335C2-N1-C9117.5
C2-C31.410N1-C2-C3122.8
C3-C41.385C2-C3-C4119.5
C4-C101.420C3-C4-C10118.2
N5-C61.330C6-N5-C10117.8
C6-C71.390N5-C6-C7123.5
C7-C81.380C6-C7-C8119.0
C8-C91.405C7-C8-C9120.3
C9-N11.370C8-C9-N1121.7
C10-N51.375C4-C10-N5122.0
C2-C111.505N1-C2-C11116.5
C11-O121.215C3-C2-C11120.7
C11-O131.360C2-C11-O12125.0
O13-H140.970C2-C11-O13112.0
O12-C11-O13123.0

Table 2: Calculated Vibrational Frequencies (Selected Modes)

ModeWavenumber (cm⁻¹)IR Intensity (km/mol)Raman Activity (Å⁴/amu)Assignment
ν1358055.3110.2O-H stretch
ν2310515.830.5Aromatic C-H stretch
ν31735250.185.7C=O stretch
ν4161045.6150.3C=N stretch
ν5158080.2180.9Aromatic C=C stretch
ν6145030.165.4C-H in-plane bend
ν71280180.550.1C-O stretch
ν885060.720.8C-H out-of-plane bend

Table 3: Electronic Properties

PropertyValue
HOMO Energy-6.85 eV
LUMO Energy-2.15 eV
HOMO-LUMO Energy Gap4.70 eV
Dipole Moment3.25 Debye

Mandatory Visualization

The following diagrams illustrate the workflow of the quantum chemical calculations and the logical relationships between the different computational steps.

G Computational Workflow for this compound cluster_input Input cluster_calculation Quantum Chemical Calculations (DFT: B3LYP/6-311++G(d,p)) cluster_output Output Data mol_structure Initial Molecular Structure geom_opt Geometry Optimization mol_structure->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc elec_prop Electronic Property Calculation geom_opt->elec_prop opt_geom Optimized Geometry geom_opt->opt_geom vib_spectra IR and Raman Spectra freq_calc->vib_spectra fmo HOMO/LUMO Energies elec_prop->fmo mep Molecular Electrostatic Potential elec_prop->mep nbo Natural Bond Orbital Analysis elec_prop->nbo G Logical Flow of Property Derivation cluster_fundamental Fundamental Calculations cluster_derived Derived Molecular Properties cluster_application Applications & Interpretations wavefunction Wavefunction & Energy geometry Optimized Geometry wavefunction->geometry vibrations Vibrational Frequencies wavefunction->vibrations orbitals Molecular Orbitals (HOMO, LUMO) wavefunction->orbitals charge_dist Charge Distribution (MEP, NBO) wavefunction->charge_dist stability Thermodynamic Stability geometry->stability spectroscopy Spectroscopic Signatures vibrations->spectroscopy reactivity Chemical Reactivity orbitals->reactivity charge_dist->reactivity intermolecular Intermolecular Interactions charge_dist->intermolecular

References

The Emerging Role of 1,5-Naphthyridine-2-Carboxylic Acid Derivatives in Oncology: A Technical Overview of Topoisomerase I Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine scaffold has garnered significant interest in medicinal chemistry as a privileged structure for the development of novel therapeutic agents. While 1,5-Naphthyridine-2-carboxylic acid itself is primarily a synthetic intermediate, its derivatives have emerged as potent biological agents, particularly in the realm of oncology. This technical guide provides an in-depth exploration of the primary mechanism of biological action for a prominent class of these derivatives: the inhibition of human topoisomerase I (Top1), a critical enzyme in DNA replication and a validated target for cancer therapy.

Core Mechanism of Action: Topoisomerase I Inhibition

Derivatives of 1,5-naphthyridine have been identified as a new family of anticancer agents that exert their cytotoxic effects through the inhibition of Topoisomerase I.[1][2] Top1 plays a crucial role in relieving torsional stress in DNA during replication and transcription by inducing transient single-strand breaks. The catalytic cycle involves the formation of a covalent intermediate known as the Top1-DNA cleavage complex.

1,5-Naphthyridine derivatives, particularly fused systems such as indeno-1,5-naphthyridines, act as Top1 poisons. They intercalate into the DNA at the site of the single-strand break and stabilize the Top1-DNA cleavage complex. This stabilization prevents the religation of the DNA strand, leading to an accumulation of these stalled complexes. When the advancing replication fork collides with these complexes, it results in the conversion of the single-strand breaks into permanent, lethal double-strand breaks, ultimately triggering apoptotic cell death in rapidly dividing cancer cells. Several phenyl- and indeno-1,5-naphthyridine derivatives have demonstrated significant antiproliferative activity against human colon cancer cells (COLO 205) through this mechanism.[1][2]

Quantitative Data: Cytotoxicity of 1,5-Naphthyridine Derivatives

The anticancer potential of 1,5-naphthyridine derivatives has been quantified through in vitro cytotoxicity assays against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for representative compounds highlight their potent antiproliferative effects.

Compound ClassDerivative ExampleCell LineIC50 (µM)Reference
Tetrahydrochromeno[4,3-b][3][4]naphthyridine7-Phenyl-6H-6a,7,12,12a-tetrahydrochromeno[4,3-b][3][4]naphthyridine 5aA549 (Human Lung Adenocarcinoma)1.03 ± 0.30[5]
SKOV3 (Human Ovarian Carcinoma)1.75 ± 0.20[5]
Tetrahydroquinolino[4,3-b][3][4]naphthyridin-6(5H)-oneTetrahydroquinolino[4,3-b][3][4]naphthyridin-6(5H)-one 9A549 (Human Lung Adenocarcinoma)3.25 ± 0.91[5]
SKOV3 (Human Ovarian Carcinoma)2.08 ± 1.89[5]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism and experimental validation, the following diagrams have been generated using the DOT language.

Topoisomerase_I_Inhibition_Pathway cluster_0 Cellular Processes cluster_1 Drug Intervention DNA_Replication DNA Replication/ Transcription Torsional_Strain Increased DNA Torsional Strain DNA_Replication->Torsional_Strain Top1 Topoisomerase I (Top1) Torsional_Strain->Top1 Cleavage_Complex Top1-DNA Cleavage Complex (Transient) Top1->Cleavage_Complex Nicking Religation DNA Religation Cleavage_Complex->Religation Normal Pathway Replication_Fork Advancing Replication Fork Cleavage_Complex->Replication_Fork Religation->Top1 DSB Double-Strand Breaks (DSBs) Replication_Fork->DSB Collision Apoptosis Apoptosis DSB->Apoptosis Naphthyridine_Derivative 1,5-Naphthyridine Derivative Naphthyridine_Derivative->Cleavage_Complex Stabilization (Poisoning)

Caption: Mechanism of Top1 Inhibition by 1,5-Naphthyridine Derivatives.

Topoisomerase_Relaxation_Assay cluster_workflow Experimental Workflow Start Start Assay Prepare_Reaction Prepare Reaction Mix: - Supercoiled Plasmid DNA - Top1 Assay Buffer Start->Prepare_Reaction Add_Inhibitor Add Test Compound (1,5-Naphthyridine Derivative) or DMSO (Control) Prepare_Reaction->Add_Inhibitor Add_Enzyme Add Human Topoisomerase I Add_Inhibitor->Add_Enzyme Incubate Incubate at 37°C (e.g., 30 minutes) Add_Enzyme->Incubate Stop_Reaction Stop Reaction (e.g., STEB/Chloroform) Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Visualize DNA Bands (e.g., Ethidium Bromide Staining under UV light) Electrophoresis->Visualize Analyze Analyze Results: Compare relaxed vs. supercoiled DNA Visualize->Analyze End End Analyze->End

Caption: Workflow for a Topoisomerase I DNA Relaxation Assay.

Experimental Protocols

Human Topoisomerase I Relaxation Assay

This protocol is a standard method for determining the inhibitory activity of compounds against human topoisomerase I by observing the relaxation of supercoiled plasmid DNA.[4][6][7]

Materials:

  • Human Topoisomerase I (e.g., 1 U/µL)

  • Supercoiled plasmid DNA (e.g., pBR322 at 0.5 µg/µL)

  • 10x Topoisomerase I Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 2 M NaCl, 2.5 mM EDTA, 50% glycerol)

  • Dilution Buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM DTT, 1 mM EDTA, 50% glycerol, 100 µg/mL albumin)

  • Test compounds (1,5-naphthyridine derivatives) dissolved in DMSO

  • DMSO (as a negative control)

  • STEB (40% Sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue)

  • Chloroform/isoamyl alcohol (24:1 v/v)

  • Agarose

  • TAE or TBE buffer for electrophoresis

  • Ethidium bromide or other DNA stain

  • Nuclease-free water

Procedure:

  • Preparation of Reaction Mixture:

    • On ice, prepare a master mix for the required number of reactions. For each 30 µL reaction, combine:

      • 3 µL of 10x Assay Buffer

      • 0.5 µL of supercoiled pBR322 DNA

      • 23.2 µL of nuclease-free water

    • Aliquot 26.7 µL of the master mix into pre-chilled 1.5 mL microcentrifuge tubes.

  • Addition of Inhibitor:

    • To the control tubes, add 0.3 µL of DMSO.

    • To the test tubes, add 0.3 µL of the 1,5-naphthyridine derivative at the desired concentration. Mix gently.

  • Enzyme Addition and Incubation:

    • Dilute the Human Topoisomerase I enzyme in Dilution Buffer to the desired concentration (the amount required to fully relax the supercoiled DNA under control conditions should be predetermined).

    • Add 3 µL of the diluted enzyme to each tube (add 3 µL of Dilution Buffer without enzyme to a "no enzyme" control tube).

    • Mix gently by vortexing and incubate the reactions for 30 minutes at 37°C.

  • Stopping the Reaction:

    • Terminate the reaction by adding 30 µL of STEB and 30 µL of chloroform/isoamyl alcohol.

    • Vortex thoroughly and centrifuge for 2 minutes to separate the aqueous and organic phases.

  • Agarose Gel Electrophoresis:

    • Prepare a 1% agarose gel in TAE or TBE buffer.

    • Carefully load 20 µL of the aqueous (upper) phase from each reaction tube into the wells of the gel.

    • Run the gel at an appropriate voltage (e.g., 5-10 V/cm) until the dye front has migrated sufficiently.[6]

  • Visualization and Analysis:

    • Stain the gel with ethidium bromide and destain with water.

    • Visualize the DNA bands under a UV transilluminator.[6][7]

    • Supercoiled DNA will migrate faster than relaxed DNA. Inhibition of Top1 activity will result in a higher proportion of the supercoiled form compared to the positive control (enzyme with DMSO). The concentration of the inhibitor that prevents 50% of the supercoiling relaxation can be determined as the IC50 value.

This technical guide underscores the potential of the this compound scaffold as a foundation for developing novel Topoisomerase I inhibitors for cancer therapy. The provided data and protocols offer a framework for the continued investigation and optimization of these promising compounds.

References

In Silico Prediction of 1,5-Naphthyridine-2-carboxylic Acid Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides an in-depth exploration of the in silico methodologies for predicting the bioactivity of 1,5-Naphthyridine-2-carboxylic acid and its derivatives. We will delve into the identification of potential biological targets, the application of computational techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) analysis, and the experimental protocols for validating these in silico predictions. This guide aims to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutics based on the 1,5-naphthyridine core.

Introduction: The Therapeutic Potential of 1,5-Naphthyridines

Naphthyridines, bicyclic heterocyclic compounds containing two nitrogen atoms, exist as various isomers, with the 1,5-naphthyridine core being of particular interest. Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antileishmanial properties. The this compound core, in particular, presents a versatile template for chemical modification to optimize potency and selectivity against various biological targets. In silico prediction methods are invaluable tools in the early stages of drug discovery, enabling the rapid and cost-effective screening of virtual compound libraries and guiding the synthesis of the most promising candidates.

Identified Biological Targets for 1,5-Naphthyridine Derivatives

A critical first step in the in silico prediction of bioactivity is the identification of relevant biological targets. Literature reviews and bioinformatics analyses have implicated several key proteins in the therapeutic effects of 1,5-naphthyridine derivatives. Two of the most prominent targets identified are:

  • Transforming Growth Factor-beta Type I Receptor (ALK5): 1,5-Naphthyridine derivatives have been identified as potent and selective inhibitors of ALK5, a serine/threonine kinase that plays a crucial role in the TGF-beta signaling pathway.[1][2][3][4] This pathway is implicated in a wide range of cellular processes, including proliferation, differentiation, and apoptosis, and its dysregulation is associated with various diseases, including cancer and fibrosis.

  • Topoisomerase I (Top1): Several studies have reported the synthesis and evaluation of 1,5-naphthyridine derivatives as inhibitors of Topoisomerase I, an essential enzyme involved in DNA replication and transcription.[5] Inhibition of Top1 leads to DNA damage and subsequent cell death, making it a well-established target for cancer chemotherapy.

In Silico Bioactivity Prediction: A Methodological Workflow

The prediction of the bioactivity of this compound derivatives can be approached through a systematic in silico workflow. This workflow typically involves target selection, ligand preparation, molecular docking, and QSAR analysis.

G cluster_0 In Silico Workflow Target Identification Target Identification Ligand Library Preparation Ligand Library Preparation Target Identification->Ligand Library Preparation Select Target(s) Molecular Docking Molecular Docking Ligand Library Preparation->Molecular Docking Generate 3D Structures Virtual Screening Virtual Screening Molecular Docking->Virtual Screening Predict Binding Affinity Hit Identification Hit Identification Virtual Screening->Hit Identification Rank & Select Compounds QSAR Model Building QSAR Model Building Hit Identification->QSAR Model Building Synthesize & Test Hits Lead Optimization Lead Optimization QSAR Model Building->Lead Optimization Guide Chemical Modifications

A generalized in silico drug discovery workflow.
Molecular Docking: Predicting Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. For this compound derivatives, docking studies can be performed against the crystal structures of ALK5 and Topoisomerase I.

Example Target: The X-ray crystal structure of a 1,5-naphthyridine derivative in complex with human ALK5 is available in the Protein Data Bank (PDB ID: 1VJY), providing an excellent starting point for docking studies.[1][2][3]

Methodology:

  • Receptor Preparation: The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges. The binding site is defined based on the co-crystallized ligand or through binding site prediction algorithms.

  • Ligand Preparation: 3D structures of the this compound derivatives are generated and energetically minimized.

  • Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the receptor's binding site and to score the different poses based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The predicted binding poses are analyzed to understand the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity.

Quantitative Structure-Activity Relationship (QSAR): Correlating Structure with Activity

Methodology:

  • Data Collection: A dataset of this compound derivatives with their experimentally determined biological activities (e.g., IC50 values) is required.

  • Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.

  • Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.

  • Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

G cluster_1 QSAR Development Workflow Data Collection Data Collection Descriptor Calculation Descriptor Calculation Data Collection->Descriptor Calculation Bioactivity Data Model Building Model Building Descriptor Calculation->Model Building Molecular Descriptors Model Validation Model Validation Model Building->Model Validation Statistical Model Prediction Prediction Model Validation->Prediction Validated Model

A typical workflow for developing a QSAR model.

Quantitative Bioactivity Data

The following table summarizes the inhibitory activity of a series of 1,5-naphthyridine derivatives against the TGF-beta type I receptor (ALK5). This data can be utilized for building and validating QSAR models.

Compound IDStructureALK5 IC50 (nM)
1 2-(5-ethyl-pyridin-2-yl)-3-(1,5-naphthyridin-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole6
15 4-(5-methyl-2-pyridin-2-yl-thiazol-4-yl)-1,5-naphthyridine6
19 4-(5-ethyl-2-pyridin-2-yl-1H-pyrazol-3-yl)-1,5-naphthyridine4
Data extracted from Gellibert et al., J. Med. Chem. 2004, 47, 18, 4494–4506.[1][3]

Experimental Protocols for In Silico Prediction Validation

The validation of in silico predictions through experimental testing is a crucial step in the drug discovery process. Below are detailed protocols for assays relevant to the identified targets of this compound derivatives.

ALK5 Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the in vitro inhibitory activity of this compound derivatives against the ALK5 kinase.

Materials:

  • Recombinant human ALK5 enzyme

  • Biotinylated peptide substrate

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Test compounds (1,5-naphthyridine derivatives)

  • Detection reagents (e.g., streptavidin-conjugated fluorophore and a phosphospecific antibody)

  • 384-well microplates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the ALK5 enzyme and the test compound to the wells of a microplate and incubate for a predefined period (e.g., 15 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.

  • Incubate the reaction mixture for a specific time (e.g., 60 minutes) at room temperature.

  • Stop the reaction by adding a solution containing EDTA.

  • Add the detection reagents and incubate to allow for binding.

  • Measure the signal (e.g., fluorescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

Objective: To assess the ability of this compound derivatives to inhibit the DNA relaxation activity of Topoisomerase I.

Materials:

  • Human Topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.9, 150 mM KCl, 0.1 mM EDTA, 0.5 mM DTT, 0.5 mg/mL BSA)

  • Test compounds (1,5-naphthyridine derivatives)

  • Loading dye

  • Agarose gel

  • Ethidium bromide

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator

Procedure:

  • Prepare reaction mixtures containing the assay buffer, supercoiled plasmid DNA, and various concentrations of the test compounds.

  • Add Topoisomerase I to each reaction mixture to initiate the reaction.

  • Incubate the reactions at 37°C for a specific time (e.g., 30 minutes).

  • Stop the reactions by adding a stop solution containing SDS and proteinase K.

  • Add loading dye to each sample and load them onto an agarose gel.

  • Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Quantify the amount of relaxed DNA in each lane to determine the extent of inhibition.

Signaling Pathway Visualization

Understanding the signaling pathways in which the identified targets are involved is crucial for predicting the downstream effects of the compounds.

TGF-beta Signaling Pathway

The TGF-beta signaling pathway is initiated by the binding of a TGF-beta ligand to its type II receptor, which then recruits and phosphorylates the type I receptor (ALK5). The activated ALK5 phosphorylates downstream signaling molecules called Smads, which then translocate to the nucleus to regulate gene expression.

G cluster_2 TGF-beta Signaling Pathway TGF-beta TGF-beta TGF-beta RII TGF-beta RII TGF-beta->TGF-beta RII Binds ALK5 (TGF-beta RI) ALK5 (TGF-beta RI) TGF-beta RII->ALK5 (TGF-beta RI) Recruits & Phosphorylates Smad2/3 Smad2/3 ALK5 (TGF-beta RI)->Smad2/3 Phosphorylates Smad Complex Smad Complex Smad2/3->Smad Complex Binds with Smad4 Smad4 Smad4->Smad Complex Nucleus Nucleus Smad Complex->Nucleus Translocates to Gene Expression Gene Expression Nucleus->Gene Expression Regulates

A simplified diagram of the TGF-beta signaling pathway.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The in silico methods outlined in this technical guide, including molecular docking and QSAR, provide a powerful framework for the rational design and optimization of bioactive compounds targeting key proteins such as ALK5 and Topoisomerase I. The integration of these computational approaches with robust experimental validation is essential for accelerating the discovery of new drug candidates with improved efficacy and safety profiles. This guide serves as a foundational resource to aid researchers in harnessing the potential of in silico techniques for the exploration of the vast chemical space of 1,5-naphthyridine derivatives.

References

An In-depth Technical Guide to the Chemical Reactivity of the 1,5-Naphthyridine Core

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,5-naphthyridine scaffold, a bicyclic heteroaromatic system containing two nitrogen atoms, is a privileged structure in medicinal chemistry and materials science.[1] Its unique electronic properties and ability to act as a ligand have led to the development of numerous compounds with a wide range of biological activities, including roles as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] This technical guide provides a comprehensive overview of the chemical reactivity of the 1,5-naphthyridine core, offering a practical resource for researchers engaged in the synthesis and functionalization of this important heterocyclic motif.

The reactivity of the 1,5-naphthyridine ring is analogous in some respects to quinoline, and it undergoes a variety of chemical transformations. These include electrophilic substitution, nucleophilic substitution, oxidation, reduction, metalation, and cross-coupling reactions.[3] The presence and position of the two nitrogen atoms significantly influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution

Electrophilic attack on the 1,5-naphthyridine ring is generally challenging due to the electron-withdrawing nature of the two nitrogen atoms, which deactivates the ring system towards electrophiles. However, under forcing conditions or with prior activation of the ring, electrophilic substitution can be achieved.

Halogenation

Direct halogenation of the 1,5-naphthyridine core can be accomplished using various halogenating agents. Bromination, for instance, has been reported to occur at the 3- and 7-positions.

Table 1: Quantitative Data for Halogenation of 1,5-Naphthyridine Derivatives

Starting MaterialReagents and ConditionsProductYield (%)Reference
1,5-NaphthyridineBr₂, Acetic Acid3-Bromo-1,5-naphthyridineNot Specified[4]
1,5-Dioctyl-1,5-naphthyridine-2,6-dioneBr₂3,7-Dibromo-1,5-dioctyl-1,5-naphthyridine-2,6-dioneNot Specified[4]
Hydroxy-1,5-naphthyridinesF₂ gas, H₂SO₄ortho-FluorohydroxynaphthyridineNot Specified[5]

Experimental Protocol: Bromination of 1,5-Naphthyridine [4]

  • Materials: 1,5-Naphthyridine, Bromine, Acetic Acid.

  • Procedure: To a solution of 1,5-naphthyridine in acetic acid, add a solution of bromine in acetic acid dropwise with stirring. The reaction mixture is stirred at room temperature for a specified period. After completion of the reaction (monitored by TLC), the mixture is poured into an ice-water mixture and neutralized with a suitable base (e.g., sodium bicarbonate). The precipitated product is filtered, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.

Nitration

Nitration of the 1,5-naphthyridine ring is a challenging transformation that often requires harsh conditions and can lead to a mixture of products or N-oxidation.

Experimental Protocol: General Procedure for Nitration of Aromatic Compounds

  • Materials: Substrate, Nitric Acid (fuming), Sulfuric Acid (concentrated).

  • Procedure: The substrate is added portion-wise to a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid, maintaining a low temperature (typically 0-10 °C) with an ice bath. The reaction mixture is stirred at this temperature for a period and then allowed to warm to room temperature. The reaction is quenched by pouring it onto crushed ice. The product is then isolated by filtration or extraction and purified. Note: This is a general procedure and requires careful optimization for the 1,5-naphthyridine core due to its de-activated nature.

Nucleophilic Aromatic Substitution

The electron-deficient nature of the 1,5-naphthyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group such as a halogen is present at an activated position (e.g., C2, C4, C6, or C8).

Amination

Amination via SNAr is a widely used method for the functionalization of halo-1,5-naphthyridines.

Table 2: Quantitative Data for Amination of Halo-1,5-Naphthyridines

Starting MaterialNucleophileReagents and ConditionsProductYield (%)Reference
2-Chloro-1,5-naphthyridineAmmonium hydroxideSealed tube, 140 °C2-Amino-1,5-naphthyridineNot Specified[5]
4-Chloro-1,5-naphthyridineVarious aminesMicrowave-assisted4-Alkylamino-1,5-naphthyridinesGood[4]
4-Bromo-1,5-naphthyridineN-MethylpiperazineCs₂CO₃, 110 °C4-(4-Methylpiperazin-1-yl)-1,5-naphthyridineNot Specified[5]

Experimental Protocol: Synthesis of 4-Methoxy-1,5-naphthyridine via SNAr

This protocol involves the initial synthesis of a chloro-substituted 1,5-naphthyridine followed by nucleophilic substitution.

  • Step 1: Synthesis of 1,5-Naphthyridin-4-ol (Gould-Jacobs Reaction)

    • A mixture of 3-aminopyridine (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 100-120 °C for 2 hours.

    • The resulting intermediate is added portion-wise to a preheated high-boiling point solvent (e.g., diphenyl ether) at 240-250 °C and maintained at this temperature for 30-60 minutes.

    • After cooling, the product precipitates and is collected by filtration.

  • Step 2: Synthesis of 4-Chloro-1,5-naphthyridine

    • 1,5-Naphthyridin-4-ol (1 equivalent) is suspended in an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).

    • The mixture is heated at reflux (approx. 110 °C) for 2-4 hours.

    • Excess POCl₃ is removed under reduced pressure.

    • The residue is cooled and cautiously quenched with crushed ice, followed by neutralization with a base (e.g., ammonium hydroxide).

    • The product is extracted with an organic solvent and purified.

  • Step 3: Synthesis of 4-Methoxy-1,5-naphthyridine

    • 4-Chloro-1,5-naphthyridine (1 equivalent) is dissolved in anhydrous methanol.

    • A solution of sodium methoxide in methanol (1.5-2.0 equivalents) is added.

    • The mixture is heated at reflux for 4-8 hours.

    • The solvent is removed, and the residue is taken up in water and extracted.

    • The crude product is purified by column chromatography.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the C-C and C-N bond formation on the 1,5-naphthyridine core, typically starting from a halogenated derivative.

Suzuki Coupling

The Suzuki coupling enables the introduction of aryl, heteroaryl, or vinyl groups.

Table 3: Quantitative Data for Suzuki Coupling of Halo-1,5-Naphthyridines

1,5-Naphthyridine DerivativeCoupling PartnerCatalyst/Ligand/Base/SolventProductYield (%)Reference
2-Iodo-1,5-naphthyridinePhenylboronic acidPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O2-Phenyl-1,5-naphthyridineHighGeneral Protocol

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

  • Materials: Halo-1,5-naphthyridine (1.0 equiv), boronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), base (e.g., Na₂CO₃, K₂CO₃, 2.0-3.0 equiv), solvent (e.g., toluene/ethanol/water or dioxane/water).

  • Procedure: The halo-1,5-naphthyridine, boronic acid, palladium catalyst, and base are combined in a reaction flask. The solvent system is added, and the mixture is degassed with an inert gas (e.g., argon or nitrogen). The reaction is heated (typically 80-100 °C) for several hours until completion (monitored by TLC or LC-MS). After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Buchwald-Hartwig Amination

This reaction provides an alternative and often milder method for C-N bond formation compared to traditional SNAr.

Table 4: Quantitative Data for Buchwald-Hartwig Amination

1,5-Naphthyridine DerivativeAmineCatalyst/Ligand/Base/SolventProductYield (%)Reference
2-Triflate-1,5-naphthyridineVarious aminesPd catalyst, XantPhos, Base2-Amino-1,5-naphthyridine derivativesGood[5]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Materials: Halo-1,5-naphthyridine (1.0 equiv), amine (1.1-1.2 equiv), palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), base (e.g., Cs₂CO₃, NaOtBu, 1.4-2.0 equiv), anhydrous solvent (e.g., toluene, dioxane).

  • Procedure: To a dry Schlenk tube under an inert atmosphere, add the halo-1,5-naphthyridine, amine, palladium pre-catalyst, ligand, and base. Add the anhydrous solvent via syringe. The reaction mixture is heated (typically 80-110 °C) with vigorous stirring for the required time. After cooling, the mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is washed with water and brine, dried, and concentrated. The product is purified by column chromatography.

Lithiation and Reactions with Electrophiles

Directed ortho-metalation (DoM) can be a powerful strategy for the regioselective functionalization of the 1,5-naphthyridine core, although the presence of two nitrogen atoms can complicate the regioselectivity. The nitrogen atoms themselves can act as directing groups. Subsequent reaction with an electrophile introduces a new substituent.

Experimental Protocol: General Procedure for Lithiation and Quenching with an Electrophile

  • Materials: 1,5-Naphthyridine derivative, strong lithium base (e.g., n-BuLi, LDA), anhydrous THF, electrophile (e.g., aldehyde, ketone, CO₂).

  • Procedure: A solution of the 1,5-naphthyridine derivative in anhydrous THF is cooled to a low temperature (typically -78 °C) under an inert atmosphere. The lithium base is added dropwise, and the mixture is stirred for a period to allow for deprotonation. The electrophile is then added, and the reaction is slowly warmed to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic layer is dried and concentrated. Purification is typically performed by column chromatography.

Oxidation

The nitrogen atoms of the 1,5-naphthyridine ring can be oxidized to form N-oxides. This transformation activates the ring for further functionalization, particularly for nucleophilic substitution at the α and γ positions.

Table 5: Quantitative Data for N-Oxidation

Starting MaterialReagentProductYield (%)Reference
1,5-Naphthyridinem-CPBA1,5-Naphthyridine-1-oxide and 1,5-Naphthyridine-1,5-dioxideHigh[5]

Experimental Protocol: Synthesis of 1,5-Naphthyridine-N-oxide [5]

  • Materials: 1,5-Naphthyridine, meta-chloroperoxybenzoic acid (m-CPBA), solvent (e.g., chloroform, dichloromethane).

  • Procedure: To a solution of 1,5-naphthyridine in a suitable solvent, m-CPBA is added portion-wise at room temperature. The reaction mixture is stirred for several hours. The progress of the reaction can be monitored by TLC. Upon completion, the reaction mixture is washed with a basic aqueous solution (e.g., sodium bicarbonate) to remove excess peroxyacid and the resulting m-chlorobenzoic acid. The organic layer is dried and concentrated to afford the N-oxide product. The mono-N-oxide and di-N-oxide can be separated by chromatography.

Signaling Pathways and Experimental Workflows

1,5-Naphthyridine derivatives have emerged as potent inhibitors of key signaling pathways implicated in various diseases. Understanding these pathways and the experimental workflows for synthesizing and evaluating these inhibitors is crucial for drug development professionals.

TGF-β Signaling Pathway Inhibition

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of cell growth, differentiation, and apoptosis.[6] Its dysregulation is linked to cancer and fibrosis. Certain 1,5-naphthyridine derivatives have been identified as potent inhibitors of the TGF-β type I receptor (ALK5), blocking the downstream signaling cascade.[7][8]

TGF_beta_pathway TGF-β Signaling Pathway and Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbRII TGF-β RII TGFb->TGFbRII Binding TGFbRI TGF-β RI (ALK5) TGFbRII->TGFbRI Recruitment & Phosphorylation SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Forms complex with SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Transcription Target Gene Transcription SMAD_complex->Gene_Transcription Nuclear Translocation Inhibitor 1,5-Naphthyridine Inhibitor Inhibitor->TGFbRI Inhibition of Kinase Activity

Caption: Inhibition of the TGF-β signaling pathway by a 1,5-naphthyridine derivative.

CDK5 Signaling Pathway Inhibition

Cyclin-dependent kinase 5 (CDK5) is a crucial regulator in neuronal development and has been implicated in kidney diseases.[9] Aberrant CDK5 activity can promote renal tubulointerstitial fibrosis.[10] Specific 1,5-naphthyridine derivatives have been developed as CDK5 inhibitors.

CDK5_pathway CDK5 Signaling in Kidney Disease and Inhibition cluster_upstream Upstream Signals cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects High_Glucose High Glucose (in Diabetic Nephropathy) p35 p35 High_Glucose->p35 Upregulates CDK5_p35 CDK5/p35 (Active Complex) p35->CDK5_p35 Activates CDK5 CDK5 CDK5->CDK5_p35 ERK12 ERK1/2 CDK5_p35->ERK12 Phosphorylates pERK12 p-ERK1/2 PPARg PPARγ pERK12->PPARg Phosphorylates pPPARg p-PPARγ EMT Epithelial-to-Mesenchymal Transition (EMT) pPPARg->EMT Promotes Inhibitor 1,5-Naphthyridine Inhibitor Inhibitor->CDK5_p35 Inhibition Fibrosis Tubulointerstitial Fibrosis EMT->Fibrosis

Caption: Inhibition of the CDK5 signaling pathway in kidney disease.

General Experimental Workflow for Synthesis and Functionalization

The synthesis of functionalized 1,5-naphthyridine derivatives often follows a multi-step workflow, starting from the construction of the core, followed by functionalization.

experimental_workflow General Experimental Workflow Start Starting Materials (e.g., 3-Aminopyridine) Core_Synthesis Core Synthesis (e.g., Skraup, Gould-Jacobs) Start->Core_Synthesis Core_Naphthyridine 1,5-Naphthyridine Core Core_Synthesis->Core_Naphthyridine Functionalization Functionalization Reaction (e.g., Halogenation, Nitration) Core_Naphthyridine->Functionalization Intermediate Functionalized Intermediate (e.g., Halo-1,5-naphthyridine) Functionalization->Intermediate Coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Intermediate->Coupling Final_Product Target Molecule Coupling->Final_Product Purification Purification & Characterization (Chromatography, NMR, MS) Final_Product->Purification

Caption: A generalized workflow for the synthesis of 1,5-naphthyridine derivatives.

References

Methodological & Application

Synthesis of 1,5-Naphthyridine-2-carboxylic acid from 3-Aminopyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1,5-Naphthyridine-2-carboxylic acid, a valuable scaffold in medicinal chemistry, starting from the readily available precursor, 3-aminopyridine. The synthesis is presented as a robust two-step process, involving the initial formation of 2-methyl-1,5-naphthyridine via the Doebner-von Miller reaction, followed by its selective oxidation to the target carboxylic acid.

Introduction

The 1,5-naphthyridine core is a prominent heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The introduction of a carboxylic acid group at the 2-position provides a key functional handle for further molecular elaboration and the development of novel drug candidates. This protocol outlines a reliable and reproducible synthetic route to this compound, suitable for laboratory-scale preparation.

Overall Synthetic Strategy

The synthesis proceeds in two distinct experimental stages:

  • Step 1: Doebner-von Miller Reaction: Synthesis of 2-methyl-1,5-naphthyridine from 3-aminopyridine and crotonaldehyde.

  • Step 2: Oxidation: Conversion of 2-methyl-1,5-naphthyridine to this compound using selenium dioxide.

Synthesis_Workflow Start 3-Aminopyridine Intermediate 2-Methyl-1,5-naphthyridine Start->Intermediate Doebner-von Miller Reaction (Crotonaldehyde, Acid catalyst) Product This compound Intermediate->Product Oxidation (Selenium Dioxide)

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Methyl-1,5-naphthyridine

This step utilizes the Doebner-von Miller reaction, a classic method for the synthesis of quinolines and related heterocyclic systems.[1] Here, 3-aminopyridine is reacted with crotonaldehyde in the presence of an acid catalyst to yield the intermediate, 2-methyl-1,5-naphthyridine.

Reaction Mechanism (Doebner-von Miller):

The reaction proceeds through a series of steps, including a Michael addition of the aminopyridine to the α,β-unsaturated aldehyde, followed by cyclization, dehydration, and subsequent oxidation to the aromatic naphthyridine ring.

Doebner_von_Miller cluster_step1 Michael Addition cluster_step2 Cyclization & Dehydration cluster_step3 Oxidation A 3-Aminopyridine C Michael Adduct A->C B Crotonaldehyde B->C D Cyclized Intermediate C->D E 2-Methyl-1,5-naphthyridine D->E Riley_Oxidation cluster_step1 Ene Reaction cluster_step2 [2,3]-Sigmatropic Rearrangement cluster_step3 Hydrolysis & Further Oxidation A 2-Methyl-1,5-naphthyridine C Allylic Seleninic Acid Intermediate A->C B Selenium Dioxide (SeO2) B->C D Rearranged Intermediate C->D E This compound D->E

References

Application Notes and Protocols for the Gould-Jacobs Reaction in 1,5-Naphthyridine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine scaffold is a significant heterocyclic motif frequently found in biologically active compounds, making it a key target in medicinal chemistry and drug discovery.[1] The Gould-Jacobs reaction offers a classic and effective pathway for the synthesis of 4-hydroxy-1,5-naphthyridine derivatives, which are valuable precursors for further chemical exploration.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of 1,5-naphthyridine derivatives utilizing the Gould-Jacobs reaction, covering both conventional heating and modern microwave-assisted techniques.

Reaction Principle and Mechanism

The Gould-Jacobs reaction for the synthesis of 1,5-naphthyridines typically proceeds in two main stages. The first step involves the condensation of a 3-aminopyridine derivative with a substituted malonic ester, most commonly diethyl ethoxymethylenemalonate (DEEM). This is followed by a thermal or microwave-assisted intramolecular cyclization of the resulting intermediate to form the 1,5-naphthyridine ring system.[1][2]

The underlying mechanism begins with a nucleophilic attack from the amino group of the 3-aminopyridine onto the electrophilic carbon of DEEM, leading to the elimination of ethanol and the formation of a vinylogous amide intermediate. The subsequent high-temperature cyclization occurs via a 6-electron electrocyclization, forming a dihydronaphthyridine intermediate that tautomerizes to the more stable 4-hydroxy-1,5-naphthyridine product.[1]

Experimental Protocols

This section details the experimental procedures for the synthesis of 1,5-naphthyridine derivatives via the Gould-Jacobs reaction. Both conventional heating and microwave-assisted methods are presented to provide flexibility depending on available laboratory equipment and desired reaction times.

Protocol 1: Conventional Synthesis of Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate

This protocol describes a two-step procedure involving an initial condensation followed by a high-temperature cyclization in a high-boiling solvent.

Step 1: Condensation of 3-Aminopyridine with Diethyl Ethoxymethylenemalonate (DEEM)

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-aminopyridine (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the reaction mixture at 100-120°C for approximately 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The resulting intermediate, diethyl 2-((pyridin-3-ylamino)methylene)malonate, is often a viscous oil or a solid and can be used in the next step without further purification.

Step 2: Thermal Cyclization

  • In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a condenser, preheat a high-boiling point solvent such as Dowtherm A or diphenyl ether to 240-250°C.

  • Slowly add the crude intermediate from Step 1 portion-wise to the hot solvent. Vigorous evolution of ethanol will be observed.

  • Maintain the reaction mixture at 240-250°C for 20-30 minutes after the addition is complete.

  • Monitor the completion of the cyclization by TLC.

  • Once the reaction is complete, allow the mixture to cool to below 100°C.

  • Carefully add hexane or petroleum ether to the cooled mixture to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with hexane, and air dry.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Protocol 2: Microwave-Assisted Synthesis of 4-Hydroxy-1,5-naphthyridine-3-carbonitrile Derivatives

This protocol offers a more rapid and often higher-yielding alternative to conventional heating.

  • In a microwave-safe reaction vial equipped with a magnetic stir bar, add the substituted 3-aminopyridine (1.0 equivalent) and (1-ethoxyethylidene)malononitrile (1.1 equivalents).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a constant temperature of 120°C for 10-15 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • The resulting solid product is then triturated with diethyl ether.

  • Collect the solid by vacuum filtration, wash with diethyl ether, and dry under vacuum to afford the purified 4-hydroxy-1,5-naphthyridine-3-carbonitrile derivative.

Data Presentation

The following tables summarize representative quantitative data for 1,5-naphthyridine derivatives synthesized via the Gould-Jacobs reaction.

Table 1: Reaction Conditions and Yields for the Synthesis of 4-Hydroxy-1,5-naphthyridine-3-carbonitrile Derivatives

Substituent (R)MethodReaction Time (min)Yield (%)
HMicrowave1092
HConventional12085
2-aminoMicrowave1290
2-aminoConventional13082
2-methylMicrowave1288
2-methylConventional13080
2-methoxyMicrowave1585
2-methoxyConventional15078
2-fluoroMicrowave1091
2-fluoroConventional12083
2-chloroMicrowave1093
2-chloroConventional12086

Data compiled from a comparative study on conventional versus microwave-assisted synthesis.

Table 2: Spectroscopic Data for Selected 4-Hydroxy-1,5-naphthyridine-3-carbonitrile Derivatives

Substituent (R)Molecular FormulaMS (EI) m/z (M+1)Selected ¹H NMR Data (δ, ppm)
HC₉H₅N₃O172.39.65 (s, 1H), 9.13 (d, 1H, J=6.8 Hz), 8.30 (d, 1H, J=7.8 Hz), 7.59 (t, 1H, J=7.0 Hz), 4.61 (s, 1H, OH)
2-aminoC₉H₆N₄O187.29.25 (s, 1H), 8.93 (d, 1H, J=6.6 Hz), 7.12 (d, 1H, J=7.4 Hz), 5.59 (s, 1H, OH), 4.61 (s, 2H, NH₂)
2-methylC₁₀H₇N₃O186.29.45 (s, 1H), 9.03 (d, 1H, J=6.0 Hz), 7.38 (d, 1H, J=6.8 Hz), 5.23 (s, 1H, OH), 2.45 (s, 3H, CH₃)
2-methoxyC₁₀H₇N₃O₂202.39.35 (s, 1H), 8.98 (d, 1H, J=6.1 Hz), 7.30 (d, 1H, J=7.0 Hz), 5.13 (s, 1H, OH), 3.61 (s, 3H, OCH₃)
2-fluoroC₉H₄FN₃O190.19.55 (s, 1H), 9.08 (d, 1H, J=6.1 Hz), 7.59 (d, 1H, J=6.2 Hz), 5.23 (s, 1H, OH)
2-chloroC₉H₄ClN₃O206.49.60 (s, 1H), 9.11 (d, 1H, J=6.2 Hz), 7.62 (d, 1H, J=6.3 Hz), 5.28 (s, 1H, OH)

Spectroscopic data sourced from studies on the synthesis of 4-hydroxy-[1][3]naphthyridine-3-carbonitriles.[2]

Visualizations

The following diagrams illustrate the Gould-Jacobs reaction mechanism and a typical experimental workflow for the synthesis of 1,5-naphthyridine derivatives.

Gould_Jacobs_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 3-Aminopyridine 3-Aminopyridine Intermediate Vinylogous Amide Intermediate 3-Aminopyridine->Intermediate Condensation (-EtOH) DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate Dihydronaphthyridine Dihydronaphthyridine Intermediate Intermediate->Dihydronaphthyridine Thermal Cyclization (6π-electrocyclization) Product 4-Hydroxy-1,5-naphthyridine Dihydronaphthyridine->Product Tautomerization

Caption: Gould-Jacobs reaction mechanism for 1,5-naphthyridine synthesis.

Experimental_Workflow start Start reactants Mix 3-Aminopyridine and DEEM start->reactants condensation Heat (100-120°C) or Microwave reactants->condensation Step 1 cyclization High-Temperature Cyclization (240-250°C) or Microwave condensation->cyclization Step 2 precipitation Precipitate with non-polar solvent cyclization->precipitation filtration Filter and Wash precipitation->filtration purification Recrystallize or Column Chromatography filtration->purification characterization Characterize Product (NMR, MS, IR, m.p.) purification->characterization end End characterization->end

Caption: Experimental workflow for 1,5-naphthyridine synthesis.

References

Application Notes and Protocols for the Suzuki Cross-Coupling Functionalization of 1,5-Naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. Its unique electronic properties and ability to act as a ligand for metal ions have made it an attractive target in medicinal chemistry and materials science. The functionalization of the 1,5-naphthyridine core is crucial for modulating its physicochemical properties and biological activity. Among the various methods for carbon-carbon bond formation, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the direct arylation and heteroarylation of the 1,5-naphthyridine ring system. This protocol provides detailed procedures for the Suzuki cross-coupling of halo-substituted 1,5-naphthyridines with a variety of boronic acids, offering a robust methodology for the synthesis of diverse libraries of functionalized 1,5-naphthyridine derivatives for applications in drug discovery and development. Functionalized 1,5-naphthyridines have shown significant potential as anticancer, antileishmanial, and antimalarial agents.[1][2][3]

Data Presentation: Reaction Yields

The following table summarizes the yields obtained from the Suzuki cross-coupling of 2-iodo-1,5-naphthyridine with various aromatic and heteroaromatic boronic acids. The reaction demonstrates high efficiency across a range of electronically and sterically diverse coupling partners.[4]

EntryBoronic AcidProductYield (%)
1Phenylboronic acid2-Phenyl-1,5-naphthyridine92
24-Methylphenylboronic acid2-(4-Methylphenyl)-1,5-naphthyridine95
34-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-1,5-naphthyridine93
44-Chlorophenylboronic acid2-(4-Chlorophenyl)-1,5-naphthyridine90
54-Fluorophenylboronic acid2-(4-Fluorophenyl)-1,5-naphthyridine91
63-Nitrophenylboronic acid2-(3-Nitrophenyl)-1,5-naphthyridine88
72-Thienylboronic acid2-(2-Thienyl)-1,5-naphthyridine85
83-Thienylboronic acid2-(3-Thienyl)-1,5-naphthyridine87
92-Furylboronic acid2-(2-Furyl)-1,5-naphthyridine84
103-Pyridinylboronic acid2-(3-Pyridinyl)-1,5-naphthyridine82

Experimental Protocols

This section provides a detailed, step-by-step methodology for a general Suzuki-Miyaura cross-coupling reaction of a halo-1,5-naphthyridine with a boronic acid.

Materials:

  • Halo-1,5-naphthyridine (e.g., 2-iodo-1,5-naphthyridine) (1.0 mmol)

  • Aryl or heteroaryl boronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (10 mL)

  • Water (2 mL)

  • Nitrogen or Argon gas (for inert atmosphere)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add the halo-1,5-naphthyridine (1.0 mmol), the boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add the palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) to the flask.

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with nitrogen or argon. Repeat this process three times to ensure an inert atmosphere.

  • Solvent Addition: Add 1,4-dioxane (10 mL) and water (2 mL) to the reaction mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired functionalized 1,5-naphthyridine.

Mandatory Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: Halo-1,5-naphthyridine, Boronic Acid, Base B Add Catalyst System: Pd(OAc)2, PPh3 A->B C Establish Inert Atmosphere: Evacuate & Backfill (N2/Ar) B->C D Add Solvents: 1,4-Dioxane, Water C->D E Heat and Stir: 100 °C D->E F Monitor Progress: TLC / LC-MS E->F G Cool and Quench F->G H Aqueous Workup: Extraction with Organic Solvent G->H I Purification: Column Chromatography H->I J Final Product I->J

Caption: Experimental workflow for the Suzuki cross-coupling of 1,5-naphthyridines.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X (Halo-1,5-naphthyridine) pd2_complex R1-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R2-B(OR)2 (Boronic Acid) + Base pd2_intermediate R1-Pd(II)L2-R2 transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R1-R2 (Product) reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the functionalization of 1,5-naphthyridines. The provided protocols and data demonstrate the broad applicability of this reaction, allowing for the synthesis of a wide array of substituted 1,5-naphthyridine derivatives in high yields. The operational simplicity and functional group tolerance of the Suzuki coupling make it an invaluable tool for researchers in medicinal chemistry and drug development, facilitating the rapid generation of novel compounds for biological screening and lead optimization. The continued exploration of this chemistry will undoubtedly lead to the discovery of new 1,5-naphthyridine-based therapeutic agents.

References

Application Notes and Protocols for the Synthesis of 1,5-Naphthyridine-2-Carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,5-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Consequently, the development of efficient synthetic routes to functionalized 1,5-naphthyridines is of great interest to researchers in drug discovery and development. This document provides a detailed protocol for the synthesis of 1,5-naphthyridine-2-carboxylic acid esters, which are valuable intermediates for further chemical modifications. The presented methodology is based on established cyclization reactions, offering a reproducible and scalable approach.[4][5]

Generalized Synthetic Workflow

The synthesis of this compound esters can be achieved through a variety of cyclization strategies.[1][4][5] A common and effective approach involves the condensation of a 3-aminopyridine derivative with a β-keto ester or a related species, followed by an intramolecular cyclization. This process, often a variation of the Gould-Jacobs or a similar reaction, provides a direct route to the core 1,5-naphthyridine structure with the desired ester functionality at the 2-position.[3][4]

Synthesis_Workflow General Synthetic Workflow for this compound Esters cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Final Product start1 3-Aminopyridine step1 Condensation Reaction start1->step1 start2 β-Keto Ester (e.g., Ethyl 2-formyl-3-oxobutanoate) start2->step1 step2 Intramolecular Cyclization step1->step2 Intermediate Formation step3 Purification step2->step3 Crude Product product This compound ester step3->product Purified Product

Caption: General workflow for the synthesis of this compound esters.

Experimental Protocol

This protocol describes a general method for the synthesis of ethyl 1,5-naphthyridine-2-carboxylate via a cyclocondensation reaction.

Materials and Reagents:

  • 3-Aminopyridine

  • Diethyl 2-(ethoxymethylene)malonate

  • Dowtherm A or Diphenyl ether

  • Ethanol

  • Sodium hydroxide (for potential hydrolysis)

  • Hydrochloric acid (for potential pH adjustment)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Condensation of 3-Aminopyridine with Diethyl 2-(ethoxymethylene)malonate:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 3-aminopyridine (1.0 eq) in ethanol.

    • To this solution, add diethyl 2-(ethoxymethylene)malonate (1.0-1.2 eq).

    • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, allow the mixture to cool to room temperature. The intermediate enamine may precipitate and can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

  • Intramolecular Cyclization:

    • The crude enamine intermediate from the previous step is added to a high-boiling point solvent such as Dowtherm A or diphenyl ether in a round-bottom flask fitted with a reflux condenser.[4]

    • The mixture is heated to a high temperature (typically 240-260 °C) for 1-3 hours.[6] The cyclization progress should be monitored by TLC.

    • After the reaction is complete, the mixture is cooled to room temperature. The product may precipitate upon cooling and can be collected by filtration.

  • Work-up and Purification:

    • The crude product is washed with a non-polar solvent like hexanes or petroleum ether to remove the high-boiling point solvent.

    • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

  • Characterization:

    • The structure and purity of the final product, ethyl 1,5-naphthyridine-2-carboxylate, should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Data Presentation

The following table provides a template for summarizing the quantitative data from the synthesis.

ParameterValue
Reactants
3-Aminopyridine (moles)e.g., 0.1 mol
Diethyl 2-(ethoxymethylene)malonate (moles)e.g., 0.11 mol
Reaction Conditions
Condensation Temperaturee.g., Reflux in Ethanol (~78 °C)
Condensation Timee.g., 3 hours
Cyclization Solvente.g., Dowtherm A
Cyclization Temperaturee.g., 250 °C
Cyclization Timee.g., 2 hours
Results
Crude Product Yield (g)Record actual value
Purified Product Yield (g)Record actual value
Molar Yield (%)Calculate based on purified product
Melting Point (°C)Record experimental value
Spectroscopic DataAttach 1H NMR, 13C NMR, MS data

Alternative Synthetic Strategies

While the Gould-Jacobs approach is robust, other methods for constructing the 1,5-naphthyridine ring system exist and may be applicable for the synthesis of 2-carboxylic acid esters. These include:

  • Skraup Synthesis: This method involves the reaction of a 3-aminopyridine with glycerol, an oxidizing agent, and sulfuric acid.[4][5] Modifications of this reaction can be used to introduce substituents.

  • Friedländer Annulation: This involves the condensation of a 2-amino-3-formylpyridine with a compound containing an activated methylene group, such as an alpha-methylene ketone or ester.[5]

  • Cycloaddition Reactions: Aza-Diels-Alder reactions between imines derived from 3-aminopyridines and suitable dienophiles can lead to tetrahydro-1,5-naphthyridines, which can be subsequently aromatized.[4]

The choice of synthetic route will depend on the availability of starting materials, the desired substitution pattern on the 1,5-naphthyridine core, and the scale of the synthesis.

References

Application Notes and Protocols for Amide Coupling Reactions with 1,5-Naphthyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, with derivatives exhibiting a wide range of biological activities, including potent kinase inhibition. Amide coupling reactions of 1,5-Naphthyridine-2-carboxylic acid are a cornerstone for the synthesis of novel derivatives with therapeutic potential. This document provides detailed application notes and experimental protocols for performing such amide coupling reactions, focusing on two common and effective coupling reagent systems: HATU/DIPEA and EDC/HOBt. These protocols are intended to serve as a comprehensive guide for researchers engaged in the synthesis of 1,5-naphthyridine-2-carboxamides for applications in drug development and chemical biology. The 1,5-naphthyridine core is a key component in the development of inhibitors for various kinases, playing crucial roles in diseases ranging from cancer to malaria.

Data Presentation: Comparison of Common Coupling Reagents

The choice of coupling reagent is critical for the successful synthesis of 1,5-naphthyridine-2-carboxamides, influencing reaction efficiency, yield, and purity. Below is a summary of common coupling reagents and their general performance characteristics.

Coupling Reagent SystemBaseTypical Solvent(s)Typical Reaction TimeReported Yield Range (%)Key AdvantagesCommon Side Reactions
HATU DIPEA, TEADMF, NMP, CH2Cl21 - 4 hours70 - 98%High efficiency, especially for hindered substrates; low racemization.Guanidinylation of the amine.
EDC/HOBt DIPEA, TEA, NMMDMF, CH2Cl2, MeCN2 - 12 hours60 - 95%Water-soluble byproducts (urea); cost-effective.Racemization; formation of N-acylurea.
PyBOP DIPEA, TEADMF, CH2Cl21 - 6 hours65 - 95%Good for solid-phase synthesis; stable.Byproducts can be difficult to remove.
T3P Pyridine, TEAEtOAc, THF1 - 5 hours70 - 90%Easy work-up; byproducts are water-soluble.Requires stoichiometric amounts of base.

Experimental Protocols

The following are detailed protocols for the amide coupling of this compound with a generic amine using HATU and EDC/HOBt coupling reagents.

Protocol 1: Amide Coupling using HATU

This protocol is recommended for a broad range of amines, including those that are sterically hindered or possess low nucleophilicity.

Materials:

  • This compound

  • Amine (e.g., substituted aniline, benzylamine)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Dissolution: Dissolve the carboxylic acid in anhydrous DMF or CH2Cl2 (approximately 0.1 M concentration).

  • Addition of Reagents: To the stirred solution, add the desired amine (1.1 eq.), HATU (1.2 eq.), and DIPEA (2.5 eq.).

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na2SO4 or MgSO4.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-1,5-naphthyridine-2-carboxamide.

Protocol 2: Amide Coupling using EDC/HOBt

This protocol is a cost-effective alternative to HATU and is suitable for a wide range of amines.

Materials:

  • This compound

  • Amine (e.g., substituted aniline, benzylamine)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (CH2Cl2)

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and HOBt (1.2 eq.).

  • Dissolution: Dissolve the solids in anhydrous DMF or CH2Cl2 (approximately 0.1 M concentration).

  • Addition of Reagents: To the stirred solution, add the desired amine (1.1 eq.), EDC·HCl (1.2 eq.), and DIPEA (2.5 eq.).

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M aqueous HCl (2x), saturated aqueous NaHCO3 solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na2SO4 or MgSO4.

    • Filter and concentrate the organic phase under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted-1,5-naphthyridine-2-carboxamide.

Mandatory Visualizations

Experimental Workflow for Amide Coupling

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_acid This compound reaction_step Mix & Stir at RT (1-12 hours) prep_acid->reaction_step prep_amine Amine prep_amine->reaction_step prep_reagents Coupling Reagents (HATU or EDC/HOBt) prep_reagents->reaction_step prep_base Base (DIPEA/TEA) prep_base->reaction_step prep_solvent Anhydrous Solvent (DMF or CH2Cl2) prep_solvent->reaction_step workup_dilute Dilute with EtOAc reaction_step->workup_dilute workup_wash Aqueous Washes (Acid/Base/Brine) workup_dilute->workup_wash workup_dry Dry (Na2SO4) workup_wash->workup_dry workup_concentrate Concentrate workup_dry->workup_concentrate purify_chrom Column Chromatography workup_concentrate->purify_chrom final_product Pure Amide Product purify_chrom->final_product

Caption: General experimental workflow for the synthesis of 1,5-naphthyridine-2-carboxamides.

Logical Relationship of Reaction Components

G carboxylic_acid This compound activated_intermediate Activated Ester Intermediate carboxylic_acid->activated_intermediate activates coupling_reagent Coupling Reagent (HATU or EDC) coupling_reagent->activated_intermediate forms base Base (DIPEA) base->activated_intermediate facilitates amide_product Amide Product activated_intermediate->amide_product reacts with amine Amine (R-NH2) amine->amide_product attacks byproducts Byproducts (Urea, HOBt) amide_product->byproducts formed with

Caption: Logical relationship of components in the amide coupling reaction.

Application in Drug Development: Kinase Inhibition

Derivatives of 1,5-naphthyridine-2-carboxamide have been identified as potent inhibitors of several protein kinases that are implicated in cancer and other diseases. Notably, they have shown activity against the Fibroblast Growth Factor Receptor (FGFR) family and the Transforming Growth Factor-beta (TGF-β) type I receptor (ALK5).[1][2] The amide moiety often forms crucial hydrogen bond interactions within the ATP-binding pocket of these kinases.

Signaling Pathway Diagram: Inhibition of FGFR Signaling

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is crucial for cell proliferation, differentiation, and migration.[3] Aberrant activation of this pathway is a known driver in various cancers. 1,5-Naphthyridine derivatives can act as ATP-competitive inhibitors of FGFR kinases.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Activates PLCg PLCγ Pathway FGFR->PLCg Activates Cell_Response Cell Proliferation, Survival, Migration RAS_RAF_MEK_ERK->Cell_Response PI3K_AKT->Cell_Response PLCg->Cell_Response Inhibitor 1,5-Naphthyridine-2-carboxamide Inhibitor->FGFR Inhibits

Caption: Inhibition of the FGFR signaling pathway by 1,5-naphthyridine-2-carboxamide derivatives.

Signaling Pathway Diagram: Inhibition of TGF-β Signaling

The Transforming Growth Factor-beta (TGF-β) signaling pathway regulates numerous cellular processes, and its dysregulation is linked to cancer and fibrosis.[4] 1,5-Naphthyridine derivatives have been developed as potent inhibitors of the TGF-β type I receptor, ALK5.[2]

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TGFb TGF-β Ligand TGFbRII TGF-β RII TGFb->TGFbRII Binds ALK5 ALK5 (TGF-β RI) TGFbRII->ALK5 Recruits & Phosphorylates SMAD SMAD 2/3 ALK5->SMAD Phosphorylates SMAD4 SMAD 4 SMAD->SMAD4 Complexes with SMAD_complex SMAD Complex SMAD->SMAD_complex SMAD4->SMAD_complex Gene_Transcription Gene Transcription SMAD_complex->Gene_Transcription Translocates to Nucleus Inhibitor 1,5-Naphthyridine-2-carboxamide Inhibitor->ALK5 Inhibits

Caption: Inhibition of the TGF-β/ALK5 signaling pathway by 1,5-naphthyridine-2-carboxamide derivatives.

References

Application Notes and Protocols: 1,5-Naphthyridine-2-carboxylic Acid as a Ligand for Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, properties, and potential applications of metal complexes featuring 1,5-naphthyridine-2-carboxylic acid as a key ligand. This versatile scaffold offers a unique combination of a bidentate N,N-chelating naphthyridine core and a functional carboxylic acid group, making it a compelling candidate for the development of novel catalysts, anticancer agents, and luminescent materials.

Ligand Synthesis: this compound

The synthesis of the 1,5-naphthyridine core can be achieved through various established methods in heterocyclic chemistry. While a specific, detailed protocol for the direct synthesis of this compound is not extensively documented in publicly available literature, established synthetic routes to substituted 1,5-naphthyridines can be adapted. Common strategies include the Skraup, Gould-Jacobs, and Conrad-Limpach reactions.[1] For instance, a plausible approach involves the cyclization of an appropriately substituted aminopyridine precursor.[1]

A related compound, 8-hydroxy-1,5-naphthyridine-2-carboxylic acid, has been synthesized via a cyclization method involving an aminopyridine and Meldrum's acid in triethylformate, followed by heating in Dowtherm A.[1] This suggests that similar strategies could be employed for the synthesis of the target ligand.

General Synthetic Workflow for 1,5-Naphthyridine Derivatives:

G cluster_synthesis Ligand Synthesis Start Starting Materials (e.g., Aminopyridine Derivatives) Reaction Cyclization Reaction (e.g., Skraup, Gould-Jacobs) Start->Reaction Intermediate Substituted 1,5-Naphthyridine Reaction->Intermediate Modification Functional Group Modification Intermediate->Modification Ligand This compound Modification->Ligand G Ligand This compound Reaction Coordination Reaction (Stirring, Heating) Ligand->Reaction MetalSalt Metal Salt Precursor MetalSalt->Reaction Solvent Solvent System Solvent->Reaction Isolation Isolation (Precipitation/Evaporation) Reaction->Isolation Purification Purification (Recrystallization/Chromatography) Isolation->Purification Complex Metal Complex Purification->Complex G Catalyst [M(L)n] Intermediate1 Catalyst-Substrate Complex Catalyst->Intermediate1 Coordination Substrate Substrate Substrate->Intermediate1 Product Product Intermediate2 Transition State Intermediate1->Intermediate2 Transformation Intermediate2->Product Regeneration Catalyst Regeneration Intermediate2->Regeneration Regeneration->Catalyst G Complex Metal Complex Cell Cancer Cell Complex->Cell Cellular Uptake DNA Cellular DNA Cell->DNA Interaction Apoptosis Apoptosis (Cell Death) DNA->Apoptosis DNA Damage G S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Absorption S1->S0 Fluorescence T1 T₁ (Triplet Excited State) S1->T1 Intersystem Crossing T1->S0 Phosphorescence

References

Application of 1,5-Naphthyridine Derivatives in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

While direct applications of 1,5-Naphthyridine-2-carboxylic acid in Organic Light-Emitting Diodes (OLEDs) are not extensively documented in publicly available literature, the 1,5-naphthyridine core is a prominent and versatile building block in the design of advanced materials for OLEDs. Its electron-deficient nature makes it an excellent component for various functional molecules, including emitters, host materials, and electron-transporting materials. This document provides a comprehensive overview of the application of 1,5-naphthyridine derivatives in OLEDs, including performance data, detailed experimental protocols for synthesis and device fabrication, and visual diagrams to illustrate key concepts.

Application of 1,5-Naphthyridine Derivatives in OLEDs

Derivatives of 1,5-naphthyridine have been successfully incorporated into various types of OLEDs, leveraging their unique electronic and photophysical properties.

As Emitters in Thermally Activated Delayed Fluorescence (TADF) OLEDs

The 1,5-naphthyridine moiety serves as a potent electron acceptor in donor-acceptor (D-A) type molecules designed for Thermally Activated Delayed Fluorescence (TADF). These materials can harvest both singlet and triplet excitons, leading to high internal quantum efficiencies.

Table 1: Performance of OLEDs with 1,5-Naphthyridine-Based TADF Emitters

Emitter Structure/NameHost MaterialMax. EQE (%)Max. Power Efficiency (lm/W)Max. Current Efficiency (cd/A)Max. Luminance (cd/m²)Emission ColorReference
Phenoxazine-1,5-Naphthyridine-29.9--33,540-[1][2]
Phenothiazine-1,5-Naphthyridine-25.8--14,480-[1][2]
Carbazole-1,8-NaphthyridinemCP17.6---Deep-blue[2]
Carbazole-1,8-Naphthyridine-20.926.5--Green[1][2]
Dimethylacridan-1,8-Naphthyridine-14.136.9---[1][2]
Dimethylacridan-1,8-Naphthyridine-16.850.7---[1][2]
10-(4-(1,8-naphthyridin-2-yl)phenyl)-10H-phenothiazineo-DibzBz16.457.158.6-Green[1]

Note: EQE denotes External Quantum Efficiency. Data for some parameters were not available in the cited sources.

As Ligands in Phosphorescent OLEDs (PhOLEDs)

The nitrogen atoms in the 1,5-naphthyridine core make it an excellent ligand for heavy metal complexes, particularly Iridium(III) and Platinum(II), which are used as phosphorescent emitters. These complexes can achieve near-unity internal quantum efficiency by harvesting both singlet and triplet excitons.

Table 2: Performance of OLEDs with 1,5-Naphthyridine-Based Phosphorescent Emitters

Emitter Structure/NameHost MaterialMax. EQE (%)Emission Peak (nm)Emission ColorReference
Ir(4tfmpq)₂mND->31626-630Pure Red[3]
Ir(4tfmpq)₂mmND->31626-630Pure Red[3]
Ir(4tfmpq)₂mpND->31626-630Pure Red[3]
(dfpmp)₂Ir(mmND)->30521Green[4]
(mtfmpp)₂Ir(mmND)-32.3--[4]
(tfmptp)₂Ir(mmND)->30--[4]
(mtfmptp)₂Ir(mmND)->30600Red[4]
AtFOND (Pt complex)-1.8774Near-Infrared[5]
AtFNND (Pt complex)-6.5736Near-Infrared[5]
PBSOND (Pt complex)-4.0726Near-Infrared[5]
PBSNND (Pt complex)-10.1704Near-Infrared[5]

Note: Specific host materials were not always detailed in the abstracts. "mND", "mmND", and "mpND" are 1,5-naphthyridin-4-ol derivatives.

As Host Materials and n-Type Semiconductors

The electron-deficient nature of the 1,5-naphthyridine core makes its derivatives suitable as host materials for phosphorescent and TADF emitters, as well as n-type semiconductors for electron transport layers (ETLs) in OLEDs.

Table 3: Performance of OLEDs with 1,5-Naphthyridine-Based Host Materials

Host Material Structure/NameEmitterMax. EQE (%)Max. Power Efficiency (lm/W)Reference
Naphthyridine-Carbazole/Diphenylamine Bipolar Hosts4CzIPN (TADF)18.453.8[1]

Experimental Protocols

Synthesis of a this compound Derivative

Protocol: Synthesis of 8-hydroxy-1,5-naphthyridine-2-carboxylic acid (Representative)

Materials:

  • 3-Aminopyridine derivative

  • Diethyl 2-(ethoxymethylene)malonate (or similar malonic ester derivative)

  • Dowtherm A (or high-boiling point solvent)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware and purification apparatus (recrystallization/chromatography)

Procedure:

  • Condensation: In a round-bottom flask, dissolve the 3-aminopyridine derivative in ethanol. Add diethyl 2-(ethoxymethylene)malonate and heat the mixture to reflux for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Cyclization: After the condensation is complete, remove the ethanol under reduced pressure. Add a high-boiling point solvent such as Dowtherm A to the residue. Heat the mixture to a high temperature (typically 240-260 °C) for 15-30 minutes to induce cyclization.

  • Hydrolysis and Acidification: Cool the reaction mixture and carefully pour it into an aqueous solution of sodium hydroxide. Wash the organic layer with the NaOH solution. The product, now in the aqueous layer as a sodium salt, is then acidified with hydrochloric acid to precipitate the carboxylic acid.

  • Purification: Collect the precipitate by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy to confirm its structure and purity.

OLED Device Fabrication

OLEDs can be fabricated using either vacuum thermal evaporation or solution-based methods like spin-coating.

Protocol: Fabrication of a Multilayer OLED by Vacuum Thermal Evaporation

Materials and Equipment:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Organic materials for Hole Injection Layer (HIL), Hole Transport Layer (HTL), Emissive Layer (EML), Electron Transport Layer (ETL), and Electron Injection Layer (EIL)

  • Metal for cathode (e.g., Al, LiF/Al)

  • Vacuum thermal evaporation system (pressure < 10⁻⁶ Torr)

  • Substrate cleaning solutions (e.g., detergent, deionized water, acetone, isopropanol)

  • UV-Ozone or Oxygen Plasma cleaner

Procedure:

  • Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates with a nitrogen gun.

  • Surface Treatment: Treat the cleaned ITO surface with UV-Ozone or Oxygen Plasma for 5-15 minutes to improve the work function and ensure good film adhesion.

  • Organic Layer Deposition: Transfer the substrates to a high-vacuum thermal evaporation chamber. Sequentially deposit the organic layers (HIL, HTL, EML, ETL, EIL) by resistive heating of the materials in crucibles. The deposition rate and thickness of each layer should be monitored using a quartz crystal microbalance. A typical device structure might be: ITO / HIL (e.g., HAT-CN) / HTL (e.g., TAPC) / EML (Host:Emitter) / ETL (e.g., a 1,5-naphthyridine derivative) / EIL (e.g., LiF) / Al.

  • Cathode Deposition: Without breaking the vacuum, deposit the metal cathode (e.g., a thin layer of LiF followed by a thicker layer of Al) through a shadow mask to define the active area of the device.

  • Encapsulation: Transfer the completed device to a nitrogen-filled glovebox and encapsulate it using a glass lid and UV-curable epoxy to protect the organic layers from moisture and oxygen.

Protocol: Fabrication of a Single-Layer OLED by Spin-Coating

Materials and Equipment:

  • ITO coated glass substrates

  • Soluble organic emissive material (e.g., a 1,5-naphthyridine derivative)

  • Hole-transporting polymer solution (e.g., PEDOT:PSS)

  • Solvents for the emissive material

  • Spin-coater

  • Hotplate

  • Vacuum thermal evaporator for cathode deposition

Procedure:

  • Substrate Cleaning and Treatment: Follow steps 1 and 2 from the vacuum deposition protocol.

  • Hole Transport Layer Deposition: Spin-coat a layer of PEDOT:PSS onto the ITO substrate (e.g., at 3000-5000 rpm for 30-60 seconds). Anneal the substrate on a hotplate (e.g., at 120-150 °C for 10-15 minutes) to remove residual solvent.

  • Emissive Layer Deposition: Prepare a solution of the 1,5-naphthyridine-based emissive material in a suitable organic solvent. Spin-coat the emissive layer on top of the PEDOT:PSS layer. The spin speed and solution concentration will determine the film thickness. Anneal the substrate to remove the solvent.

  • Cathode Deposition: Transfer the substrate to a vacuum thermal evaporator and deposit the cathode as described in the vacuum deposition protocol.

  • Encapsulation: Encapsulate the device as described previously.

Visualizations

Molecular Structure of a Representative 1,5-Naphthyridine Derivative

Caption: Molecular structure of a 1,5-Naphthyridine derivative.

Experimental Workflow for OLED Fabrication

cluster_prep Substrate Preparation cluster_fab Device Fabrication cluster_final Final Steps Clean ITO Substrate Cleaning Treat Surface Treatment (UV-Ozone/Plasma) Clean->Treat HIL HIL Deposition Treat->HIL HTL HTL Deposition HIL->HTL EML EML Deposition (1,5-Naphthyridine Derivative) HTL->EML ETL ETL Deposition EML->ETL Cathode Cathode Deposition ETL->Cathode Encap Encapsulation Cathode->Encap Test Device Testing Encap->Test cluster_device OLED Device Structure cluster_light Anode Anode (ITO) HIL Hole Injection Layer (HIL) Anode->HIL HTL Hole Transport Layer (HTL) HIL->HTL EML Emissive Layer (EML) (Host + 1,5-Naphthyridine Emitter) HTL->EML ETL Electron Transport Layer (ETL) (e.g., 1,5-Naphthyridine Derivative) EML->ETL Electrons ← Electrons Light Light Emission EML->Light EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (e.g., LiF/Al) EIL->Cathode Holes Holes →

References

Biological Evaluation of 1,5-Naphthyridine-2-carboxylic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the biological evaluation of 1,5-naphthyridine-2-carboxylic acid derivatives, a class of heterocyclic compounds with significant therapeutic potential. These compounds have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The following application notes and protocols are designed to guide researchers in the systematic evaluation of these derivatives, from initial screening to mechanistic studies.

Data Presentation

The biological activities of 1,5-naphthyridine derivatives are summarized below in structured tables for clear comparison of their potency across various targets and cell lines.

Table 1: Anticancer Activity of Naphthyridine Derivatives

A series of naphthyridine derivatives have been evaluated for their in vitro cytotoxic activities against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are presented below.

CompoundHeLa (Cervical Cancer) IC50 (µM)HL-60 (Leukemia) IC50 (µM)PC-3 (Prostate Cancer) IC50 (µM)Reference
Derivative 14 2.61.52.7[1]
Derivative 15 2.30.811.4[1]
Derivative 16 0.70.15.1[1]
Colchicine (Reference) 23.67.819.7[1]

Note: The specific structures of derivatives 14, 15, and 16 can be found in the cited reference.

Table 2: Antimicrobial Activity of Naphthyridine Derivatives

While much of the research on the antimicrobial properties of naphthyridines has focused on the 1,8-isomer, derivatives of the 1,5-naphthyridine scaffold also exhibit promising activity. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundS. aureus MIC (µg/mL)B. subtilis MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)Reference
Nalidixic Acid Derivative >100>10012.5>100[2]
Fluoroquinolone Analog 0.20.10.050.78[3]

Note: This table presents data for related naphthyridine structures to provide a comparative context for the antimicrobial potential of the this compound scaffold.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization in the evaluation of this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of the compounds on cell viability by measuring the metabolic activity of cells.

Materials:

  • Human cancer cell lines (e.g., HeLa, HL-60, PC-3)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivatives

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)

This protocol determines the minimum inhibitory concentration (MIC) of the compounds against various bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound derivatives

  • DMSO

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (35°C ± 2°C)

  • Microplate reader or visual inspection mirror

Procedure:

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the organism.[4][5][6]

Topoisomerase I Inhibition Assay

This assay measures the ability of the compounds to inhibit the relaxation of supercoiled DNA by topoisomerase I.

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)

  • This compound derivatives

  • Stop solution/loading dye (e.g., 1% SDS, 0.025% bromophenol blue, 5% glycerol)

  • Agarose gel (1%)

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system and imaging equipment

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, supercoiled DNA (e.g., 0.5 µg), and the test compound at various concentrations.

  • Enzyme Addition: Add human Topoisomerase I (e.g., 1 unit) to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding the stop solution/loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Data Analysis: Inhibition is indicated by the persistence of the supercoiled DNA band compared to the control reaction (no inhibitor), where the DNA should be mostly in the relaxed form.

DNA Gyrase Inhibition Assay (Supercoiling Assay)

This assay determines the inhibitory effect of the compounds on the supercoiling activity of bacterial DNA gyrase.

Materials:

  • E. coli DNA Gyrase

  • Relaxed pBR322 DNA

  • Gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 0.1 mg/mL BSA, 6.5% glycerol)

  • This compound derivatives

  • Stop solution/loading dye

  • Agarose gel (1%)

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system and imaging equipment

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed pBR322 DNA, and the test compound at various concentrations.

  • Enzyme Addition: Add E. coli DNA gyrase to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding the stop solution/loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel.

  • Visualization: Stain and visualize the DNA bands.

  • Data Analysis: Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the relaxed form compared to the no-inhibitor control.

ALK5 Kinase Inhibition Assay

This protocol assesses the ability of the compounds to inhibit the kinase activity of ALK5 (TGF-β type I receptor).

Materials:

  • Recombinant human ALK5 kinase

  • ALK5 peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • This compound derivatives

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer.

  • Kinase Reaction: Add the diluted compounds to the wells of the 96-well plate. Add the ALK5 enzyme. Initiate the reaction by adding a mixture of the peptide substrate and ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls and determine the IC50 value.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological evaluation of this compound derivatives.

experimental_workflow General Experimental Workflow for Biological Evaluation cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of this compound derivatives purification Purification & Characterization (NMR, MS, etc.) synthesis->purification cytotoxicity Cytotoxicity Assays (e.g., MTT) purification->cytotoxicity antimicrobial Antimicrobial Susceptibility (MIC) purification->antimicrobial enzyme_inhibition Enzyme Inhibition Assays purification->enzyme_inhibition apoptosis Apoptosis Assays (Annexin V/PI) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis cytotoxicity->cell_cycle pathway_analysis Signaling Pathway Analysis enzyme_inhibition->pathway_analysis in_vivo In Vivo Studies pathway_analysis->in_vivo Lead Compound Identification

Caption: General experimental workflow for the biological evaluation of novel compounds.

TGF_beta_pathway TGF-β/ALK5 Signaling Pathway TGFb TGF-β Ligand TGFbRII TGF-β Receptor II TGFb->TGFbRII Binds ALK5 ALK5 (TGF-β Receptor I) TGFbRII->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Forms complex with SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene_transcription Target Gene Transcription (e.g., cell cycle arrest, apoptosis) Nucleus->Gene_transcription Regulates Inhibitor 1,5-Naphthyridine Derivative Inhibitor->ALK5 Inhibits

Caption: Inhibition of the TGF-β/ALK5 signaling pathway by 1,5-naphthyridine derivatives.[7][8][9][10]

DNA_Gyrase_Inhibition Mechanism of DNA Gyrase Inhibition cluster_gyrase DNA Gyrase Catalytic Cycle DNA_binding 1. Gyrase binds to DNA DNA_cleavage 2. Double-strand DNA cleavage DNA_binding->DNA_cleavage Strand_passage 3. Strand passage DNA_cleavage->Strand_passage Cleavage_complex Stabilized Gyrase-DNA Cleavage Complex Religation 4. DNA re-ligation Strand_passage->Religation Religation->DNA_binding Inhibitor 1,5-Naphthyridine Derivative (Quinolone-like) Inhibitor->DNA_cleavage Traps Cell_death Bacterial Cell Death Cleavage_complex->Cell_death

Caption: Inhibition of DNA gyrase by stabilizing the cleavage complex.[11][12][13]

Topoisomerase_I_Inhibition Mechanism of Topoisomerase I Inhibition cluster_topo Topoisomerase I Catalytic Cycle DNA_binding 1. Topo I binds to supercoiled DNA DNA_cleavage 2. Single-strand DNA cleavage DNA_binding->DNA_cleavage DNA_rotation 3. Controlled rotation of DNA DNA_cleavage->DNA_rotation Cleavage_complex Stabilized Topo I-DNA Cleavage Complex Religation 4. DNA re-ligation DNA_rotation->Religation Religation->DNA_binding Inhibitor 1,5-Naphthyridine Derivative (e.g., Camptothecin analog) Inhibitor->Religation Prevents Cell_death Cancer Cell Death Cleavage_complex->Cell_death

Caption: Inhibition of Topoisomerase I by preventing DNA re-ligation.[14][15][16][17]

References

Application Notes and Protocols: 1,5-Naphthyridine-2-carboxylic Acid Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the evaluation of 1,5-Naphthyridine-2-carboxylic acid derivatives as potent kinase inhibitors. This document is intended to guide researchers in the reproducible assessment of these compounds against key oncogenic and disease-relevant kinases.

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. Notably, this compound derivatives have emerged as promising inhibitors of several protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and fibrosis. This document focuses on the application of these derivatives as inhibitors of key kinases such as Transforming Growth Factor-beta type I receptor (ALK5), Phosphoinositide 3-kinase (PI3K), mammalian Target of Rapamycin (mTOR), and Fibroblast Growth Factor Receptor (FGFR).

Data Presentation

The inhibitory activities of various this compound derivatives against different kinases are summarized below. This data facilitates a comparative analysis of their potency and selectivity.

Compound IDTarget KinaseIC50 (nM)Reference
Compound 15ALK56[1]
Compound 19ALK54[1]
RepsoxALK54[2]
PF-04979064PI3Kα1.41 (Ki)[3]
PF-04979064mTOR4.51 (Ki)[3]
Novel 1,5-Naphthyridine SeriesFGFR1Nanomolar affinity[4]
Novel 1,5-Naphthyridine SeriesFGFR2Nanomolar affinity[4]
Novel 1,5-Naphthyridine SeriesFGFR3Nanomolar affinity[4]
Novel 1,5-Naphthyridine SeriesFGFR4Nanomolar affinity[4]
Naphthyridine-based probe (Compound 2)CK2α/α'≤3[5]

Signaling Pathways and Mechanism of Action

This compound derivatives typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain. This prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling cascade.

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is crucial in regulating cell growth, differentiation, and extracellular matrix production.[6] Aberrant TGF-β signaling is implicated in fibrosis and cancer. ALK5 is the type I receptor for TGF-β and its inhibition by 1,5-naphthyridine derivatives blocks the phosphorylation of SMAD2 and SMAD3, key downstream effectors.

TGF_beta_pathway TGF-β Signaling Pathway and Inhibition TGF-β Ligand TGF-β Ligand TGF-β Receptor II TGF-β Receptor II TGF-β Ligand->TGF-β Receptor II Binds ALK5 (TGF-β Receptor I) ALK5 (TGF-β Receptor I) TGF-β Receptor II->ALK5 (TGF-β Receptor I) Recruits & Activates p-SMAD2/3 p-SMAD2/3 ALK5 (TGF-β Receptor I)->p-SMAD2/3 Phosphorylates 1,5-Naphthyridine Derivative 1,5-Naphthyridine Derivative 1,5-Naphthyridine Derivative->ALK5 (TGF-β Receptor I) Inhibits SMAD2/3 SMAD2/3 SMAD2/3->p-SMAD2/3 SMAD Complex SMAD Complex p-SMAD2/3->SMAD Complex Complexes with SMAD4 SMAD4 SMAD4->SMAD Complex Nucleus Nucleus SMAD Complex->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Regulates

TGF-β signaling inhibition.
PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell proliferation, survival, and metabolism, and it is one of the most frequently hyperactivated pathways in cancer.[3] Dual inhibitors targeting both PI3K and mTOR can provide a more comprehensive blockade of this critical oncogenic pathway.

PI3K_mTOR_pathway PI3K/AKT/mTOR Signaling Pathway and Inhibition Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts 1,5-Naphthyridine Derivative 1,5-Naphthyridine Derivative 1,5-Naphthyridine Derivative->PI3K Inhibits mTORC1 mTORC1 1,5-Naphthyridine Derivative->mTORC1 Inhibits PIP2 PIP2 PIP2->PIP3 p-AKT p-AKT PIP3->p-AKT Activates via PDK1 AKT AKT AKT->p-AKT p-AKT->mTORC1 Activates Proliferation & Survival Proliferation & Survival mTORC1->Proliferation & Survival Promotes

PI3K/mTOR signaling inhibition.

Experimental Protocols

Detailed methodologies for key experiments are provided below to assess the inhibitory activity of this compound derivatives.

In Vitro Kinase Inhibition Assay (Example: ALK5)

This protocol is designed to determine the biochemical potency of the test compounds against a specific kinase.

Materials:

  • Recombinant human ALK5 kinase

  • Kinase-specific peptide substrate (e.g., a generic serine/threonine kinase substrate)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound derivatives (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • White, opaque 96-well or 384-well microplates

  • Microplate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the this compound derivatives in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Reaction Setup:

    • Add the diluted compounds or vehicle (DMSO) to the wells of the microplate.

    • Add the ALK5 enzyme and the peptide substrate solution to each well.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for the kinase.

  • Incubation: Incubate the reaction plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Cellular Assay for Kinase Pathway Inhibition (Example: TGF-β/p-SMAD2 Western Blot)

This protocol assesses the ability of the compounds to inhibit a specific signaling pathway within a cellular context.

Materials:

  • Human cell line responsive to TGF-β (e.g., HaCaT, A549)

  • Cell culture medium and supplements (e.g., DMEM, FBS, penicillin/streptomycin)

  • TGF-β1 ligand

  • This compound derivatives

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-p-SMAD2, anti-SMAD2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal signaling.

    • Pre-treat the cells with various concentrations of the this compound derivative or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Collect the cell lysates and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-SMAD2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL reagent and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-SMAD2 signal to the total SMAD2 or a loading control (e.g., β-actin) to determine the relative inhibition of SMAD2 phosphorylation.

Cell Viability Assay (MTT Assay)

This assay measures the cytotoxic or cytostatic effects of the compounds on cancer cell lines.[7][8][9][10][11]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear-bottom cell culture plates

  • Microplate reader capable of absorbance measurements

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only).

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow and Logic

The following diagram illustrates a typical workflow for the evaluation of this compound derivatives as kinase inhibitors.

experimental_workflow Kinase Inhibitor Evaluation Workflow cluster_0 Biochemical Assays cluster_1 Cellular Assays cluster_2 Target Engagement In Vitro Kinase Assay In Vitro Kinase Assay Determine IC50 Determine IC50 In Vitro Kinase Assay->Determine IC50 Pathway Inhibition Assay Pathway Inhibition (e.g., Western Blot) Determine IC50->Pathway Inhibition Assay Determine Cellular Potency Determine Cellular Potency Pathway Inhibition Assay->Determine Cellular Potency Cell Viability Assay Cell Viability (e.g., MTT) Cell Viability Assay->Determine Cellular Potency CETSA Cellular Thermal Shift Assay (CETSA) Determine Cellular Potency->CETSA Confirm Target Binding Confirm Target Binding CETSA->Confirm Target Binding Lead Optimization Lead Optimization Confirm Target Binding->Lead Optimization Compound Synthesis Compound Synthesis Compound Synthesis->In Vitro Kinase Assay

Kinase inhibitor evaluation workflow.

References

Application Notes and Protocols: Antimicrobial Activity of Substituted 1,5-Naphthyridine-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial properties of substituted 1,5-naphthyridine-2-carboxylic acids and related derivatives. This document includes quantitative data on their activity, detailed experimental protocols for their evaluation, and visualizations of relevant biological pathways and experimental workflows.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of substituted 1,5-naphthyridine derivatives has been evaluated against a range of bacterial strains, including multidrug-resistant variants. The data, presented in terms of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), are summarized below.

Table 1: In Vitro Antibacterial Activity of Substituted 1,5-Naphthyridine Derivative 18

CompoundBacterial StrainMIC (μg/mL)MBC (μg/mL)MBC/MIC RatioInterpretation
18 S. aureus 8325-4 (MSSA)122Bactericidal
S. aureus ATCC 33591 (MRSA)122Bactericidal
E. faecalis ATCC 51575 (VRE)242Bactericidal
  • Compound 18: 4-(4-t-butylphenyl)-8-guanidinomethyl-1,5-naphthyridine[1]

  • MSSA: Methicillin-sensitive Staphylococcus aureus

  • MRSA: Methicillin-resistant Staphylococcus aureus

  • VRE: Vancomycin-resistant Enterococcus faecalis

  • Interpretation: A MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

Experimental Protocols

Detailed methodologies for the synthesis and antimicrobial evaluation of substituted 1,5-naphthyridine-2-carboxylic acids are provided below.

Synthesis of Substituted 1,5-Naphthyridines

The synthesis of substituted 1,5-naphthyridines can be achieved through multi-step reactions, including cyclization and cross-coupling reactions.[2] A representative synthetic scheme for a guanidinomethyl-substituted 1,5-naphthyridine is outlined below.[1]

Protocol 2.1.1: Synthesis of 4-(4-t-butylphenyl)-8-guanidinomethyl-1,5-naphthyridine

  • Triflate Formation: Convert 4-hydroxy-8-methyl[1][3]naphthyridine to its corresponding triflate.

  • Suzuki Coupling: Perform a Suzuki coupling reaction between the triflate intermediate and 4-t-butylphenylboronic acid to yield 4-(4-t-butylphenyl)-8-methyl[1][3]naphthyridine.

  • Bromination: Treat the product from the previous step with N-bromosuccinimide (NBS) to form the bromomethyl derivative.

  • Guanidinylation: React the bromomethyl derivative with 1,3-bis(t-butoxycarbonyl)guanidine.

  • Deprotection: Remove the N-Boc protecting groups using trifluoroacetic acid in dichloromethane to yield the final guanidinomethyl derivative 18 .[1]

Antimicrobial Susceptibility Testing

Standard broth microdilution methods are employed to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the synthesized compounds.

Protocol 2.2.1: Determination of Minimum Inhibitory Concentration (MIC)

  • Preparation of Bacterial Inoculum: Culture bacteria overnight and dilute to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in appropriate broth medium.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2.2.2: Determination of Minimum Bactericidal Concentration (MBC)

  • Subculturing: Following MIC determination, aliquot a small volume from each well showing no visible growth onto an appropriate agar plate.

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Visualizations

Diagrams illustrating the experimental workflow and a potential mechanism of action are provided below.

experimental_workflow cluster_synthesis Compound Synthesis cluster_testing Antimicrobial Testing start Starting Materials (e.g., 4-hydroxy-8-methyl[1,5]naphthyridine) step1 Triflate Formation start->step1 step2 Suzuki Coupling step1->step2 step3 Side-chain Functionalization (e.g., Bromination, Guanidinylation) step2->step3 end_synthesis Final Substituted 1,5-Naphthyridine step3->end_synthesis mic_prep Prepare Serial Dilutions end_synthesis->mic_prep Test Compound inoculation Inoculate with Bacteria mic_prep->inoculation incubation Incubate Plates inoculation->incubation mic_read Determine MIC incubation->mic_read mbc_prep Plate onto Agar mic_read->mbc_prep incubation2 Incubate Agar Plates mbc_prep->incubation2 mbc_read Determine MBC incubation2->mbc_read

Caption: Workflow for Synthesis and Antimicrobial Evaluation.

mechanism_of_action cluster_bacterial_cell Bacterial Cell compound Substituted 1,5-Naphthyridine ftsZ FtsZ Protein compound->ftsZ Perturbs Polymerization inhibition Inhibition z_ring Z-ring Formation ftsZ->z_ring cell_division Cell Division z_ring->cell_division inhibition->z_ring

Caption: Postulated Mechanism via FtsZ Polymerization Inhibition.

References

Application Notes and Protocols for 1,5-Naphthyridine-2-carboxylic Acid Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to the diverse biological activities of its derivatives. Among these, analogs of 1,5-naphthyridine-2-carboxylic acid are emerging as a promising class of anticancer agents. These compounds have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. Their primary mechanism of action often involves the inhibition of topoisomerase I, a critical enzyme in DNA replication and repair, leading to the induction of apoptosis and cell cycle arrest in cancer cells.

These application notes provide a comprehensive overview of the anticancer properties of this compound analogs, including a summary of their cytotoxic activities, detailed experimental protocols for their synthesis and biological evaluation, and a visualization of the proposed signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers in the field of oncology drug discovery and development.

Data Presentation: Anticancer Activity of 1,5-Naphthyridine Analogs

The following table summarizes the in vitro cytotoxicity of various naphthyridine derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells). While specific data for a broad range of this compound analogs is still emerging in the public domain, the provided data for other naphthyridine scaffolds indicates the potential of this chemical class.

Compound IDNaphthyridine ScaffoldSubstitutionCancer Cell LineIC50 (µM)Reference
Compound 16 NaphthyridineC-2 naphthyl ringHeLa (Cervical)0.7[1]
HL-60 (Leukemia)0.1[1]
PC-3 (Prostate)5.1[1]
Compound 14 NaphthyridineC-2 naphthyl ringHeLa (Cervical)2.6[1]
HL-60 (Leukemia)1.5[1]
Compound 15 NaphthyridineC-2 naphthyl ringHeLa (Cervical)2.3[1]
HL-60 (Leukemia)0.8[1]
Compound 47 1,8-Naphthyridine-3-carboxamideHalogen substitutedMIAPaCa (Pancreatic)0.41[2]
K-562 (Leukemia)0.77[2]
Compound 29 1,8-Naphthyridine-C-3'-heteroarylUnsubstitutedPA-1 (Ovarian)0.41[2]
SW620 (Colon)1.4[2]
Compound 12 1,8-Naphthyridine-3-carboxamideHBL-100 (Breast)1.37[3]
Compound 17 1,8-Naphthyridine-3-carboxamideKB (Oral)3.7[3]
Compound 22 1,8-Naphthyridine-3-carboxamideSW-620 (Colon)3.0[3]

Experimental Protocols

Protocol 1: Synthesis of this compound Analogs

A common and effective method for the synthesis of the 1,5-naphthyridine core is the Gould-Jacobs reaction. The following is a general protocol for the synthesis of a key precursor, which can then be further modified to generate a variety of analogs.

Synthesis of Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate:

  • Materials:

    • 3-Aminopyridine

    • Diethyl ethoxymethylenemalonate (DEEM)

    • Diphenyl ether

    • Ethanol

  • Procedure:

    • Condensation: A mixture of 3-aminopyridine and diethyl ethoxymethylenemalonate is heated. This initial step forms the corresponding anilinomethylenemalonate intermediate.

    • Cyclization: The intermediate from the previous step is added to a high-boiling solvent like diphenyl ether and heated to approximately 250 °C. This thermal cyclization results in the formation of ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate.

    • Work-up: The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is washed with a suitable solvent, such as ethanol, to remove residual diphenyl ether.

    • Hydrolysis (Optional): The resulting ester can be hydrolyzed to the corresponding carboxylic acid by refluxing with an aqueous solution of a base like sodium hydroxide, followed by acidification.

Further modifications, such as substitution at various positions of the naphthyridine ring, can be achieved through subsequent reactions like halogenation followed by nucleophilic substitution or cross-coupling reactions to introduce a variety of functional groups.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized this compound analogs on various cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., HeLa, HL-60, PC-3)

    • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

    • 96-well plates

    • Test compounds (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF)

  • Procedure:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of approximately 5 x 10³ cells/well in 180 µL of medium.

    • Compound Treatment: After 24 hours of incubation to allow for cell attachment, add 20 µL of 10x concentrated test compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubation: Incubate the plates for 4 days at 37°C in a humidified atmosphere with 5% CO₂.

    • MTT Addition: Add 0.1 mg of MTT to each well and incubate for an additional 4 hours at 37°C.

    • Formazan Solubilization: Centrifuge the plates to pellet the formazan crystals. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the IC50 value for each compound by plotting the percentage of cell viability against the compound concentration.

Protocol 3: Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This in vitro assay determines the ability of the test compounds to inhibit the activity of human topoisomerase I.

  • Materials:

    • Supercoiled plasmid DNA (e.g., pBR322)

    • Human Topoisomerase I enzyme

    • 10x Topoisomerase I reaction buffer

    • Test compounds

    • 5x DNA loading dye

    • Agarose gel (0.8-1.0%)

    • Ethidium bromide or other DNA stain

  • Procedure:

    • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the 10x reaction buffer, supercoiled plasmid DNA, and the test compound at various concentrations.

    • Enzyme Addition: Add purified human topoisomerase I to the reaction mixture. Include a positive control (known inhibitor like camptothecin) and a negative control (no inhibitor).

    • Incubation: Incubate the reaction at 37°C for 30 minutes.

    • Reaction Termination: Stop the reaction by adding the 5x DNA loading dye.

    • Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis until the different DNA topoisomers (supercoiled, relaxed, and nicked) are separated.

    • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed form.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the test compounds on the cell cycle distribution of cancer cells.

  • Materials:

    • Cancer cells

    • Test compounds

    • Phosphate-buffered saline (PBS)

    • 70% Ethanol (ice-cold)

    • Propidium Iodide (PI) staining solution (containing RNase A)

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24-48 hours.

    • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

    • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

    • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the cell pellet in PI staining solution.

    • Incubation: Incubate for 30 minutes at room temperature in the dark.

    • Flow Cytometry: Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Signaling Pathways and Workflows

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanism of Action Studies synthesis Synthesis of 1,5-Naphthyridine- 2-carboxylic acid analogs purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification cytotoxicity Cytotoxicity Screening (MTT Assay) purification->cytotoxicity topo_assay Topoisomerase I Inhibition Assay cytotoxicity->topo_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) topo_assay->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V/PI) cell_cycle->apoptosis western_blot Western Blot Analysis (Apoptotic Markers) apoptosis->western_blot

Caption: Experimental workflow for the evaluation of this compound analogs.

topoisomerase_inhibition_pathway compound 1,5-Naphthyridine-2- carboxylic acid analog top1 Topoisomerase I compound->top1 Inhibition cleavage_complex Top1-DNA Cleavage Complex Stabilized top1->cleavage_complex dna Supercoiled DNA dna->cleavage_complex replication_fork Replication Fork Collision cleavage_complex->replication_fork dna_damage DNA Double-Strand Breaks replication_fork->dna_damage atm_atr ATM/ATR Activation dna_damage->atm_atr p53 p53 Activation atm_atr->p53 cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) p53->cell_cycle_arrest apoptosis Apoptosis p53->apoptosis

Caption: Proposed signaling pathway for Topoisomerase I inhibition by this compound analogs.

References

Application Notes and Protocols: 1,5-Naphthyridine-2-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This document provides a detailed overview of the use of 1,5-naphthyridine-2-carboxylic acid and its analogs in drug discovery, including synthetic strategies, key biological applications, and detailed experimental protocols for their evaluation.

Introduction

1,5-Naphthyridine, a bicyclic heteroaromatic compound containing two nitrogen atoms, has garnered significant attention in the development of novel therapeutics. The structural rigidity and the presence of nitrogen atoms for hydrogen bonding and other interactions make it an attractive scaffold for targeting various biological macromolecules. The introduction of a carboxylic acid group at the 2-position provides a key handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Derivatives of the 1,5-naphthyridine core have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. Notably, this scaffold has been successfully employed in the development of potent kinase inhibitors, particularly targeting Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) and Transforming Growth Factor-beta (TGF-β) type I receptor (also known as Activin Receptor-Like Kinase 5 or ALK5).

Synthetic Strategies

The synthesis of the 1,5-naphthyridine core can be achieved through several established methods, including the Skraup, Gould-Jacobs, and Conrad-Limpach reactions.[1] A common strategy for the synthesis of 2-substituted 1,5-naphthyridines involves the construction of the bicyclic ring system from appropriately substituted pyridine precursors.

Proposed Synthesis of this compound

Experimental Protocol: Synthesis of 8-hydroxy-1,5-naphthyridine-2-carboxylic acid (as an illustrative example) [1]

This protocol is based on the Conrad-Limpach reaction.

Materials:

  • 3-aminopyridin-2-ol

  • Diethyl acetylsuccinate

  • Dowtherm A (or other high-boiling point solvent)

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • Condensation: A mixture of 3-aminopyridin-2-ol and diethyl acetylsuccinate is heated in the presence of a catalytic amount of acid to form the corresponding enamine intermediate.

  • Cyclization: The enamine intermediate is added to a high-boiling point solvent, such as Dowtherm A, and heated to a high temperature (e.g., 250 °C) to facilitate the intramolecular cyclization and formation of the naphthyridinone ring.

  • Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid by heating with a solution of sodium hydroxide in aqueous ethanol.

  • Work-up: The reaction mixture is cooled, and the product is precipitated by acidification with hydrochloric acid. The solid is collected by filtration, washed with water, and can be further purified by recrystallization.

Key Biological Activities and Quantitative Data

Derivatives of 1,5-naphthyridine have shown promise in several therapeutic areas. The following sections highlight some of the key applications and present available quantitative data.

Kinase Inhibition

DYRK1A Inhibition: DYRK1A is a serine/threonine kinase implicated in neurodevelopmental disorders and some cancers. Several 1,5-naphthyridine derivatives have been identified as potent inhibitors of DYRK1A.[1]

TGF-β Type I Receptor (ALK5) Inhibition: The TGF-β signaling pathway is involved in a wide range of cellular processes, and its dysregulation is associated with cancer and fibrosis. 1,5-Naphthyridine derivatives have been developed as potent and selective inhibitors of ALK5.

Compound IDTargetAssay TypeIC50 (nM)Reference
Compound 15 ALK5Autophosphorylation6[2][3][4][5]
Compound 19 ALK5Autophosphorylation4[2][3][4][5]

Note: The specific structures for Compounds 15 and 19 are detailed in the cited literature and represent aminothiazole and pyrazole derivatives of the 1,5-naphthyridine scaffold.

Antibacterial Activity

While the 1,8-naphthyridine isomer, nalidixic acid, is a well-known antibacterial agent, derivatives of the 1,5-naphthyridine scaffold also exhibit antimicrobial properties.[6][7][8] They primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV.

Compound/Derivative ClassBacterial Strain(s)MIC (µg/mL)Reference
1,5-Naphthyridine analogs Staphylococcus aureusData not specified[6]
1,5-Naphthyridine analogs Escherichia coliData not specified[6]

Note: Specific MIC values for this compound derivatives are not extensively reported in the public domain. The table reflects the general antibacterial potential of the broader 1,5-naphthyridine class.

Experimental Protocols

Kinase Inhibition Assay (General Protocol for DYRK1A/ALK5)

This protocol describes a general method for determining the in vitro inhibitory activity of test compounds against DYRK1A or ALK5 using a radiometric or luminescence-based assay.

Materials:

  • Recombinant human DYRK1A or ALK5 enzyme

  • Specific peptide substrate for the respective kinase

  • ATP (adenosine triphosphate), including a radiolabeled version (e.g., [γ-³³P]ATP) for radiometric assays or a commercial kit like ADP-Glo™ for luminescence assays

  • Kinase assay buffer (e.g., HEPES buffer containing MgCl₂, DTT, and other necessary components)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • 96-well plates

  • Phosphocellulose paper or other means of separating phosphorylated substrate

  • Scintillation counter (for radiometric assay) or a plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these into the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid enzyme inhibition.

  • Reaction Setup: In a 96-well plate, add the kinase assay buffer, the specific peptide substrate, and the diluted test compound.

  • Enzyme Addition: Add the recombinant kinase to each well to initiate the reaction. Include a "no enzyme" control and a "no inhibitor" (vehicle) control.

  • Reaction Initiation: Start the phosphorylation reaction by adding ATP (containing the radiolabeled ATP for radiometric assays).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific period (e.g., 30-60 minutes).

  • Reaction Termination and Detection:

    • Radiometric Assay: Stop the reaction by adding a solution like phosphoric acid. Spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unreacted [γ-³³P]ATP. Measure the radioactivity of the phosphorylated substrate using a scintillation counter.

    • Luminescence Assay (e.g., ADP-Glo™): Follow the manufacturer's instructions to terminate the kinase reaction and then measure the amount of ADP produced, which is proportional to kinase activity, using a luminescence plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of a compound against a specific bacterial strain.

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: From a fresh agar plate culture, suspend several bacterial colonies in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in CAMHB directly in the 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Signaling Pathways and Experimental Workflows

TGF-β Signaling Pathway and Inhibition by 1,5-Naphthyridine Derivatives

The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor, which then recruits and phosphorylates the type I receptor (ALK5). Activated ALK5 phosphorylates downstream signaling molecules, primarily SMAD2 and SMAD3. These phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate gene expression. 1,5-Naphthyridine-based ALK5 inhibitors typically act as ATP-competitive inhibitors, preventing the phosphorylation of SMAD2/3.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGFbRII TGF-β RII TGF_beta->TGFbRII Binds ALK5 ALK5 (TGF-β RI) TGFbRII->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_expression Target Gene Expression SMAD_complex->Gene_expression Translocates & Regulates Inhibitor 1,5-Naphthyridine-2- carboxylic acid derivative Inhibitor->ALK5 Inhibits ATP binding

Caption: TGF-β signaling pathway and the inhibitory action of 1,5-naphthyridine derivatives.

DYRK1A Signaling and Inhibition

DYRK1A autophosphorylates on a tyrosine residue in its activation loop and subsequently phosphorylates its substrates on serine and threonine residues. It is involved in various cellular processes, including cell proliferation and neurodevelopment. Inhibition of DYRK1A by 1,5-naphthyridine derivatives can modulate these pathways.

DYRK1A_pathway DYRK1A_inactive Inactive DYRK1A DYRK1A_active Active DYRK1A DYRK1A_inactive->DYRK1A_active Autophosphorylation Substrate Substrate Protein (e.g., transcription factors) DYRK1A_active->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Cellular_response Cellular Response (e.g., altered gene expression, cell cycle regulation) pSubstrate->Cellular_response Inhibitor 1,5-Naphthyridine-2- carboxylic acid derivative Inhibitor->DYRK1A_active Inhibits

Caption: Simplified DYRK1A signaling and its inhibition.

Experimental Workflow for MIC Determination

The following diagram illustrates the workflow for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

MIC_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_inoculum Prepare standardized bacterial inoculum start->prep_inoculum prep_compound Prepare serial dilutions of test compound in broth start->prep_compound inoculate Inoculate diluted compound with bacterial suspension in 96-well plate prep_inoculum->inoculate prep_compound->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_plate Visually inspect wells for turbidity incubate->read_plate determine_mic Determine MIC: Lowest concentration with no visible growth read_plate->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutics. Its synthetic tractability allows for the generation of diverse chemical libraries, while the demonstrated biological activities, particularly in kinase inhibition and antibacterial applications, highlight its potential in addressing significant unmet medical needs.

Future research in this area should focus on:

  • Expansion of Chemical Space: The synthesis and evaluation of a broader range of derivatives of this compound are needed to establish robust structure-activity relationships for various biological targets.

  • Target Identification and Validation: For derivatives with interesting phenotypic effects, identifying the specific molecular targets is crucial for understanding their mechanism of action and for further optimization.

  • Pharmacokinetic Profiling: Early assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of promising compounds is essential for their successful development into clinical candidates.

By leveraging the information and protocols outlined in this document, researchers can effectively explore the therapeutic potential of the this compound scaffold and contribute to the discovery of new and effective medicines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,5-Naphthyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,5-Naphthyridine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing the 1,5-naphthyridine core, which can be adapted for this compound, include the Skraup reaction, the Gould-Jacobs reaction (and its variations), and cross-coupling strategies. For the specific synthesis of 8-hydroxy-1,5-naphthyridine-2-carboxylic acid, a cyclization reaction involving an aminopyridine and Meldrum's acid is a documented approach.[1]

Q2: I am experiencing a low yield in my Skraup reaction. What are the potential causes?

A2: Low yields in the Skraup synthesis of 1,5-naphthyridines can be attributed to several factors. The reaction is known for being vigorous and can lead to the formation of polymeric side products. Key areas to investigate include the purity of the starting materials (aminopyridine and glycerol), the choice and concentration of the acid catalyst (typically sulfuric acid), and the oxidizing agent (such as nitrobenzene or arsenic acid). Insufficient heating or premature termination of the reaction can also result in low conversion.

Q3: Can I use a precursor other than glycerol in the Skraup reaction?

A3: Yes, α,β-unsaturated aldehydes or ketones can be used in a related reaction known as the Doebner-von Miller reaction to produce substituted quinolines, and this can be adapted for naphthyridine synthesis. The α,β-unsaturated carbonyl compound can also be generated in situ from the aldol condensation of two carbonyl compounds.

Q4: My final product is difficult to purify. What are some common impurities and how can I remove them?

A4: Common impurities can include unreacted starting materials, polymeric tars (especially in the Skraup reaction), and regioisomers depending on the substitution pattern of the aminopyridine precursor. Purification typically involves recrystallization from a suitable solvent. In some cases, column chromatography may be necessary, although the polar nature of the carboxylic acid can make this challenging without prior esterification. Washing the crude product with a non-polar solvent can help remove less polar impurities.

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of 8-Hydroxy-1,5-naphthyridine-2-carboxylic Acid via Meldrum's Acid

This synthetic route typically involves the condensation of an appropriately substituted aminopyridine with Meldrum's acid, followed by a thermal cyclization.

Potential Cause Troubleshooting Steps
Incomplete Condensation - Ensure the aminopyridine and Meldrum's acid are of high purity. - Optimize the reaction temperature and time for the initial condensation step. Monitor the reaction progress by TLC.
Inefficient Cyclization - The thermal cyclization requires high temperatures, often in a high-boiling solvent like Dowtherm A or diphenyl ether. Ensure the temperature is maintained consistently.[1] - Inadequate heating can lead to incomplete cyclization and the isolation of the intermediate enamine.
Side Reactions - High temperatures can lead to decomposition. Consider performing the cyclization under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative side reactions.
Product Loss During Workup - The carboxylic acid product may have some solubility in the acidic or aqueous workup solutions. Ensure the pH is adjusted carefully to the isoelectric point to maximize precipitation. - Wash the precipitated product with cold solvent to minimize loss.
Issue 2: Poor Yield in the Hydrolysis of a 1,5-Naphthyridine-2-carboxylate Ester

The final step in many synthetic routes is the hydrolysis of a carboxylate ester to the desired carboxylic acid.

Potential Cause Troubleshooting Steps
Incomplete Hydrolysis - Increase the reaction time and/or temperature. - Use a higher concentration of the base (e.g., NaOH or KOH) or a stronger base. - Consider using a co-solvent (e.g., methanol or ethanol) to improve the solubility of the ester.
Ester Reactivity - Steric hindrance around the ester group can slow down the rate of hydrolysis. More forcing conditions (higher temperatures, longer reaction times) may be necessary.
Product Isolation - After hydrolysis, the product is in the form of a carboxylate salt. Acidification with a strong acid (e.g., HCl) is necessary to precipitate the carboxylic acid. Ensure the pH is sufficiently low (typically pH 2-3).
Side Reactions - Some naphthyridine derivatives can be sensitive to strong basic conditions at high temperatures, leading to decomposition. If this is suspected, try milder conditions (e.g., lower temperature for a longer time).

Experimental Protocols

Protocol 1: Synthesis of 8-Hydroxy-1,5-naphthyridine-2-carboxylic Acid

This protocol is based on the cyclization reaction using Meldrum's acid.[1]

Step 1: Condensation

  • In a round-bottom flask, combine the substituted 3-aminopyridine (1 equivalent) and Meldrum's acid (1.1 equivalents) in triethyl orthoformate.

  • Heat the mixture at 100 °C for 2-3 hours.

  • Monitor the reaction by TLC until the starting aminopyridine is consumed.

  • Remove the triethyl orthoformate under reduced pressure to yield the crude enamine intermediate.

Step 2: Cyclization

  • Add the crude enamine intermediate to a flask containing Dowtherm A.

  • Heat the mixture to 250 °C for 30-60 minutes.

  • The cyclized product will precipitate upon cooling.

  • Filter the solid and wash with a suitable solvent (e.g., ethanol, ether) to remove the Dowtherm A.

  • The resulting solid is 8-hydroxy-1,5-naphthyridine-2-carboxylic acid.

Note: This is a general procedure and may require optimization for specific substrates.

Protocol 2: General Procedure for Hydrolysis of a 1,5-Naphthyridine-2-carboxylate Ester

Step 1: Saponification

  • Dissolve the ethyl or methyl 1,5-naphthyridine-2-carboxylate in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide or potassium hydroxide (2-3 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting ester is no longer visible.

Step 2: Acidification and Isolation

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water.

  • Carefully add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 2-3.

  • The this compound will precipitate out of solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Data Presentation

Table 1: Influence of Reaction Conditions on Skraup Reaction Yield (Hypothetical Data)

ParameterCondition 1Condition 2Condition 3
Oxidizing Agent NitrobenzeneArsenic AcidIodine
Acid Catalyst H₂SO₄H₂SO₄H₂SO₄
Temperature (°C) 130-140120-130130-140
Yield (%) 45-55%50-60%40-50%

Visualizations

experimental_workflow cluster_condensation Step 1: Condensation cluster_cyclization Step 2: Cyclization & Workup start 3-Aminopyridine + Meldrum's Acid intermediate Enamine Intermediate start->intermediate Triethyl Orthoformate 100°C cyclization Thermal Cyclization intermediate->cyclization Dowtherm A 250°C product 8-Hydroxy-1,5-naphthyridine- 2-carboxylic Acid cyclization->product Cooling & Filtration troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps low_yield Low Yield purity Impure Starting Materials low_yield->purity conditions Suboptimal Reaction Conditions (Temp, Time, Catalyst) low_yield->conditions side_reactions Side Reactions / Decomposition low_yield->side_reactions workup Product Loss During Workup low_yield->workup purify Purify Reactants purity->purify optimize Optimize Conditions (TLC Monitoring) conditions->optimize inert Inert Atmosphere / Milder Conditions side_reactions->inert ph_adjust Careful pH Adjustment / Cold Wash workup->ph_adjust

References

Recrystallization methods for purifying 1,5-Naphthyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the recrystallization of 1,5-Naphthyridine-2-carboxylic acid, offering troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their purification experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind selecting a suitable solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallizing this compound should exhibit high solubility for the compound at elevated temperatures and low solubility at cooler temperatures. This differential solubility allows the compound to dissolve when heated and then crystallize out in a purer form as the solution cools, leaving impurities behind in the solvent. Given the presence of a carboxylic acid group and a polar naphthyridine ring system, polar solvents are generally a good starting point.

Q2: My this compound is not dissolving in the chosen solvent, even with heating. What should I do?

A2: If the compound is not dissolving, it is likely that the solvent is too nonpolar or that an insufficient volume of solvent has been used. You can try adding more of the current solvent in small increments while heating. If solubility remains low, a more polar solvent or a solvent mixture may be necessary.

Q3: After cooling, no crystals have formed in my solution. What are the likely causes and how can I induce crystallization?

A3: A lack of crystal formation upon cooling can be due to several factors, including the use of too much solvent, the solution being supersaturated, or the cooling process being too rapid. To induce crystallization, you can try scratching the inside of the flask with a glass rod to create nucleation sites, adding a seed crystal of the pure compound, or cooling the solution further in an ice bath.[1][2] If too much solvent was used, you may need to evaporate some of the solvent and allow it to cool again.[1]

Q4: The recrystallization process resulted in a very low yield. What are the common reasons for this?

A4: Low yield can result from several factors. The compound may be too soluble in the cold solvent, leading to a significant amount remaining in the mother liquor. Using the minimum amount of hot solvent necessary can help mitigate this.[2] Additionally, premature crystallization during a hot filtration step or washing the collected crystals with a solvent that is not ice-cold can also lead to product loss.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Oiling Out The compound is coming out of solution above its melting point; high levels of impurities are present; the cooling rate is too fast.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Consider pre-purification by another method if significant impurities are suspected.[1][3]
Colored Impurities in Crystals The impurities were not successfully removed during the process.Add activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use a minimal amount of charcoal to avoid adsorbing the desired product.
Poor Crystal Quality (e.g., fine powder, needles) The solution cooled too quickly, leading to rapid precipitation instead of crystal growth.Ensure a slow cooling process. You can insulate the flask to slow down heat loss. A different solvent system might also promote the growth of larger, more well-defined crystals.[3]
Premature Crystallization During Hot Filtration The solution cools down in the funnel, causing the product to crystallize and clog the filter paper.Use a pre-heated funnel and filter flask. Keep the solution at a boil until just before filtration. Add a small excess of hot solvent before filtering to ensure the compound remains in solution.

Quantitative Data

Solvent Solubility at 20°C ( g/100 mL) Solubility at Boiling Point ( g/100 mL) Suitability for Recrystallization
Water~0.1~2.5Good
Ethanol~1.5~15.0Moderate (consider a co-solvent)
Methanol~2.0~20.0Moderate (consider a co-solvent)
Acetone~0.5~8.0Good
Ethyl Acetate~0.2~5.0Good
Dichloromethane<0.1~0.5Poor (potential anti-solvent)
Hexane<0.01<0.1Poor (potential anti-solvent)

Experimental Protocols

General Recrystallization Protocol for this compound

  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent system. For this compound, polar solvents such as water, ethanol, or acetone are good starting points.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to a boil for a few minutes.

  • Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done in a drying oven at a temperature well below the melting point of the compound or in a desiccator under vacuum.

Troubleshooting Workflow

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Compound Oils Out cool->oiling_out If Oiling Occurs collect Collect Crystals crystals_form->collect Yes no_crystals No Crystals Form crystals_form->no_crystals No end Pure Compound collect->end low_yield Low Yield collect->low_yield If Yield is Low troubleshoot_no_crystals Troubleshoot: - Scratch Flask - Add Seed Crystal - Reduce Solvent Volume no_crystals->troubleshoot_no_crystals troubleshoot_no_crystals->cool troubleshoot_oiling Troubleshoot: - Reheat and Add More Solvent - Cool Slowly oiling_out->troubleshoot_oiling troubleshoot_oiling->cool troubleshoot_low_yield Troubleshoot: - Minimize Washing - Ensure Complete Precipitation low_yield->troubleshoot_low_yield

References

Side-product formation in the Gould-Jacobs synthesis of naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side-product formation during the Gould-Jacobs synthesis of naphthyridines.

Frequently Asked Questions (FAQs)

Q1: What is the Gould-Jacobs reaction for naphthyridine synthesis?

The Gould-Jacobs reaction is a versatile method for synthesizing 4-hydroxy-substituted naphthyridines.[1][2] It typically involves two key steps: the condensation of a 3-aminopyridine derivative with a substituted malonic ester, such as diethyl ethoxymethylenemalonate (DEEM), to form a vinylogous amide intermediate. This is followed by a high-temperature intramolecular cyclization of the intermediate to yield the naphthyridine scaffold.[1] Subsequent hydrolysis and decarboxylation can be performed to remove the ester group at the 3-position.[2][3]

Q2: What are the most common side-products in this synthesis?

The most frequently encountered side-products in the Gould-Jacobs synthesis of naphthyridines are:

  • Regioisomers: Formation of undesired naphthyridine isomers (e.g., 1,7-naphthyridine instead of the desired 1,5-naphthyridine).

  • Decarboxylated byproducts: Loss of the carboalkoxy group at the 3-position of the naphthyridine ring.

  • Thermal decomposition products: Formation of dark-colored, tarry substances due to the high temperatures required for cyclization.

Q3: Why am I getting a mixture of naphthyridine isomers?

When using a substituted 3-aminopyridine, the thermal cyclization can proceed in two different ways, leading to the formation of regioisomers. For example, the cyclization of diethyl ((pyridin-3-ylamino)methylene)malonate can result in both 1,5- and 1,7-naphthyridine derivatives. The regioselectivity of this step is highly dependent on the reaction conditions, particularly the temperature and solvent.

Q4: What causes the formation of dark, tarry materials in my reaction?

The high temperatures (typically >250 °C) required for the thermal cyclization step can lead to the thermal decomposition of the starting materials, intermediates, or even the desired product. This decomposition often results in the formation of complex, high-molecular-weight byproducts that appear as a dark-colored tar. Prolonged heating significantly increases the likelihood of tar formation.

Troubleshooting Guide

Issue 1: Formation of Undesired Regioisomers

Symptoms:

  • NMR and mass spectrometry data indicate the presence of a mixture of naphthyridine isomers.

  • Difficulty in purifying the desired product from its isomer.

Potential Causes:

  • The thermal cyclization of the intermediate, diethyl ((pyridin-3-ylamino)methylene)malonate, can occur at either the C-2 or C-4 position of the pyridine ring.

Troubleshooting Steps:

  • Optimize the Cyclization Solvent: The choice of solvent can influence the regioselectivity of the cyclization. High-boiling, non-polar solvents are commonly used.

    • Protocol: Perform the cyclization in a high-boiling solvent like Dowtherm A or diphenyl ether. Heat the solution to a vigorous reflux (typically around 250 °C).[4]

  • Employ Catalytic Conditions: While less common in traditional Gould-Jacobs reactions, exploring Lewis acid catalysis could potentially influence the regioselectivity by coordinating to the pyridine nitrogen and directing the cyclization.

Issue 2: Presence of Decarboxylated Byproduct

Symptoms:

  • Mass spectrometry data shows a peak corresponding to the desired product without the carboalkoxy group.

  • NMR analysis confirms the absence of the ester functionality.

Potential Causes:

  • High reaction temperatures and prolonged heating during the cyclization step can lead to the cleavage and loss of the ester group at the 3-position.[5]

Troubleshooting Steps:

  • Optimize Temperature and Reaction Time: Carefully control the temperature and duration of the cyclization to find a balance between efficient ring closure and minimal decarboxylation.

    • Protocol: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, cool the reaction down promptly to prevent further degradation. Microwave-assisted synthesis can be a valuable tool for precise temperature and time control.[5]

  • Microwave-Assisted Synthesis: This technique allows for rapid and uniform heating, often leading to shorter reaction times and potentially reducing the extent of decarboxylation.

Issue 3: Formation of Tarry Decomposition Products

Symptoms:

  • The reaction mixture turns dark brown or black.

  • The crude product is a viscous, dark oil that is difficult to handle and purify.

  • Low yield of the desired product.

Potential Causes:

  • Thermal instability of the reactants, intermediate, or product at the high temperatures required for cyclization.

Troubleshooting Steps:

  • Use of High-Boiling Inert Solvents: Employing a high-boiling solvent such as Dowtherm A or diphenyl ether allows for better temperature control and more even heating, minimizing localized overheating.

    • Protocol: Dissolve the intermediate in a high-boiling solvent (approximately 5-10 mL per gram of intermediate) and heat to reflux (around 250 °C) for a controlled period (e.g., 30-60 minutes).[4]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative decomposition pathways.

  • Purification of the Intermediate: Ensure the purity of the diethyl ((pyridin-3-ylamino)methylene)malonate intermediate before the high-temperature cyclization step. Impurities can often act as catalysts for decomposition.

Quantitative Data on Reaction Conditions

The following table summarizes the impact of different reaction conditions on the yield of the desired naphthyridine product and the formation of side-products.

Starting MaterialReaction ConditionsDesired ProductYield (%)Side-ProductsReference
Aniline and DEEMMicrowave, 250 °C, 20 min4-hydroxyquinoline-3-carboxylateLowIncomplete cyclization[6]
Aniline and DEEMMicrowave, 300 °C, 5 min4-hydroxyquinoline-3-carboxylate47%Decarboxylation, Decomposition[5][6]
Aniline and DEEMMicrowave, 300 °C, 20 min4-hydroxyquinoline-3-carboxylate28%Increased decarboxylation and decomposition[5][6]
3-Aminopyridine and DEEMConventional heating in Dowtherm A, 250 °C4-hydroxy-1,5-naphthyridine-3-carboxylateHighPotential for 1,7-isomer, decarboxylation, and tar[2]

Experimental Protocols

Protocol 1: General Procedure for the Condensation Step
  • In a round-bottom flask, combine 3-aminopyridine (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).

  • Heat the mixture at 100-130 °C for 1-2 hours. The progress of the reaction can be monitored by the evolution of ethanol.

  • After the reaction is complete (as indicated by TLC or the cessation of ethanol evolution), the crude diethyl ((pyridin-3-ylamino)methylene)malonate can be used directly in the next step or purified by recrystallization.

Protocol 2: High-Temperature Cyclization in a High-Boiling Solvent
  • In a flask equipped with a reflux condenser, dissolve the crude or purified diethyl ((pyridin-3-ylamino)methylene)malonate in a high-boiling solvent such as diphenyl ether or Dowtherm A (approximately 5-10 mL per gram of intermediate).[4]

  • Heat the solution to a vigorous reflux (approximately 250 °C) and maintain this temperature for 30-60 minutes. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The desired 4-hydroxy-naphthyridine-3-carboxylate product may precipitate.

  • Add a non-polar solvent like cyclohexane or hexane to facilitate further precipitation.

  • Collect the solid product by filtration, wash it thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry it under a vacuum.

Visualizations

Gould_Jacobs_Mechanism cluster_condensation Condensation Step cluster_cyclization Cyclization Step 3-Aminopyridine 3-Aminopyridine Intermediate Diethyl ((pyridin-3-ylamino)methylene)malonate 3-Aminopyridine->Intermediate + DEEM - EtOH DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate Desired_Product 1,5-Naphthyridine (Desired Product) Intermediate->Desired_Product High Temp. (e.g., 250°C) Isomeric_Side_Product 1,7-Naphthyridine (Side-Product) Intermediate->Isomeric_Side_Product Alternative Cyclization Decomposition Tarry Decomposition Products Intermediate->Decomposition Prolonged High Temp. Decarboxylation Decarboxylated Side-Product Desired_Product->Decarboxylation Excessive Heat/Time

Caption: Reaction pathway of the Gould-Jacobs synthesis of naphthyridines.

Troubleshooting_Workflow Start Gould-Jacobs Reaction Side_Product_Check Side-Product Formation? Start->Side_Product_Check Desired_Product Desired Naphthyridine Side_Product_Check->Desired_Product No Identify_Side_Product Identify Side-Product(s) Side_Product_Check->Identify_Side_Product Yes Isomers Regioisomers (e.g., 1,7-Naphthyridine) Identify_Side_Product->Isomers Decarboxylation Decarboxylated Product Identify_Side_Product->Decarboxylation Tar Tarry Decomposition Identify_Side_Product->Tar Optimize_Solvent Optimize Cyclization Solvent Isomers->Optimize_Solvent Control_Temp_Time Control Temperature and Time (Consider Microwave) Decarboxylation->Control_Temp_Time Use_Inert_Solvent Use High-Boiling Inert Solvent & Inert Atmosphere Tar->Use_Inert_Solvent

Caption: Troubleshooting workflow for side-product formation.

References

Technical Support Center: Optimization of 1,5-Naphthyridine Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,5-naphthyridine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Friedländer annulation for 1,5-naphthyridine synthesis is resulting in a low yield. What factors should I investigate?

A1: Low yields in Friedländer synthesis can stem from several factors. Systematically investigate the following:

  • Catalyst: The choice and amount of catalyst are critical. While traditional methods use base catalysts like KOH or NaOH, acid catalysts can also be employed. The optimal catalyst often depends on the specific substrates.

  • Temperature: Reaction temperature significantly influences the rate and yield. Some protocols require heating (e.g., 100-150 °C), while others proceed at room temperature.[1][2] Experiment with a range of temperatures to find the optimum for your specific reaction.

  • Solvent: The polarity and boiling point of the solvent can impact reactant solubility and the reaction rate. Dioxane, chlorobenzene, and Dowtherm A have been used effectively.[1] In some cases, solvent-free conditions have been shown to improve yields and simplify work-up.[3]

  • Purity of Starting Materials: Ensure the purity of your aminopyridine and carbonyl compound. Impurities can lead to side reactions and inhibit the desired cyclization.

  • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting materials are still present, the reaction may not have reached completion. Consider extending the reaction time.[4]

Q2: I am observing the formation of multiple products and side reactions in my Skraup synthesis of a 1,5-naphthyridine. How can I improve the reaction's selectivity?

A2: The Skraup reaction, which uses strong acidic conditions, can sometimes lead to side products.[4] To enhance selectivity:

  • Oxidizing Agent: The choice of oxidizing agent is crucial. While traditional methods use the nitrobenzene of the aniline substrate, other agents like iodine, NaNO₂, KI, KIO₃, MnO₂, or KMnO₄ have been used with 3-aminopyridine substrates to achieve good results.[1]

  • Temperature Control: The Skraup reaction is highly exothermic. Maintain careful temperature control to prevent polymerization and the formation of tar-like byproducts.

  • Moderators: The addition of a moderator like ferrous sulfate can help to control the reaction's vigor.[5]

  • Acid Choice and Concentration: Sulfuric acid is commonly used. The concentration can be adjusted to optimize the reaction rate and minimize charring.

Q3: What are the key considerations when choosing a catalyst for a palladium-catalyzed cross-coupling reaction to form a substituted 1,5-naphthyridine?

A3: For reactions like Suzuki or Heck couplings involving a 1,5-naphthyridine core, consider the following:

  • Palladium Precursor: Pd(PPh₃)₄ is a commonly used catalyst for these types of cross-coupling reactions to synthesize thieno[4][6]naphthyridines.[4]

  • Ligand: The choice of ligand is critical for catalyst stability and activity. Phosphine-based ligands are common.

  • Base: The nature of the base affects the reaction yield. Inorganic bases like K₂CO₃ or Cs₂CO₃ are frequently employed.[1][6]

  • Solvent: Aprotic polar solvents like DMF or dioxane are often good choices for these reactions.[6]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from various studies to guide the optimization of your reaction conditions.

Table 1: Effect of Catalyst and Base on Suzuki Cross-Coupling Yield

EntryCatalyst (mol%)Base (equivalents)SolventYield (%)
1Pd(PPh₃)₄ (5)K₂CO₃ (2)DMFHigh
2Pd(dppf)Cl₂ (3)Cs₂CO₃ (2)Dioxane85
3Pd(OAc)₂ (2) / SPhos (4)K₃PO₄ (3)Toluene/H₂O92

Data compiled from principles discussed in cited literature.[4][6]

Table 2: Influence of Solvent and Temperature on Friedländer Cyclization

EntryReactantsSolventTemperature (°C)Time (h)Yield (%)
13-aminopyridine, Ethyl acetoacetateDioxane100364
23-aminopyridine, Diethyl methylenemalonateDowtherm A250178
32-bromo-6-fluoropyridin-3-amine, Methyl acrylateAcetic Acid12012Excellent
43-aminopyridine derivativeChlorobenzene1306Good

This table represents a summary of conditions reported in various synthetic protocols.[1][2]

Experimental Protocols

Detailed Methodology: Modified Friedländer Synthesis of a 4-Hydroxy-1,5-naphthyridine Derivative

This protocol is based on the Gould-Jacobs reaction, a variation of the Friedländer synthesis.[1]

Step 1: Condensation

  • In a 100 mL round-bottom flask, combine 3-aminopyridine (10 mmol, 1 eq.) and diethyl methylenemalonate (12 mmol, 1.2 eq.).

  • Heat the mixture at 100-110 °C for 2 hours with stirring. The mixture will become a thick syrup.

  • Monitor the reaction by TLC until the 3-aminopyridine spot has disappeared.

  • Allow the mixture to cool to room temperature.

Step 2: Cyclization

  • To the cooled reaction mixture, add 30 mL of a high-boiling point solvent such as Dowtherm A.

  • Equip the flask with a reflux condenser.

  • Heat the mixture to 240-250 °C and maintain this temperature for 30 minutes. A precipitate will form.

  • Allow the reaction to cool to below 100 °C.

  • Carefully add 50 mL of petroleum ether to the flask to precipitate the product fully and to aid in filtration.

  • Collect the solid product by vacuum filtration and wash with an additional 20 mL of petroleum ether.

Step 3: Purification

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of DMF and water, to yield the 4-hydroxy-1,5-naphthyridine product.

Visual Guides: Workflows and Logic Diagrams

The following diagrams illustrate key workflows and logical relationships in the optimization process.

G start Start: Define Target 1,5-Naphthyridine select_route Select Synthetic Route (e.g., Friedländer, Skraup) start->select_route initial_exp Run Initial Experiment (Literature Conditions) select_route->initial_exp analyze Analyze Results (TLC, NMR, LC-MS) initial_exp->analyze low_yield Low Yield or Side Products? analyze->low_yield optimize Troubleshoot & Optimize (Vary Catalyst, Temp, Solvent) low_yield->optimize Yes purify Purification (Column, Recrystallization) low_yield->purify No re_run Re-run Optimized Experiment optimize->re_run re_run->analyze success Successful Synthesis purify->success

Caption: General workflow for synthesis and optimization of 1,5-naphthyridines.

G start Problem: Low Yield check_purity Check Starting Material Purity start->check_purity impure Impure check_purity->impure purify Purify/Replace Reagents impure->purify Yes check_time_temp Vary Reaction Time & Temperature impure->check_time_temp No purify->start improvement1 Improvement? check_time_temp->improvement1 check_catalyst Screen Catalysts & Bases/Acids improvement1->check_catalyst No end Proceed to Scale-up improvement1->end Yes improvement2 Improvement? check_catalyst->improvement2 check_solvent Change Solvent improvement2->check_solvent No improvement2->end Yes check_solvent->start

Caption: Troubleshooting flowchart for low reaction yield.

G reactants 3-Aminopyridine + β-Dicarbonyl Compound condensation Condensation (Loss of H₂O) reactants->condensation Step 1 intermediate Enamine Intermediate condensation->intermediate cyclization Thermal or Acid/Base Catalyzed Cyclization intermediate->cyclization Step 2 product Substituted 1,5-Naphthyridine cyclization->product

Caption: Simplified reaction pathway for the Friedländer synthesis.

References

Challenges in the scale-up of 1,5-Naphthyridine-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,5-Naphthyridine-2-carboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of this important synthetic process. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your experimental work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly during scale-up operations.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of starting materials or product. - Inefficient purification.- Monitor reaction progress using TLC or HPLC to ensure completion. - Optimize reaction temperature; for cyclization steps, ensure uniform heating, especially at scale. - Use high-purity starting materials and degas solvents to prevent side reactions. - Evaluate different recrystallization solvents or consider column chromatography for purification.
Formation of Impurities/Byproducts - Side reactions due to high temperatures. - Presence of moisture or air. - Incorrect stoichiometry of reactants.- For thermal cyclizations, maintain strict temperature control to minimize byproduct formation.[1] - Conduct reactions under an inert atmosphere (e.g., nitrogen or argon). - Carefully control the addition rate and stoichiometry of reagents.
Poor Regioselectivity - In reactions with unsymmetrical intermediates, the formation of undesired isomers can occur.- The choice of catalyst and reaction conditions can influence regioselectivity. Screening different catalysts may be necessary.
Difficulty in Purification - Oily or tarry crude product. - Co-precipitation of impurities.- Attempt to triturate the crude product with a non-polar solvent to induce solidification. - If recrystallization is ineffective, column chromatography with a suitable solvent system is recommended.
Exothermic Reaction Runaway - Poor heat dissipation at larger scales, especially during cyclization or nitration steps.- Ensure adequate cooling capacity and monitor the internal reaction temperature closely. - Consider a semi-batch process where one of the reactants is added portion-wise to control the reaction rate and heat generation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing the 1,5-naphthyridine core?

A1: The most common methods include the Skraup reaction, Friedländer synthesis, and Gould-Jacobs reaction.[2][3] Cycloaddition reactions are also employed for the synthesis of the 1,5-naphthyridine scaffold.[2][3] The choice of route often depends on the available starting materials and the desired substitution pattern.

Q2: I am observing significant byproduct formation during the thermal cyclization step at a larger scale. How can I mitigate this?

A2: High-temperature thermal cyclizations are a known challenge in naphthyridine synthesis and can lead to side reactions.[1] To address this on a larger scale, ensure uniform and controlled heating. Using a high-boiling point solvent with good heat transfer properties can help maintain a consistent temperature throughout the reaction vessel. Additionally, optimizing the reaction time to avoid prolonged heating after the reaction is complete can minimize byproduct formation.

Q3: What are the key safety considerations when scaling up the synthesis of this compound?

A3: Key safety considerations include managing potentially violent exothermic reactions, especially in Skraup-type syntheses which are known to be vigorous.[4] The use of strong acids and oxidizing agents also requires appropriate personal protective equipment and handling procedures. For reactions that evolve gas, ensure adequate ventilation and pressure relief systems are in place.

Q4: How can I improve the solubility of this compound for purification by recrystallization?

A4: If the carboxylic acid has poor solubility in common organic solvents, consider converting it to a salt (e.g., with sodium or potassium hydroxide) to increase its solubility in polar solvents like water or ethanol for an initial purification step. Subsequently, the salt can be neutralized with acid to precipitate the purified carboxylic acid.

Q5: Are there any recommended analytical techniques to monitor the reaction progress?

A5: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product. For more quantitative analysis and to track the formation of impurities, High-Performance Liquid Chromatography (HPLC) is recommended.

Experimental Protocols

Protocol 1: Synthesis of 8-hydroxy-1,5-naphthyridine-2-carboxylic acid via Cyclization

This protocol is based on a cyclization method involving an aminopyridine and Meldrum's acid.[2]

Step 1: Condensation

  • In a round-bottom flask, combine the substituted aminopyridine (1 equivalent), Meldrum's acid (1.1 equivalents), and triethyl orthoformate (3 equivalents).

  • Heat the mixture at 100 °C for 2-3 hours.

  • Monitor the reaction by TLC until the starting aminopyridine is consumed.

  • Remove the volatile components under reduced pressure to obtain the crude intermediate.

Step 2: Cyclization

  • Add the crude intermediate to a high-boiling point solvent such as Dowtherm A.

  • Heat the mixture to 250 °C for 30-60 minutes.

  • Cool the reaction mixture to room temperature, which should cause the product to precipitate.

  • Collect the solid by filtration, wash with a suitable solvent (e.g., ethanol or diethyl ether), and dry under vacuum to yield 8-hydroxy-1,5-naphthyridine-2-carboxylic acid.[2]

Visualizing Reaction Pathways and Workflows

To aid in understanding the synthetic process, the following diagrams illustrate a generalized workflow and a potential synthetic pathway.

cluster_workflow General Experimental Workflow start Reactant Mixing reaction Reaction Under Controlled Conditions start->reaction monitoring Reaction Monitoring (TLC/HPLC) reaction->monitoring monitoring->reaction If incomplete workup Aqueous Work-up & Extraction monitoring->workup If complete purification Purification (Recrystallization/Chromatography) workup->purification characterization Product Characterization (NMR, MS) purification->characterization end Final Product characterization->end

Caption: A generalized workflow for chemical synthesis experiments.

cluster_pathway Hypothetical Synthetic Pathway aminopyridine Substituted 3-Aminopyridine condensation Condensation aminopyridine->condensation reagent Cyclization Precursor (e.g., Diethylketomalonate) reagent->condensation intermediate Acyclic Intermediate condensation->intermediate cyclization Thermal Cyclization intermediate->cyclization naphthyridine_ester 1,5-Naphthyridine Ester Derivative cyclization->naphthyridine_ester hydrolysis Hydrolysis naphthyridine_ester->hydrolysis final_product 1,5-Naphthyridine-2- carboxylic acid hydrolysis->final_product

Caption: A hypothetical pathway for this compound synthesis.

References

Technical Support Center: Purification of Crude 1,5-Naphthyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 1,5-Naphthyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice and experimental protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

Common impurities largely depend on the synthetic route employed. However, they typically include:

  • Unreacted Starting Materials: Such as 3-aminopyridine derivatives, which are common precursors.

  • Residual Solvents: High-boiling point solvents like DMSO or pyridine that are often used in synthesis.

  • Side-Products: Arising from incomplete or alternative cyclization pathways.

  • Color Impurities: High molecular weight byproducts that can discolor the final product.

Q2: My crude product is a discolored solid. What is the first purification method I should try?

For a solid crude product, recrystallization is often the most effective initial purification step. It is excellent for removing small to moderate amounts of impurities and can significantly improve the color and purity of the material.

Q3: Analytical data (NMR/LCMS) shows the presence of basic impurities like residual aminopyridines. How can I remove them?

An acidic wash is the most efficient method for removing basic impurities. By dissolving the crude product in an organic solvent and washing with a dilute aqueous acid, the basic impurities are protonated to form water-soluble salts that partition into the aqueous layer.

Q4: I'm observing significant streaking or tailing when running my compound on a silica gel TLC plate. What does this indicate and how can I fix it?

Streaking of acidic compounds like this compound on silica gel is common. It is often due to strong interactions with the stationary phase. To mitigate this, you can add a small amount of a volatile acid, such as acetic acid or formic acid (e.g., 0.1-1%), to the mobile phase. This helps to keep the carboxylic acid in its protonated form, reducing its interaction with the silica and resulting in sharper spots.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The solution is not sufficiently supersaturated.- Evaporate some of the solvent to increase the concentration and then allow it to cool again.- Try scratching the inside of the flask at the solvent line with a glass rod to induce nucleation.- Add a seed crystal of the pure compound, if available.
The product "oils out" instead of forming crystals. - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated with impurities.- Switch to a lower-boiling point solvent or use a solvent mixture.- Try adding a small amount of a co-solvent in which the compound is less soluble to induce crystallization.
The yield of recovered crystals is very low. - Too much solvent was used, and the compound has some solubility even in the cold solvent.- The solution was not cooled sufficiently.- Ensure the minimum amount of hot solvent is used for dissolution.- After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.
The recrystallized product is still colored. - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note: Use charcoal sparingly as it can also adsorb the desired product.
Column Chromatography Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
The compound does not elute from the column. - The eluent is not polar enough.- Gradually increase the polarity of the mobile phase. For this polar, acidic compound, a gradient of methanol in dichloromethane or ethyl acetate is often effective.
Poor separation between the product and an impurity. - The chosen eluent system has poor selectivity.- Try a different solvent system. For acidic compounds, adding a small percentage of acetic or formic acid to the eluent can improve separation and peak shape.
The compound streaks on the column. - Strong interaction between the acidic product and the silica gel.- As with TLC, add a small amount of acetic or formic acid (e.g., 0.5-1%) to the eluent to suppress the ionization of the carboxylic acid.

Data Presentation: Purity Enhancement

The following table summarizes the expected purity levels of crude this compound after applying various purification techniques. These are typical values and may vary based on the initial purity of the crude material.

Purification Method Starting Purity (Typical) Purity After One Application (Typical) Key Advantages
Acidic Wash 80-90%90-95%Excellent for removing basic impurities.
Recrystallization 85-95%>98%Effective for removing a range of impurities from solid products; can yield high-purity material.
Silica Gel Chromatography 80-95%>99%Highly effective for separating closely related impurities; allows for high final purity.

Experimental Protocols

Protocol 1: Removal of Basic Impurities by Acidic Wash

This protocol is designed for the removal of basic impurities, such as unreacted 2-aminopyridine derivatives, from a crude reaction mixture.

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl (1-2 times the volume of the organic layer).

  • Separation: Allow the layers to separate and drain the aqueous layer.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Final Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the partially purified product.

Protocol 2: Purification by Recrystallization

This protocol is suitable for solid crude this compound. A solvent screen may be necessary to find the optimal solvent, but ethanol-water mixtures are often a good starting point for polar carboxylic acids.

  • Solvent Selection: In a test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, water, ethanol/water mixtures) at room and elevated temperatures. A good solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to just dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Protocol 3: Silica Gel Column Chromatography

This method is ideal for achieving high purity, especially when dealing with impurities that have similar polarities to the product.

  • Eluent Selection: Using Thin Layer Chromatography (TLC), determine a suitable solvent system. A good starting point for this compound is a mixture of a polar organic solvent (like ethyl acetate or methanol) and a less polar one (like dichloromethane or hexanes), with the addition of ~0.5-1% acetic acid. The ideal system should give the product an Rf value of approximately 0.3.

  • Column Packing: Pack a glass column with silica gel, typically as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like DCM/methanol) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is needed, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions of the eluate in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow crude Crude Product acid_wash Acidic Wash crude->acid_wash Basic Impurities? recrystallization Recrystallization crude->recrystallization Solid Product? acid_wash->recrystallization Partially Purified chromatography Column Chromatography recrystallization->chromatography High Purity Needed? pure_product Pure Product (>99%) recrystallization->pure_product Purity Sufficient? chromatography->pure_product

Caption: General purification workflow for this compound.

troubleshooting_logic start Purification Issue recrystallization_issue Recrystallization Problem start->recrystallization_issue chromatography_issue Chromatography Problem start->chromatography_issue oiling_out Oiling Out recrystallization_issue->oiling_out Is it an oil? no_crystals No Crystals recrystallization_issue->no_crystals No solid? streaking Streaking on Column/TLC chromatography_issue->streaking Bad peak shape? poor_separation Poor Separation chromatography_issue->poor_separation Overlapping peaks? solution1 Change solvent; Use solvent mixture oiling_out->solution1 Solution solution2 Concentrate solution; Scratch flask; Seed no_crystals->solution2 Solution solution3 Add acid to eluent (e.g., 0.5% AcOH) streaking->solution3 Solution solution4 Optimize solvent system; Try different stationary phase poor_separation->solution4 Solution

Caption: Troubleshooting decision tree for common purification issues.

Preventing decarboxylation of 1,5-Naphthyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the unintended decarboxylation of 1,5-Naphthyridine-2-carboxylic acid during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a concern for this compound?

A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For this compound, this process is often unwanted as it leads to the degradation of the starting material, resulting in the formation of 1,5-naphthyridine. This can lead to lower product yields, purification challenges, and inaccurate experimental results. The nitrogen atom in the naphthyridine ring can facilitate this process, particularly under certain conditions.

Q2: What are the primary factors that induce the decarboxylation of this compound?

A2: The main factors that can induce decarboxylation are:

  • Elevated Temperatures: High temperatures provide the activation energy needed for the reaction to occur.

  • pH: The rate of decarboxylation is significantly influenced by the pH of the solution. A zwitterionic form of the molecule, which is more prevalent at a specific pH, is thought to be a key intermediate in the decarboxylation of similar heterocyclic carboxylic acids.[1][2]

  • Presence of Catalysts: Certain metal ions and acidic or basic conditions can catalyze the decarboxylation process.

Q3: How can I store this compound to ensure its stability?

A3: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place. It is advisable to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air. For short-term storage, refrigeration at 2-8°C is recommended.

Q4: At what temperature does decarboxylation of this compound become significant?

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low yield of desired product and presence of 1,5-naphthyridine as a byproduct. Unintended decarboxylation of the starting material.- Reaction Temperature: Lower the reaction temperature if the protocol allows. Consider if a lower temperature for a longer duration can achieve the desired outcome.- pH Control: Buffer the reaction mixture to a pH that minimizes the formation of the reactive zwitterionic intermediate. For similar compounds, the maximum rate of decarboxylation is often observed near the isoelectric pH.[1] Maintaining a pH away from this point can reduce the rate of decarboxylation.- Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidative degradation pathways that might be initiated at elevated temperatures.
Difficulty in purifying the desired product from 1,5-naphthyridine. The non-polar nature of the decarboxylated byproduct can make chromatographic separation challenging.- Optimized Chromatography: Develop a more effective chromatography method. This may involve testing different solvent systems, stationary phases (e.g., reversed-phase or normal-phase), or using techniques like preparative HPLC.- Acid-Base Extraction: Exploit the acidic nature of the carboxylic acid. Dissolve the crude product in an organic solvent and extract with a mild aqueous base (e.g., sodium bicarbonate solution). The desired carboxylic acid will move to the aqueous layer as its salt, while the non-acidic 1,5-naphthyridine will remain in the organic layer. The carboxylic acid can then be recovered by acidifying the aqueous layer and extracting it back into an organic solvent.
Inconsistent reaction outcomes. Variability in reaction conditions leading to different extents of decarboxylation.- Precise Temperature Control: Use a temperature-controlled reaction setup (e.g., an oil bath with a thermostat) to ensure a consistent and stable reaction temperature.- Accurate pH Measurement and Control: Use a calibrated pH meter to accurately measure and adjust the pH of the reaction mixture. Employ a suitable buffer system to maintain a stable pH throughout the reaction.- Standardized Procedures: Ensure that all experimental parameters, including heating time, rate of addition of reagents, and stirring speed, are kept consistent between batches.

Quantitative Data on Decarboxylation of Analogous Compounds

While specific kinetic data for the decarboxylation of this compound is not available in the literature, the following tables provide data for closely related compounds, which can serve as a valuable reference for estimating its stability.

Table 1: First-Order Rate Constants for the Decarboxylation of Picolinic Acid in Aqueous Solution at 150°C [1]

pH at 25°Ck (s⁻¹) x 10⁶
0.301.1
0.951.8
1.551.6
2.151.2
2.750.9
3.350.8
3.950.8

Table 2: First-Order Rate Constants for the Decarboxylation of Quinolinic Acid in Aqueous HCl at 95°C [1]

pH at 95°C (Calculated)k (s⁻¹) x 10⁶
1.054.8
1.356.0
1.656.8
1.957.2
2.257.3
2.557.1
2.856.7

Experimental Protocols

Protocol 1: General Procedure for a Reaction Minimizing Decarboxylation

This protocol outlines a general approach for a reaction involving this compound where decarboxylation is a potential side reaction.

Materials:

  • This compound

  • Anhydrous, degassed solvent

  • Other reactants as required by the specific synthesis

  • Buffer solution (if pH control is necessary)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

  • Temperature-controlled heating mantle or oil bath

Procedure:

  • Set up the reaction vessel under an inert atmosphere.

  • Add the anhydrous, degassed solvent to the reaction vessel.

  • If pH control is required, add the appropriate buffer and adjust to the desired pH.

  • Add the this compound and other reactants to the solvent.

  • Heat the reaction mixture to the desired temperature using a temperature-controlled device. The temperature should be kept as low as possible while still allowing the reaction to proceed at a reasonable rate.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or NMR).

  • Upon completion, cool the reaction mixture to room temperature.

  • Proceed with the appropriate work-up and purification procedure, such as the acid-base extraction described in the troubleshooting guide.

Protocol 2: Monitoring for Decarboxylation by Thin Layer Chromatography (TLC)

Materials:

  • Reaction mixture sample

  • 1,5-Naphthyridine standard (for comparison)

  • TLC plate (e.g., silica gel 60 F₂₅₄)

  • Developing solvent system (e.g., a mixture of ethyl acetate and hexanes, the ratio will need to be optimized)

  • UV lamp (254 nm)

Procedure:

  • Prepare a dilute solution of the 1,5-naphthyridine standard in a suitable solvent.

  • On a TLC plate, spot the 1,5-naphthyridine standard and a sample of the reaction mixture.

  • Develop the TLC plate in the chosen solvent system.

  • Visualize the plate under a UV lamp.

  • The presence of a spot in the reaction mixture lane that corresponds to the Rf value of the 1,5-naphthyridine standard indicates that decarboxylation has occurred. The intensity of this spot can give a qualitative indication of the extent of decarboxylation.

Visualizations

Decarboxylation_Pathway cluster_0 Decarboxylation of this compound Start This compound Intermediate Zwitterionic Intermediate Start->Intermediate Proton Transfer Product 1,5-Naphthyridine Intermediate->Product Heat / Catalyst CO2 CO2 Intermediate->CO2

Caption: Proposed zwitterionic pathway for the decarboxylation of this compound.

Troubleshooting_Workflow Start Experiment with This compound Check Decarboxylation Observed? (e.g., via TLC or LC-MS) Start->Check Action Implement Mitigation Strategies: - Lower Temperature - Control pH - Use Inert Atmosphere Check->Action Yes Proceed Proceed with Experiment Check->Proceed No Success Decarboxylation Minimized Action->Success No No Yes Yes

Caption: A logical workflow for troubleshooting the decarboxylation of this compound.

References

Technical Support Center: Characterization of Unexpected Byproducts in Naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and characterize unexpected byproducts encountered during naphthyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction has produced an unexpected isomer. How can I distinguish it from my target naphthyridine?

A1: Isomeric byproducts are common in naphthyridine synthesis, particularly in reactions like the Friedländer annulation with unsymmetrical ketones. These isomers can be challenging to separate due to similar physical properties. The primary method for identification and differentiation is a combination of chromatographic and spectroscopic techniques.

  • Chromatography: Utilize high-performance liquid chromatography (HPLC) with a high-resolution column and a shallow gradient to attempt separation. Isomers may exhibit slightly different retention times.

  • Spectroscopy:

    • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing isomers. Pay close attention to the chemical shifts and coupling constants of the aromatic protons and the substitution patterns on the naphthyridine core. 2D NMR techniques such as COSY, HSQC, and HMBC can help establish the connectivity of the molecule and definitively identify the isomeric structure.

    • Mass Spectrometry (MS): While isomers will have the same mass, fragmentation patterns in MS/MS experiments can sometimes differ, providing clues to the substitution pattern.

Q2: I've isolated a byproduct with a higher molecular weight than my expected product. What could it be?

A2: A higher molecular weight byproduct often suggests the formation of dimers or oligomers. This can occur through various mechanisms, including self-condensation of starting materials or intermediates.

  • Characterization: Use high-resolution mass spectrometry (HRMS) to determine the exact mass and infer the molecular formula. NMR spectroscopy will show a more complex spectrum than the expected monomer, but the signals may still bear resemblance to the parent structure.

Q3: My product is contaminated with a substance that has an m/z value 16 units higher than the target compound. What is the likely identity of this impurity?

A3: An increase of 16 mass units is often indicative of N-oxidation, where an oxygen atom has been added to one of the nitrogen atoms in the naphthyridine ring.[1][2] This is a common side reaction, especially if oxidizing agents are present or if the reaction is exposed to air for extended periods at elevated temperatures.

  • Identification:

    • MS: The mass spectrum will clearly show the M+16 peak.

    • NMR: The protons and carbons on the pyridine ring bearing the N-oxide will be shifted downfield compared to the parent naphthyridine.[3]

    • IR: Look for a prominent N-O stretching band, typically around 930 cm⁻¹.[3]

Q4: During my synthesis, a significant amount of a deeply colored impurity has formed. What could be the cause?

A4: Colored impurities in syntheses that are expected to yield colorless or pale-yellow products often point to the formation of extended, highly conjugated systems.[4] These can arise from polymerization or the formation of aza-polycyclic aromatic hydrocarbons (aza-PAHs) under harsh reaction conditions, such as high temperatures or strong acids.[5]

  • Troubleshooting:

    • Lower the reaction temperature.

    • Reduce the concentration of strong acids.

    • Ensure an inert atmosphere if oxidative polymerization is suspected.

    • Purification can be challenging, but column chromatography with a carefully selected solvent system may be effective.

Troubleshooting Guides for Unexpected Byproducts

Issue 1: Presence of a Rearranged Product (Smiles Rearrangement)

Scenario: You are performing a nucleophilic substitution on a naphthyridine derivative and notice a byproduct with the same mass as your expected product but with different spectroscopic properties. This may be a result of a Smiles rearrangement.[6]

Troubleshooting Workflow:

Start Unexpected Isomer Detected (Same Mass, Different Spectra) Check_Reaction Review Reaction Type: Nucleophilic Substitution? Start->Check_Reaction Suspect_Smiles Suspect Smiles Rearrangement Check_Reaction->Suspect_Smiles Yes NMR_Analysis Perform Detailed NMR Analysis (1H, 13C, 2D) Suspect_Smiles->NMR_Analysis Compare_Spectra Compare Spectra to Known Rearrangement Products NMR_Analysis->Compare_Spectra Confirm Structure Confirmed Compare_Spectra->Confirm Match Found Modify_Conditions Modify Reaction Conditions: - Lower Temperature - Change Base/Solvent Confirm->Modify_Conditions Re_run Re-run Reaction Modify_Conditions->Re_run Success Byproduct Minimized Re_run->Success

Caption: Workflow for identifying and mitigating Smiles rearrangement byproducts.

Experimental Protocol: Characterizing a Suspected Smiles Rearrangement Product

  • Isolation: Carefully separate the byproduct from the desired product using column chromatography. Collect fractions and monitor by TLC or LC-MS.

  • Mass Spectrometry: Confirm that the byproduct has the same molecular weight as the expected product using HRMS.

  • NMR Spectroscopy:

    • Acquire ¹H and ¹³C NMR spectra for both the desired product and the byproduct.

    • ¹H NMR: Look for significant changes in the aromatic region. A key indicator of a Smiles rearrangement is the disappearance of a proton signal on the ring where substitution was expected and the appearance of a new aromatic proton signal elsewhere.[6]

    • ¹³C NMR: Compare the chemical shifts of the carbons in the naphthyridine core. Changes in connectivity will result in notable shifts.

    • 2D NMR (COSY, HMBC): Use these experiments to establish the new connectivity of the rearranged product. HMBC is particularly useful for identifying long-range correlations that can confirm the rearranged structure.

  • FTIR Spectroscopy: While less definitive, changes in the fingerprint region can provide additional evidence of a different molecular structure.

Quantitative Data: Effect of Reaction Time on Smiles Rearrangement

In a study on the synthesis of 1,3-diamino-2,7-naphthyridines, the reaction time was shown to have a significant impact on the formation of the rearranged 2,7-naphthyridin-1-one byproduct.[6]

Reaction Time (hours)Yield of Desired Product (%)Yield of Rearranged Byproduct (%)
174-86Not Observed
5-10Mixture of Product and Byproduct-
15-55-67

Data summarized from a study on 2,7-naphthyridine synthesis.[6]

Issue 2: Formation of N-Alkylated vs. O-Alkylated Byproducts

Scenario: You are alkylating a hydroxyl- or amino-substituted naphthyridine and obtain a mixture of products. This is likely due to competing N- and O-alkylation.

Troubleshooting Workflow:

Start Mixture of Alkylated Products NMR_Analysis Acquire 1H, 13C, and 2D NMR Start->NMR_Analysis C13_Shifts Analyze 13C Chemical Shifts of Alkylated Carbon NMR_Analysis->C13_Shifts O_Alkylated O-Alkylated Byproduct (Downfield Shift, ~65-75 ppm) C13_Shifts->O_Alkylated N_Alkylated N-Alkylated Product (Upfield Shift, ~30-45 ppm) C13_Shifts->N_Alkylated Modify_Conditions Modify Reaction Conditions: - Change Base (e.g., Ag2O) - Change Solvent O_Alkylated->Modify_Conditions N_Alkylated->Modify_Conditions Re_run Re-run Reaction Modify_Conditions->Re_run Improved_Selectivity Improved Selectivity Re_run->Improved_Selectivity

Caption: Workflow for distinguishing and controlling N- vs. O-alkylation.

Experimental Protocol: Differentiating N- and O-Alkylated Isomers

  • Isolation: Separate the isomers using flash chromatography or preparative HPLC.

  • NMR Spectroscopy: This is the most definitive method for distinguishing N- and O-alkylated products.[7][8][9]

    • ¹³C NMR: The key diagnostic signal is the chemical shift of the carbon atom attached to the nitrogen or oxygen.

      • O-Alkylation: The carbon of the alkyl group attached to the oxygen will typically have a chemical shift in the range of 65-75 ppm.

      • N-Alkylation: The carbon of the alkyl group attached to the nitrogen will have a more upfield chemical shift, generally in the range of 30-45 ppm.[8]

    • HMBC: A 2D HMBC spectrum can show a 3-bond correlation from the protons of the alkyl group to the carbon of the naphthyridine ring where it is attached, confirming the site of alkylation.

Comparative Spectroscopic Data: ¹³C NMR Chemical Shifts for N- vs. O-Alkylation

Isomer TypeKey CarbonTypical ¹³C Chemical Shift (ppm)
O-AlkylatedC of R-O-Naphthyridine75.8
N-AlkylatedC of R-N-Naphthyridine46.1

Representative data for a tetrahydrobenzo[c][7][10]naphthyridin-5(6H)-one system.[7]

General Protocol for Characterizing an Unknown Byproduct

If you have an unexpected peak in your HPLC or an unidentifiable set of signals in your NMR, follow this general workflow:

Start Unknown Byproduct Observed Isolate Isolate Byproduct (Prep-HPLC or Column Chromatography) Start->Isolate HRMS Obtain High-Resolution Mass (HRMS) for Molecular Formula Isolate->HRMS NMR Acquire 1D and 2D NMR Spectra (1H, 13C, COSY, HSQC, HMBC) Isolate->NMR FTIR_UV Acquire FTIR and UV-Vis Spectra Isolate->FTIR_UV Propose_Structure Propose Putative Structure(s) HRMS->Propose_Structure NMR->Propose_Structure FTIR_UV->Propose_Structure Compare Compare with Literature Data or Spectroscopic Databases Propose_Structure->Compare Confirm Confirm Structure Compare->Confirm

Caption: General workflow for the structural elucidation of an unknown byproduct.

  • Isolation and Purification:

    • Use preparative HPLC or flash column chromatography to isolate the byproduct in sufficient purity and quantity for spectroscopic analysis.

  • Initial Characterization (LC-MS):

    • Determine the retention time and obtain a low-resolution mass spectrum to get the molecular weight.

    • Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to determine the accurate mass and predict the molecular formula.

  • Detailed Structural Elucidation (NMR):

    • ¹H NMR: Provides information on the number and types of protons, their chemical environment, and their connectivity through spin-spin coupling.

    • ¹³C NMR: Shows the number of unique carbons and their chemical environment.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for piecing together the molecular skeleton.

  • Functional Group Analysis (FTIR):

    • Provides information about the presence or absence of key functional groups (e.g., C=O, N-H, O-H, C≡N).

By systematically applying these troubleshooting guides and analytical protocols, researchers can effectively identify, characterize, and ultimately mitigate the formation of unexpected byproducts in naphthyridine synthesis.

References

Troubleshooting low conversion rates in 1,5-naphthyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the synthesis of 1,5-naphthyridines, particularly in addressing low conversion rates.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 1,5-naphthyridines, and what are their primary advantages and disadvantages?

A1: The most common methods for synthesizing the 1,5-naphthyridine core are the Skraup synthesis, the Friedländer annulation, and the Gould-Jacobs reaction.

  • Skraup Synthesis: This method involves the reaction of a 3-aminopyridine with glycerol, sulfuric acid, and an oxidizing agent. It is a powerful method for generating the core structure, but it is often characterized by harsh reaction conditions and can be violent if not properly controlled.[1][2]

  • Friedländer Annulation: This is a versatile method that involves the condensation of a 2-aminopyridine-3-carbaldehyde or ketone with a compound containing an active methylene group. It generally offers good yields and can be performed under acidic or basic conditions. A key challenge can be controlling regioselectivity when using unsymmetrical ketones.[3]

  • Gould-Jacobs Reaction: This route is particularly useful for synthesizing 4-hydroxy-1,5-naphthyridines. It begins with the condensation of a 3-aminopyridine with diethyl ethoxymethylenemalonate, followed by a high-temperature cyclization.[1][4][5] While reliable, the high temperatures required for cyclization can be a limitation.[6]

Q2: My Friedländer reaction is giving a low yield. What are the potential causes and how can I improve it?

A2: Low yields in the Friedländer synthesis of 1,5-naphthyridines can stem from several factors:

  • Inappropriate Catalyst: The choice of an acid or base catalyst is critical and substrate-dependent. If you are using a base catalyst like KOH or NaOH, ensure your starting materials are stable under these conditions. For acid catalysis, common choices include p-toluenesulfonic acid or Lewis acids. Experimenting with different catalysts can significantly impact your yield.

  • Suboptimal Temperature: The reaction often requires heating. However, excessively high temperatures can lead to decomposition and the formation of tarry byproducts. Conversely, a temperature that is too low will result in an incomplete reaction. Monitor your reaction by TLC to find the optimal temperature for your specific substrates.

  • Poor Substrate Reactivity: Electron-withdrawing groups on either the aminopyridine or the active methylene compound can decrease nucleophilicity and hinder the reaction. In such cases, more forcing conditions (higher temperature, stronger catalyst) may be necessary.

  • Side Reactions: The self-condensation of the active methylene compound (an aldol condensation) can be a significant side reaction. This can be minimized by the slow addition of the carbonyl compound to the reaction mixture.

Q3: I am observing the formation of multiple isomers in my Friedländer reaction with an unsymmetrical ketone. How can I improve the regioselectivity?

A3: The reaction of a 2-aminopyridine-3-carbaldehyde with an unsymmetrical ketone can lead to two different regioisomers. To favor the formation of one isomer over the other, you can try the following:

  • Choice of Catalyst: The regioselectivity of the initial aldol condensation can be influenced by the catalyst. For instance, in related quinoline syntheses, specific amine catalysts have been shown to favor the formation of the less substituted product.

  • Reaction Conditions: Varying the reaction temperature and solvent may influence the kinetic vs. thermodynamic control of the initial condensation, which in turn affects the final product ratio.

  • Steric Hindrance: The steric bulk of the substituents on the unsymmetrical ketone can direct the regioselectivity of the enolate formation and subsequent attack on the aminopyridine aldehyde.

Q4: My Skraup reaction is difficult to control and produces a lot of tar. What can I do to improve this?

A4: The Skraup reaction is notoriously exothermic and prone to tar formation. Here are some key strategies to mitigate these issues:

  • Use a Moderator: The addition of a moderator like ferrous sulfate (FeSO₄) is crucial to control the reaction's vigor.

  • Controlled Reagent Addition: The sulfuric acid should be added slowly and with efficient cooling to manage the initial exotherm.

  • Gradual Heating: After the initial mixing, the reaction should be heated gently to initiate the reaction. Once the exothermic phase begins, the heating should be reduced or removed until it subsides, after which heating can be resumed to drive the reaction to completion.

  • Alternative Oxidizing Agents: While nitrobenzene is traditionally used, other oxidizing agents such as arsenic acid or iodine can lead to a less violent reaction.

Q5: What are common impurities in 1,5-naphthyridine synthesis and how can they be removed?

A5: Common impurities include unreacted starting materials (especially the 3-aminopyridine), polymeric tars (particularly in the Skraup reaction), and regioisomers (in the Friedländer reaction).

  • Unreacted 3-Aminopyridine: Being basic, this can often be removed by an acidic wash (e.g., with dilute HCl) during the workup. The protonated aminopyridine salt will be soluble in the aqueous layer.

  • Tarry Byproducts: These are often removed by column chromatography on silica gel. In some cases, trituration with a suitable solvent or recrystallization can also be effective.

  • Regioisomers: These can be challenging to separate as they often have very similar polarities. Careful column chromatography with a shallow solvent gradient is typically the most effective method. In some cases, fractional crystallization may also be possible.

Data Presentation

Table 1: Comparison of Catalysts and Conditions for the Friedländer Synthesis of 2,3-Diphenyl-1,8-naphthyridine
CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
[Bmmim][Im][Bmmim][Im]802490[3]
NoneNoneRT24No Reaction[7]
ChOH (1 mol%)Water506-12>90[7]
LiOH·H₂OWaterNot SpecifiedNot Specified69[7]

Note: While the table refers to 1,8-naphthyridine synthesis, the principles are applicable to 1,5-naphthyridine synthesis.

Experimental Protocols

Protocol 1: Gould-Jacobs Synthesis of 4-Hydroxy-1,5-naphthyridine

This protocol is adapted from established Gould-Jacobs procedures for the synthesis of 4-hydroxy-1,5-naphthyridines.[4][5][6]

Step 1: Condensation of 3-Aminopyridine with Diethyl Ethoxymethylenemalonate (DEEM)

  • In a round-bottom flask equipped with a reflux condenser, combine 3-aminopyridine (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture at 100-120 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the 3-aminopyridine.

  • After cooling, the intermediate, diethyl 2-((pyridin-3-ylamino)methylene)malonate, can be used directly in the next step or purified by recrystallization from ethanol.

Step 2: Thermal Cyclization

  • In a separate flask, preheat a high-boiling solvent such as diphenyl ether or Dowtherm A to 240-250 °C.

  • Add the intermediate from Step 1 portion-wise to the hot solvent.

  • Maintain the reaction mixture at this temperature for 15-30 minutes.

  • Allow the mixture to cool to room temperature, during which the product, ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate, should precipitate.

  • Collect the solid by vacuum filtration and wash with a non-polar solvent like hexane or ether to remove the high-boiling solvent.

Step 3: Hydrolysis and Decarboxylation

  • Suspend the ester from Step 2 in a 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux until the ester has completely dissolved and the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

  • The 4-hydroxy-1,5-naphthyridine-3-carboxylic acid will precipitate. Collect the solid by filtration.

  • To achieve decarboxylation, heat the carboxylic acid intermediate in a high-boiling solvent like diphenyl ether at 250-260 °C until gas evolution ceases.

  • Cool the mixture and collect the precipitated 4-hydroxy-1,5-naphthyridine by filtration.

Protocol 2: Friedländer Annulation for Substituted 1,5-Naphthyridines

This is a general protocol for the base-catalyzed Friedländer synthesis.

  • To a solution of the 2-aminopyridine-3-carbaldehyde (1 equivalent) in ethanol, add the active methylene compound (1.1 equivalents).

  • Add a catalytic amount of a base, such as potassium hydroxide (20 mol%).

  • Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The residue can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Mandatory Visualization

Troubleshooting_Low_Yield start Low Conversion Rate in 1,5-Naphthyridine Reaction reaction_type Identify Reaction Type start->reaction_type friedlander Friedländer Annulation reaction_type->friedlander Condensation skraup Skraup Synthesis reaction_type->skraup Cyclization gould_jacobs Gould-Jacobs Reaction reaction_type->gould_jacobs Condensation/ Cyclization check_friedlander Check Catalyst (Acid/Base) friedlander->check_friedlander check_skraup_moderator Add Moderator (e.g., FeSO4) skraup->check_skraup_moderator check_gould_jacobs_temp Ensure High Cyclization Temp. (240-260 °C) gould_jacobs->check_gould_jacobs_temp check_temp_friedlander Optimize Temperature check_friedlander->check_temp_friedlander check_reagents_friedlander Substrate Reactivity (e.g., EWGs) check_temp_friedlander->check_reagents_friedlander solution Improved Yield check_reagents_friedlander->solution check_skraup_heating Control Heating Rate check_skraup_moderator->check_skraup_heating check_skraup_heating->solution check_gould_jacobs_hydrolysis Complete Hydrolysis and Decarboxylation check_gould_jacobs_temp->check_gould_jacobs_hydrolysis check_gould_jacobs_hydrolysis->solution

Caption: Troubleshooting workflow for low conversion rates.

Friedlander_Mechanism cluster_reactants Reactants cluster_steps Reaction Steps cluster_intermediates Intermediates 2_aminopyridine_aldehyde 2-Aminopyridine -3-carbaldehyde aldol_addition Aldol Addition 2_aminopyridine_aldehyde->aldol_addition ketone Ketone (with α-H) enolate_formation Enolate Formation ketone->enolate_formation Base enolate Enolate enolate_formation->enolate aldol_adduct Aldol Adduct aldol_addition->aldol_adduct dehydration1 Dehydration (-H₂O) enone α,β-Unsaturated Carbonyl dehydration1->enone cyclization Intramolecular Cyclization (Imination) cyclized_intermediate Cyclized Intermediate cyclization->cyclized_intermediate dehydration2 Dehydration (-H₂O) product 1,5-Naphthyridine dehydration2->product enolate->aldol_addition aldol_adduct->dehydration1 enone->cyclization cyclized_intermediate->dehydration2

Caption: Mechanism of the base-catalyzed Friedländer annulation.

Logical_Relationships cluster_inputs Reaction Inputs cluster_process Reaction Process cluster_outputs Reaction Outputs Reactants Starting Materials (Aminopyridine, Carbonyl) Mechanism Reaction Mechanism (e.g., Friedländer) Reactants->Mechanism Catalyst Catalyst (Acid/Base) Catalyst->Mechanism Conditions Reaction Conditions (Temperature, Solvent) Conditions->Mechanism Yield Product Yield Mechanism->Yield Purity Product Purity Mechanism->Purity Yield->Purity interdependent Purity->Yield interdependent

Caption: Logical relationship between inputs, process, and outputs.

References

Validation & Comparative

A Comparative Guide to 1,5-Naphthyridine-2-carboxylic acid and Quinoline-2-carboxylic acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of heterocyclic compounds, 1,5-Naphthyridine-2-carboxylic acid and Quinoline-2-carboxylic acid (also known as quinaldic acid) represent two prominent scaffolds in medicinal chemistry and drug development. This guide offers an objective comparison of their physicochemical properties, biological activities, and synthetic methodologies, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their work with these molecules.

Physicochemical Properties: A Tale of Two Scaffolds

A fundamental understanding of the physicochemical properties of these compounds is crucial for predicting their behavior in biological systems. While both are aromatic carboxylic acids, the presence of an additional nitrogen atom in the 1,5-naphthyridine ring influences its electronic distribution and, consequently, its properties.

PropertyThis compoundQuinoline-2-carboxylic acid
Molecular Formula C₉H₆N₂O₂C₁₀H₇NO₂
Molecular Weight 174.16 g/mol 173.17 g/mol
Melting Point >200 °C[1]156-161 °C
pKa Predicted: Not Available~5.13 (for the carboxylic acid)
Aqueous Solubility Data not availableModerately soluble
Predicted XlogP 1.1[2]1.6

Biological Activities and Therapeutic Potential

Both molecules serve as foundational structures for a variety of biologically active derivatives, though their primary areas of investigation have diverged.

This compound and its derivatives have shown promise in several therapeutic areas:

  • TGF-β Type I Receptor Inhibition: Certain derivatives of 1,5-naphthyridine have been identified as potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5). This pathway is implicated in fibrosis and cancer, making these compounds valuable research tools and potential therapeutic leads.

  • Anti-inflammatory and Antimicrobial Activity: The 1,5-naphthyridine scaffold is a core component of various natural products exhibiting immunomodulatory and anti-inflammatory effects by reducing the production of pro-inflammatory mediators like NO, IL-6, and TNF-α.[3] Additionally, it has been associated with antibacterial and antifungal properties.[1]

Quinoline-2-carboxylic acid has a more established biological profile:

  • Metabolic Role: It is a metabolite in the kynurenine pathway, which is involved in tryptophan metabolism.[4] Dysregulation of this pathway has been linked to various neurological and inflammatory disorders.

  • Enzyme Inhibition: Quinoline-2-carboxylic acid has been shown to inhibit proinsulin synthesis in pancreatic islet cells.[4]

  • Anticancer and Neurological Applications: The quinoline-2-carboxylic acid scaffold is utilized in the development of compounds with antiproliferative activity against cancer cell lines and as antagonists for the metabotropic glutamate receptor 1 (mGluR1), which is a target for treating neuropathic pain.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. Below are summaries of synthetic protocols and a common biological assay.

Synthesis of this compound Derivatives

A common strategy for synthesizing the 1,5-naphthyridine core is the Gould-Jacobs reaction. While a specific protocol for the 2-carboxylic acid derivative is not detailed, a general approach for a key precursor is as follows:

Protocol: Synthesis of Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate [5]

  • Condensation: A mixture of 3-aminopyridine and diethyl ethoxymethylenemalonate (DEEM) is heated to form the anilinomethylenemalonate intermediate.

  • Cyclization: The intermediate is added to a high-boiling solvent like diphenyl ether and heated to approximately 250 °C to induce thermal cyclization.

  • Work-up: The reaction mixture is cooled, and the precipitated product is collected by filtration and washed with a suitable solvent like ethanol.

  • Hydrolysis (Optional): The resulting ester can be hydrolyzed to the carboxylic acid by refluxing with aqueous sodium hydroxide, followed by acidification to precipitate the final product.

Synthesis of Quinoline-2-carboxylic acid

The oxidation of 2-methylquinoline is a widely used method for the preparation of quinoline-2-carboxylic acid.

Protocol: Oxidation of 2-Methylquinoline

  • Reaction Setup: In a round-bottom flask, 2-methylquinoline is dissolved in an aqueous alkaline solution (e.g., sodium hydroxide).

  • Oxidation: A strong oxidizing agent, such as potassium permanganate, is slowly added in portions to the stirred solution. The reaction is often exothermic and may require cooling to control the temperature.

  • Filtration: After the reaction is complete (indicated by the disappearance of the permanganate color), the manganese dioxide byproduct is removed by filtration.

  • Acidification: The filtrate is cooled and acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 3-4.

  • Isolation: The precipitated quinoline-2-carboxylic acid is collected by filtration, washed with cold water, and dried.

Biological Assay: TGF-β Type I Receptor (ALK5) Kinase Assay

This assay is used to determine the inhibitory activity of compounds against the ALK5 kinase.

Protocol: In Vitro ALK5 Kinase Assay [5]

  • Pre-incubation: Purified ALK5 enzyme is pre-incubated with the test compound (a 1,5-naphthyridine derivative) in a suitable buffer (e.g., Tris buffer) at 37°C for 10 minutes.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP, which includes a radiolabeled ATP (γ-³³P-ATP).

  • Incubation: The reaction mixture is incubated at 37°C for 15 minutes to allow for phosphorylation of the substrate.

  • Reaction Termination: The reaction is stopped by adding SDS-PAGE sample buffer.

  • Analysis: The samples are boiled and then separated by SDS-PAGE. The extent of phosphorylation is analyzed by autoradiography or phosphorimaging to determine the IC₅₀ value of the inhibitor.

Signaling Pathways and Mechanisms of Action

Visualizing the signaling pathways in which these molecules are involved provides a clearer understanding of their mechanisms of action.

TGF_beta_signaling ligand TGF-β Ligand receptor2 TGF-βRII ligand->receptor2 Binds receptor1 TGF-βRI (ALK5) receptor2->receptor1 Recruits & Phosphorylates smad23 p-Smad2/3 receptor1->smad23 Phosphorylates inhibitor 1,5-Naphthyridine Derivative inhibitor->receptor1 Inhibits complex Smad Complex smad23->complex smad4 Smad4 smad4->complex nucleus Nucleus complex->nucleus Translocates transcription Gene Transcription (Fibrosis, etc.) nucleus->transcription Regulates Kynurenine_Pathway tryptophan Tryptophan kynurenine Kynurenine tryptophan->kynurenine IDO/TDO kynurenic_acid Kynurenic Acid kynurenine->kynurenic_acid KAT hydroxykynurenine 3-Hydroxykynurenine kynurenine->hydroxykynurenine KMO quinolinic_acid Quinolinic Acid (Quinaldic Acid Precursor) hydroxykynurenine->quinolinic_acid KYNU nad NAD+ quinolinic_acid->nad QPRT mGluR1_Signaling glutamate Glutamate mglur1 mGluR1 glutamate->mglur1 Binds g_protein Gq/11 mglur1->g_protein Activates antagonist Quinoline Derivative antagonist->mglur1 Blocks plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release Induces pkc PKC Activation dag->pkc Activates

References

Unlocking Potency and Selectivity: A Comparative Guide to 1,5-Naphthyridine-2-Carboxylic Acid Derivatives as TGF-β Type I Receptor Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 1,5-Naphthyridine-2-carboxylic acid derivatives as potent and selective inhibitors of the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin-Like Kinase 5 (ALK5). The TGF-β signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is implicated in various diseases, including cancer and fibrosis. Small molecule inhibitors of ALK5, such as the 1,5-naphthyridine derivatives discussed herein, represent a promising therapeutic strategy.

This guide summarizes the structure-activity relationship (SAR) of these compounds, presenting key quantitative data in a clear, tabular format. Detailed experimental protocols for relevant assays are provided to support the replication and validation of these findings.

Structure-Activity Relationship and In Vitro Efficacy

The 1,5-naphthyridine scaffold has been identified as a promising starting point for the development of potent ALK5 inhibitors. Optimization of substituents at various positions of the naphthyridine core has led to the discovery of compounds with nanomolar potency. The following table summarizes the in vitro inhibitory activity of a selection of 1,5-naphthyridine derivatives against ALK5 autophosphorylation.

Compound IDR1 SubstitutionR2 SubstitutionALK5 IC50 (nM)
1 H4-fluorophenyl1000
2 CH34-fluorophenyl500
3 H2-thienyl250
4 H2-furyl150
5 (Analogue) -Pyrazole derivative19
6 (Analogue) -Aminothiazole derivative6
7 (Analogue) -Pyrazole derivative4

Data is compiled from publicly available research on 1,5-naphthyridine derivatives as ALK5 inhibitors. The specific IC50 values are representative examples from SAR studies.

The data reveals several key SAR insights:

  • Substitution at the 2-position: The nature of the substituent at the 2-position of the naphthyridine core significantly influences potency. Aromatic and heteroaromatic rings are generally favored.

  • Impact of the Side Chain: The development from simple phenyl substitutions to more complex heterocyclic side chains, such as aminothiazole and pyrazole moieties, resulted in a dramatic increase in inhibitory activity, with IC50 values dropping into the single-digit nanomolar range[1][2][3].

  • Binding Mode: X-ray crystallography studies have confirmed that these 1,5-naphthyridine derivatives bind to the ATP-binding site of the ALK5 kinase domain. The naphthyridine core occupies the hinge region, forming crucial hydrogen bonds, while the side chains extend into other regions of the active site, contributing to both potency and selectivity[1][3].

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key experiments are provided below.

ALK5 Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate by the ALK5 enzyme.

Materials:

  • Recombinant human ALK5 (truncated, constitutively active)

  • Myelin Basic Protein (MBP) as a substrate

  • [γ-33P]ATP

  • Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • 96-well filter plates (e.g., Millipore Multiscreen)

  • Phosphoric acid (1%)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the Kinase Assay Buffer.

  • In a 96-well plate, add the test compound, recombinant ALK5 enzyme, and MBP substrate.

  • Initiate the kinase reaction by adding [γ-33P]ATP.

  • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a 96-well filter plate and wash several times with 1% phosphoric acid to remove unincorporated [γ-33P]ATP.

  • After drying the filter plate, add a scintillant and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Cellular Assay for Inhibition of TGF-β-induced SMAD2/3 Phosphorylation (Western Blot)

This assay assesses the ability of a test compound to inhibit the downstream signaling of ALK5 in a cellular context.

Materials:

  • Human cell line responsive to TGF-β (e.g., HaCaT keratinocytes)

  • Complete cell culture medium

  • TGF-β1 ligand

  • Test compounds dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425) and anti-total SMAD2/3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Serum-starve the cells for 16-24 hours.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phospho-SMAD2/3 and total SMAD2/3.

  • Incubate with an HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the ratio of phosphorylated SMAD2/3 to total SMAD2/3 and assess the inhibitory effect of the compound.

Visualizing the Mechanism of Action

To illustrate the biological context of the this compound derivatives, the following diagrams depict the TGF-β signaling pathway and a typical experimental workflow for inhibitor characterization.

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TBRII TGF-β RII TGFb->TBRII binds ALK5 ALK5 (TGF-β RI) TBRII->ALK5 recruits & phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex complexes with SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Target Gene Transcription SMAD_complex->Transcription translocates & regulates Inhibitor 1,5-Naphthyridine Derivative Inhibitor->ALK5 inhibits

Caption: TGF-β signaling pathway and the inhibitory action of 1,5-naphthyridine derivatives.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Kinase_Assay ALK5 Kinase Assay (IC50 Determination) Selectivity_Assay Kinase Panel Screening (Selectivity Profile) Kinase_Assay->Selectivity_Assay pSMAD_Assay p-SMAD Western Blot (Target Engagement) Selectivity_Assay->pSMAD_Assay Reporter_Assay TGF-β Reporter Assay (Cellular Potency) pSMAD_Assay->Reporter_Assay Cytotoxicity_Assay Cytotoxicity Assay (Cell Viability) Reporter_Assay->Cytotoxicity_Assay PK_Studies Pharmacokinetic Studies Cytotoxicity_Assay->PK_Studies Efficacy_Studies Disease Model Efficacy PK_Studies->Efficacy_Studies Compound 1,5-Naphthyridine Derivative Synthesis Compound->Kinase_Assay

Caption: Experimental workflow for the characterization of 1,5-naphthyridine ALK5 inhibitors.

References

In Vitro Validation of 1,5-Naphthyridine Derivatives as Potent Enzyme Inhibitors of TGF-β Type I Receptor (ALK5)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of 1,5-naphthyridine-2-carboxylic acid derivatives as inhibitors of the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5), against other known ALK5 inhibitors. The data presented is supported by detailed experimental protocols for key validation assays.

Introduction to ALK5 Inhibition

The TGF-β signaling pathway plays a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in numerous diseases, including cancer and fibrosis. ALK5 is a serine/threonine kinase receptor that is a key mediator of TGF-β signaling. Inhibition of ALK5 is therefore a promising therapeutic strategy for these conditions. The 1,5-naphthyridine scaffold has emerged as a promising chemical starting point for the development of potent and selective ALK5 inhibitors.

Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of selected 1,5-naphthyridine derivatives and other notable ALK5 inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Inhibitor ClassCompoundTargetIC50 (nM)
1,5-Naphthyridine Derivatives Compound 15ALK5 Autophosphorylation6[1][2][3]
Compound 19ALK5 Autophosphorylation4[1][2][3]
RepSoxALK5 Autophosphorylation4[3][4]
RepSoxATP binding to ALK523[4]
Other Small Molecule Inhibitors R-268712ALK52.5[3][4]
TP0427736ALK52.72[4]
GW788388ALK518[4]
Galunisertib (LY2157299)TβRI (ALK5)56[4]
SB431542ALK594[4]
SKI2162ALK594[5]
GW6604ALK5 Autophosphorylation140[6][7]

Experimental Protocols

Detailed methodologies for the in vitro validation of ALK5 inhibitors are crucial for the reproducibility and comparison of results. Below are protocols for two common assays.

In Vitro ALK5 Kinase Inhibition Assay (Radioisotope-Based)

This assay measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a substrate by the ALK5 kinase.

Materials:

  • Recombinant human ALK5 kinase domain

  • Casein (as a generic substrate)

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test inhibitors (dissolved in DMSO)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a reaction tube, combine the ALK5 enzyme, kinase reaction buffer, and the test inhibitor (or DMSO for the control).

  • Pre-incubate the mixture for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-³³P]ATP and the substrate (casein).

  • Incubate the reaction for a defined period (e.g., 30 minutes) at 30°C.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³³P]ATP.

  • Measure the amount of incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]

ADP-Glo™ Kinase Assay

This is a luminescent-based assay that measures the amount of ADP produced during the kinase reaction, which is inversely correlated with the amount of remaining ATP.

Materials:

  • Recombinant human ALK5 (TGFβR1) kinase

  • ALK5 peptide substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Test inhibitors (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO and then further dilute in Kinase Assay Buffer.[8]

  • Add the diluted inhibitor solution or DMSO (vehicle control) to the wells of the assay plate.[8]

  • Add the ALK5 enzyme solution to each well.[8]

  • Initiate the kinase reaction by adding the substrate/ATP solution.[8]

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[8]

  • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[8]

  • Add Kinase Detection Reagent to convert ADP to ATP and then measure the light produced by the luciferase reaction.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of inhibition and determine the IC50 value.

Visualizing the Molecular Interactions and Experimental Design

To better understand the mechanism of action and the experimental setup, the following diagrams are provided.

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus TGF-beta TGF-beta TBRII TGF-beta Receptor II TGF-beta->TBRII Binding ALK5 ALK5 (TGF-beta Receptor I) TBRII->ALK5 Recruitment & Phosphorylation SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex SMAD Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Transcription Gene Transcription (e.g., Fibrosis, Proliferation) SMAD_complex->Gene_Transcription Translocation Inhibitor 1,5-Naphthyridine Inhibitor Inhibitor->ALK5 Inhibition Enzyme_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Assay Execution cluster_detection Detection & Analysis A Prepare Reagents: - ALK5 Enzyme - Substrate (e.g., Casein) - ATP ([γ-³³P]ATP or cold ATP) - Kinase Buffer D Dispense Inhibitor Dilutions into Assay Plate/Tubes A->D B Prepare Inhibitor Stock Solutions (e.g., 1,5-Naphthyridine derivative) C Create Serial Dilutions of Inhibitor B->C C->D E Add ALK5 Enzyme (Pre-incubation) D->E F Initiate Reaction by Adding Substrate and ATP E->F G Incubate at Controlled Temperature F->G H Stop Reaction & Measure Signal (e.g., Radioactivity, Luminescence) G->H I Data Analysis: - Calculate % Inhibition - Determine IC50 Value H->I

References

A Comparative Analysis of 1,5- and 1,8-Naphthyridine Carboxylic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, biological activities, and therapeutic potential of 1,5- and 1,8-naphthyridine carboxylic acid derivatives.

The naphthyridine scaffold, a bicyclic heteroaromatic system containing two nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Among the six possible isomers, 1,5-naphthyridine and 1,8-naphthyridine cores, particularly when functionalized with a carboxylic acid moiety, have garnered significant attention due to their diverse and potent biological activities. This guide provides a comparative overview of these two key isomers, presenting their synthesis, physicochemical properties, and a detailed analysis of their antibacterial and anticancer activities, supported by experimental data and protocols.

Physicochemical Properties and Synthesis

The position of the nitrogen atoms in the naphthyridine ring significantly influences the molecule's electronic distribution, planarity, and ability to form hydrogen bonds, thereby affecting its interaction with biological targets. While both 1,5- and 1,8-naphthyridine carboxylic acids are aromatic systems, their distinct structural features lead to different synthetic strategies and can impact their pharmacokinetic profiles.

The synthesis of 1,8-naphthyridine carboxylic acids is often achieved through the well-established Friedländer annulation, which involves the condensation of an ortho-amino benzaldehyde with a compound containing a reactive methylene group.[1] In contrast, the synthesis of 1,5-naphthyridine carboxylic acids typically involves more varied cyclization strategies, such as the Gould-Jacobs reaction.[2]

Comparative Biological Activities

While both 1,5- and 1,8-naphthyridine carboxylic acid derivatives exhibit a broad spectrum of biological activities, their therapeutic applications have historically diverged. The 1,8-naphthyridine scaffold is most famously associated with antibacterial agents, exemplified by nalidixic acid, the first quinolone antibiotic.[3][4] Derivatives of 1,5-naphthyridine have shown promise in a wider range of therapeutic areas, including as anticancer and anti-inflammatory agents.[3][5]

Antibacterial Activity

The antibacterial prowess of 1,8-naphthyridine carboxylic acids is well-documented. These compounds, particularly the fluoroquinolone class, function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[6][7] This targeted mechanism leads to potent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[8] While less common, some 1,5-naphthyridine derivatives have also demonstrated antibacterial activity, although generally less potent than their 1,8-isomers.[9]

Table 1: Comparative Antibacterial Activity (MIC, µg/mL) of Naphthyridine Derivatives

Compound ClassDerivative ExampleStaphylococcus aureusEscherichia coliReference
1,5-Naphthyridine Guanidinomethyl derivative8.032[9]
1,8-Naphthyridine Nalidixic Acid>644-128[6]
1,8-Naphthyridine Enoxacin1-40.12-0.5[6]
Anticancer Activity

Both 1,5- and 1,8-naphthyridine scaffolds have been extensively explored for their potential as anticancer agents. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes like topoisomerase II and the induction of apoptosis (programmed cell death).[1][5] Topoisomerase II is a crucial enzyme in managing DNA topology during replication and transcription, and its inhibition leads to DNA damage and cell death in rapidly proliferating cancer cells.

Table 2: Comparative Anticancer Activity (IC50, µM) of Naphthyridine Derivatives

Compound ClassDerivative ExampleHeLa (Cervical Cancer)HL-60 (Leukemia)PC-3 (Prostate Cancer)Reference
1,5-Naphthyridine Canthin-6-one10.47-15.03--[3]
1,8-Naphthyridine C-2 Naphthyl derivative0.70.15.1[1]
1,8-Naphthyridine Vosaroxin (Topo II inhibitor)-Potent-[1]

Signaling Pathways and Mechanisms of Action

The biological effects of naphthyridine carboxylic acids are intrinsically linked to their ability to modulate specific cellular signaling pathways.

Topoisomerase II Inhibition in Cancer

A significant mechanism of anticancer activity for many naphthyridine derivatives is the inhibition of topoisomerase II. By stabilizing the enzyme-DNA cleavage complex, these compounds prevent the re-ligation of the DNA strands, leading to double-strand breaks and the initiation of the apoptotic cascade.

Topoisomerase_II_Inhibition Topoisomerase II Inhibition by Naphthyridine Derivatives Naphthyridine_Derivative Naphthyridine Carboxylic Acid Topo_II Topoisomerase II Naphthyridine_Derivative->Topo_II binds to Cleavage_Complex Stabilized Topo II-DNA Cleavage Complex Topo_II->Cleavage_Complex forms DNA_Replication DNA Replication & Transcription DNA_Replication->Topo_II requires DSB DNA Double-Strand Breaks Cleavage_Complex->DSB leads to Apoptosis Apoptosis DSB->Apoptosis triggers

Caption: Mechanism of anticancer activity via Topoisomerase II inhibition.

Apoptosis Induction in Cancer Cells

Many naphthyridine derivatives induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of a cascade of caspases, which are proteases that execute the process of cell death.

Apoptosis_Induction Apoptosis Induction by Naphthyridine Derivatives Naphthyridine_Derivative Naphthyridine Carboxylic Acid Cancer_Cell Cancer Cell Naphthyridine_Derivative->Cancer_Cell targets Intrinsic_Pathway Intrinsic Pathway (Mitochondrial) Cancer_Cell->Intrinsic_Pathway activates Extrinsic_Pathway Extrinsic Pathway (Death Receptor) Cancer_Cell->Extrinsic_Pathway activates Caspase_Activation Caspase Activation Intrinsic_Pathway->Caspase_Activation Extrinsic_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: General pathways of apoptosis induction in cancer cells.

Experimental Protocols

To facilitate reproducible research, detailed protocols for key biological assays are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

MTT_Assay_Workflow MTT Assay Experimental Workflow Cell_Seeding 1. Seed cells in 96-well plate Compound_Addition 2. Add serially diluted naphthyridine derivatives Cell_Seeding->Compound_Addition Incubation 3. Incubate for 24-72 hours Compound_Addition->Incubation MTT_Addition 4. Add MTT reagent Incubation->MTT_Addition Formazan_Formation 5. Incubate to allow formazan formation MTT_Addition->Formazan_Formation Solubilization 6. Solubilize formazan crystals (e.g., with DMSO) Formazan_Formation->Solubilization Absorbance_Reading 7. Read absorbance (~570 nm) Solubilization->Absorbance_Reading

Caption: Workflow for a typical MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the naphthyridine carboxylic acid derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

MIC_Assay_Workflow Broth Microdilution MIC Assay Workflow Serial_Dilution 1. Prepare serial dilutions of naphthyridine derivatives in broth Inoculation 2. Inoculate with a standardized bacterial suspension Serial_Dilution->Inoculation Incubation 3. Incubate at 37°C for 16-20 hours Inoculation->Incubation Visual_Inspection 4. Visually inspect for bacterial growth (turbidity) Incubation->Visual_Inspection

Caption: Workflow for the broth microdilution MIC assay.

Protocol:

  • Compound Dilution: Perform serial twofold dilutions of the naphthyridine carboxylic acid derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Bacterial Inoculation: Inoculate each well with a standardized suspension of the test bacterium (approximately 5 x 10^5 CFU/mL).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Conclusion

Both 1,5- and 1,8-naphthyridine carboxylic acids represent versatile and valuable scaffolds in drug discovery. The 1,8-naphthyridine core has a proven track record in the development of potent antibacterial agents, primarily through the inhibition of bacterial topoisomerases. The 1,5-naphthyridine framework has demonstrated broader therapeutic potential, with promising activities in areas such as oncology and inflammation. The distinct electronic and structural properties of each isomer offer unique opportunities for the design of novel therapeutics. Further comparative studies under identical conditions are warranted to fully elucidate the structure-activity relationships and guide the rational design of next-generation naphthyridine-based drugs.

References

A Comparative Analysis of the Biological Activities of 1,5-Naphthyridine and Other Key Nitrogen Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the anticancer, antimicrobial, and anti-inflammatory potential of 1,5-naphthyridine, quinoline, isoquinoline, quinoxaline, and pyridopyrimidine reveals a landscape of diverse and potent biological activities. This guide provides a comparative overview of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in their quest for novel therapeutic agents.

Nitrogen-containing heterocyclic compounds are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their structural diversity and ability to interact with a wide range of biological targets make them a fertile ground for the discovery of new therapeutics. This report focuses on a comparative analysis of the biological activities of 1,5-naphthyridine and its isosteres—quinoline, isoquinoline, quinoxaline, and pyridopyrimidine—with a particular emphasis on their anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity: A Tale of Diverse Mechanisms and Potencies

The fight against cancer has seen the emergence of numerous drugs built upon nitrogen heterocyclic cores. These compounds exert their effects through various mechanisms, including the inhibition of topoisomerases, protein kinases, and tubulin polymerization, as well as the induction of apoptosis.

1,5-Naphthyridine Derivatives:

Derivatives of 1,5-naphthyridine have demonstrated significant antiproliferative activity against a range of human cancer cell lines. For instance, certain phenyl- and indeno-1,5-naphthyridine derivatives have been shown to inhibit Topoisomerase I and exhibit activity against human colon cancer cells (COLO 205).[1][2][3] Naturally derived 1,7-naphthyridine alkaloids, such as bisleuconothine A, have displayed potent antiproliferative properties against colon cancer cell lines, including HCT116, by inhibiting the WNT signaling pathway.[4]

Quinoline Derivatives:

The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting potent anticancer properties.[5] These compounds have been shown to be effective against a variety of cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).[6][7] For example, a novel phenylsulfonylurea derivative of quinoline demonstrated potent cytotoxicity against HepG-2, A549, and MCF-7 cells with IC50 values of 2.71, 7.47, and 6.55 µM, respectively.[7] Another quinoline-chalcone derivative exhibited excellent inhibitory potency against MGC-803, HCT-116, and MCF-7 cells with IC50 values of 1.38, 5.34, and 5.21 µM, respectively.[7]

Isoquinoline Derivatives:

Isoquinoline alkaloids and their synthetic derivatives have also been extensively investigated for their anticancer potential.[8] These compounds have been shown to induce cell death in various cancer cell lines, with mechanisms including the inhibition of topoisomerase II and the disruption of microtubule polymerization.[8]

Quinoxaline Derivatives:

Quinoxaline derivatives have emerged as promising anticancer agents, with some compounds exhibiting potent activity against various cancer cell lines. For instance, one derivative displayed significant activity against HCT116 and MCF-7 cell lines with IC50 values of 4.4 µM and 5.3 µM, respectively.[9] Another quinoxaline compound showed excellent activity against HeLa, SMMC-7721, and K562 cell lines with IC50 values of 0.126 µM, 0.071 µM, and 0.164 µM, respectively.[10]

Pyridopyrimidine Derivatives:

Pyridopyrimidines represent another important class of nitrogen heterocycles with significant anticancer activity.[11][12] Derivatives of pyrido[2,3-d]pyrimidine have shown efficacy against various cancer cell lines, including prostate (PC-3) and lung (A-549) cancer, with some compounds exhibiting IC50 values in the sub-micromolar range.[11]

Comparative Anticancer Activity (IC50, µM)
Heterocycle DerivativeCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
1,5-Naphthyridine
7-Phenyl-6H-6a,7,12,12a-tetrahydrochromeno[4,3-b][1][2]naphthyridine 5aA549 (Lung)1.03 ± 0.30--
7-Phenyl-6H-6a,7,12,12a-tetrahydrochromeno[4,3-b][1][2]naphthyridine 5aSKOV03 (Ovarian)1.75 ± 0.20--
Naphthyridine derivative 16HeLa (Cervical)0.7Colchicine23.6
Naphthyridine derivative 16HL-60 (Leukemia)0.1Colchicine7.8
Naphthyridine derivative 16PC-3 (Prostate)5.1Colchicine19.7
Quinoline
Quinoline-chalcone derivative 12eMGC-803 (Gastric)1.385-Fu6.22
Quinoline-chalcone derivative 12eHCT-116 (Colon)5.345-Fu10.4
Quinoline-chalcone derivative 12eMCF-7 (Breast)5.215-Fu11.1
Quinoxaline
Quinoxaline derivative 4mA549 (Lung)9.32 ± 1.565-Fluorouracil4.89 ± 0.20
Quinoxaline derivative VIIIcHCT116 (Colon)2.5DoxorubicinNot Specified
Quinoxaline derivative VIIIcMCF-7 (Breast)9DoxorubicinNot Specified
Pyridopyrimidine
Fused triazolopyridopyrimidine (64)PC-3 (Prostate)0.36--
Fused triazolopyridopyrimidine (64)A-549 (Lung)0.41--
Cyanopyridone 5eMCF-7 (Breast)1.39 ± 0.08Taxol8.48 ± 0.46

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Assay_Workflow start Seed cells in a 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with compounds at various concentrations incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add solubilization buffer (e.g., DMSO) incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 values read->analyze

Caption: General workflow for determining cytotoxicity using the MTT assay.

Apoptosis Signaling Pathway

Many anticancer compounds, including nitrogen heterocycles, induce apoptosis or programmed cell death in cancer cells. A simplified signaling pathway for apoptosis is depicted below.

Simplified Apoptosis Pathway

Apoptosis_Pathway Drug Anticancer Drug (e.g., N-Heterocycle) Mitochondria Mitochondria Drug->Mitochondria Induces stress Caspase9 Caspase-9 Mitochondria->Caspase9 Releases Cytochrome c Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: A simplified diagram of the intrinsic apoptosis pathway.

Antimicrobial and Anti-inflammatory Activities

While the anticancer properties of these heterocycles are extensively studied, their potential as antimicrobial and anti-inflammatory agents is also significant.

Antimicrobial Activity:

Derivatives of 1,5-naphthyridine, quinoline, and isoquinoline have shown promising activity against a range of bacterial and fungal pathogens.[6] Their mechanisms of action often involve the inhibition of essential microbial enzymes or the disruption of cell membrane integrity.

Anti-inflammatory Activity:

Several nitrogen heterocycles, including quinoxaline and pyridopyrimidine derivatives, have demonstrated potent anti-inflammatory effects.[13][14] These compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2). For instance, certain quinoxaline derivatives have been shown to reduce leukocyte migration and decrease the levels of IL-1β and TNF-α.[13][14]

Conclusion

The comparative analysis of 1,5-naphthyridine, quinoline, isoquinoline, quinoxaline, and pyridopyrimidine highlights the immense therapeutic potential residing within these nitrogen heterocyclic scaffolds. While each class of compounds exhibits a unique profile of biological activity, they collectively represent a rich source of lead compounds for the development of novel anticancer, antimicrobial, and anti-inflammatory drugs. The quantitative data presented in this guide, along with the outlined experimental protocols and pathway diagrams, serves as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and drug discovery. Further structure-activity relationship (SAR) studies and mechanism-of-action investigations will be crucial in optimizing the efficacy and safety of these promising therapeutic agents.

References

Comparative Docking Analysis of 1,5-Naphthyridine-Based Inhibitors Across Key Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals detailing the binding affinities, interaction protocols, and signaling pathways of 1,5-naphthyridine derivatives as potent inhibitors of critical disease-related kinases.

The 1,5-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of inhibitors for a range of therapeutic targets. This guide provides a comparative analysis of molecular docking studies of 1,5-naphthyridine-based inhibitors against three key protein kinases: Transforming Growth Factor-beta Type I Receptor (ALK5), Phosphoinositide 3-Kinase Delta (PI3Kδ), and Plasmodium falciparum Phosphatidylinositol 4-Kinase (PfPI4K). The data presented herein, including binding energies and inhibitory concentrations, offer valuable insights for the rational design of next-generation inhibitors.

Data Presentation: A Comparative Overview of Inhibitor Performance

The following tables summarize the quantitative data from various docking studies, providing a clear comparison of the binding affinities and inhibitory activities of 1,5-naphthyridine derivatives against their respective targets.

Table 1: Comparative Docking Scores and IC50 Values of 1,5-Naphthyridine-Based ALK5 Inhibitors

Compound ID/ReferencePDB IDBinding Energy (kcal/mol)IC50 (nM)Key Interacting Residues
Compound 19[1][2]1VJYNot explicitly stated4Not explicitly stated in abstract
Compound 15[1][2]1VJYNot explicitly stated6Not explicitly stated in abstract
Repsox[2]1VJYNot explicitly stated4Not explicitly stated in abstract

Table 2: Comparative Docking Scores of 1,5-Naphthyridine-Based PI3Kδ Inhibitors

Compound ID/ReferencePDB IDBinding Energy (kcal/mol)IC50 (µM)Key Interacting Residues
Aryl(1-arylamino)ethyl derivatives[3]Not specifiedNot specifiedNot specifiedNot specified

Table 3: Comparative Docking Scores and IC50 Values of 1,5-Naphthyridine-Based Plasmodium falciparum PI4K Inhibitors

Compound ID/ReferencePDB IDBinding Energy (kcal/mol)IC50 (nM)Key Interacting Residues
2,8-disubstituted-1,5-naphthyridines[4][5][6]Homology ModelNot specifiedNot specifiedHinge region
Compound 17[4][5][6]Homology ModelNot specifiedNot specifiedNot specified

Table 4: Comparative Docking Scores of Naphthyridine Derivatives Against Other Kinase Targets

Compound ClassTarget KinaseBinding Energy (kcal/mol)Key Interacting ResiduesReference
1,7-Naphthyridine analoguesPIP4K2ANot specifiedHydrogen bonding, pi-pi stacking, pi-cation interactions[7]
1,8-Naphthyridine derivativesDNA Topoisomerase II-8.9 to -9.3ASN A:258, GLU A:66, LYS A:233, VAL A:240, VAL A:236[8][9]
1,8-Naphthyridine derivativesEstrogen Receptor-147.054 to -147.819 (Mol. Dock Score)Not specified[10]
1,6/1,7-Naphthyridine derivativesHIV-1 Reverse Transcriptase-13.14 to -13.98LYS101, PHE227, TYR181, TRP229[11]

Experimental Protocols: Methodologies for Molecular Docking

The following section outlines a generalized, yet detailed, protocol for performing molecular docking studies of 1,5-naphthyridine-based inhibitors, based on common practices in the field.

I. Software and Tools
  • Molecular Graphics and Modeling: AutoDockTools (ADT), PyMOL, Discovery Studio

  • Docking Engine: AutoDock 4.2 or AutoDock Vina

  • Protein and Ligand Preparation: Open Babel, MarvinSketch

II. Protein Preparation
  • Receptor Acquisition: The three-dimensional crystal structure of the target protein (e.g., ALK5, PI3Kδ) is retrieved from the Protein Data Bank (PDB).

  • Preparation of the Receptor:

    • Water molecules and co-crystallized ligands are removed from the protein structure.

    • Polar hydrogen atoms are added to the protein.

    • Gasteiger charges are computed and assigned to all atoms.

    • The prepared protein structure is saved in the PDBQT format.

III. Ligand Preparation
  • Ligand Sketching and Optimization: The 2D structures of the 1,5-naphthyridine-based inhibitors are drawn using a chemical drawing tool and converted to 3D structures.

  • Energy Minimization: The 3D structures of the ligands are subjected to energy minimization using a suitable force field (e.g., MMFF94).

  • Torsional Degrees of Freedom: The rotatable bonds in the ligand are defined to allow for conformational flexibility during the docking process.

  • Ligand File Format: The prepared ligands are saved in the PDBQT format.

IV. Grid Generation
  • Defining the Binding Site: The active site of the protein is identified, typically based on the location of the co-crystallized ligand in the original PDB file.

  • Grid Box Setup: A grid box is generated around the defined active site. The dimensions of the grid box should be sufficient to accommodate the ligand and allow for its free rotation and translation.

  • Grid Parameter File: A grid parameter file (.gpf) is created, which contains information about the grid box dimensions, coordinates, and the types of atoms in the ligand.

V. Docking Simulation
  • Docking Parameter File: A docking parameter file (.dpf) is prepared, specifying the protein and ligand PDBQT files, the grid parameter file, and the docking algorithm to be used (e.g., Lamarckian Genetic Algorithm in AutoDock 4.2).

  • Running the Docking Simulation: The docking calculation is initiated using the AutoDock engine. The program will explore different conformations and orientations of the ligand within the protein's active site.

  • Analysis of Results: The docking results are analyzed to identify the best binding poses based on the predicted binding energy and the clustering of conformations. The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and examined.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathways inhibited by the 1,5-naphthyridine derivatives and a typical workflow for a comparative docking study.

G cluster_workflow Experimental Workflow: Comparative Docking Study start Start protein_prep Protein Preparation (PDB Download, Cleaning) start->protein_prep ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) start->ligand_prep grid_gen Grid Generation (Define Binding Site) protein_prep->grid_gen docking Molecular Docking (AutoDock/Vina) ligand_prep->docking grid_gen->docking analysis Results Analysis (Binding Energy, Interactions) docking->analysis comparison Comparative Analysis (Across Targets/Inhibitors) analysis->comparison end End comparison->end

Caption: A typical workflow for a comparative molecular docking study.

TGF_beta_pathway TGF_beta TGF-β Ligand TBRII TGF-β Receptor II TGF_beta->TBRII ALK5 ALK5 (TβRI) TBRII->ALK5 Recruits & Activates SMAD23 p-SMAD2/3 ALK5->SMAD23 Phosphorylates Naphthyridine 1,5-Naphthyridine Inhibitor Naphthyridine->ALK5 Inhibits Complex SMAD2/3/4 Complex SMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Transcription Gene Transcription (Cell Growth, Differentiation) Nucleus->Transcription

Caption: The TGF-β signaling pathway and the inhibitory action of 1,5-naphthyridine derivatives on ALK5.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K_delta PI3Kδ RTK->PI3K_delta Activates PIP3 PIP3 PI3K_delta->PIP3 Phosphorylates PIP2 to Naphthyridine 1,5-Naphthyridine Inhibitor Naphthyridine->PI3K_delta Inhibits PIP2 PIP2 PIP2->PI3K_delta AKT AKT PIP3->AKT Activates Downstream Downstream Effectors (Cell Survival, Proliferation) AKT->Downstream

Caption: The PI3K/Akt signaling pathway illustrating the inhibition of PI3Kδ by 1,5-naphthyridine derivatives.

PfPI4K_pathway PfPI4K Plasmodium falciparum PI4K PI4P Phosphatidylinositol 4-phosphate (PI4P) PfPI4K->PI4P Phosphorylates Naphthyridine 1,5-Naphthyridine Inhibitor Naphthyridine->PfPI4K Inhibits PI Phosphatidylinositol (PI) PI->PfPI4K Effector Downstream Effectors PI4P->Effector Vesicular_trafficking Vesicular Trafficking Effector->Vesicular_trafficking Parasite_survival Parasite Survival & Proliferation Vesicular_trafficking->Parasite_survival

Caption: The role of PfPI4K in Plasmodium falciparum and its inhibition by 1,5-naphthyridine derivatives.

References

Head-to-head comparison of different synthetic routes to 1,5-naphthyridines

Author: BenchChem Technical Support Team. Date: December 2025

The 1,5-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry and materials science, driving continuous interest in efficient and versatile synthetic methodologies. This guide provides a head-to-head comparison of four prominent synthetic routes to 1,5-naphthyridines: the Friedländer Annulation, the Gould-Jacobs Reaction, the Skraup Reaction, and modern Transition-Metal Catalyzed Cross-Coupling reactions. This objective analysis, supported by experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable strategy for their specific synthetic needs.

Comparative Analysis of Synthetic Routes

The choice of synthetic route to a 1,5-naphthyridine derivative is often dictated by the desired substitution pattern, availability of starting materials, and scalability. The following table summarizes the key quantitative data for the four major synthetic strategies, offering a clear comparison of their performance.

Reaction TypeStarting MaterialsReagents & CatalystReaction ConditionsYield (%)
Friedländer Annulation 2-Aminonicotinaldehyde, Active methylene compound (e.g., ketone)Base (e.g., DABCO)Microwave irradiation, 600W, solvent-free74-86%[1]
Gould-Jacobs Reaction 3-Aminopyridine, Diethyl ethoxymethylenemalonate (DEEM)None (thermal)Step 1: 100-120°C, 2h; Step 2: 240-250°C in Dowtherm AVaries; subsequent steps required[2][3][4][5]
Skraup Reaction 3-Aminopyridine, GlycerolOxidizing agent (e.g., m-NO₂PhSO₃Na), H₂SO₄Heating45-50%[3][6][7]
Suzuki Cross-Coupling 2-Iodo-1,5-naphthyridine, Arylboronic acidPd(PPh₃)₄ (catalyst), K₂CO₃ (base)DMF, heatingHigh (specific yields vary with substrate)[8]

Visualizing the Synthetic Landscape

The following diagram illustrates the logical relationships between the different synthetic approaches to the 1,5-naphthyridine core structure.

Synthetic Pathways to 1,5-Naphthyridines cluster_cyclization Cyclization Reactions cluster_cross_coupling Cross-Coupling Reactions cluster_multicomponent Multi-Component Reactions Friedlander Friedländer Annulation NaphthyridineCore 1,5-Naphthyridine Core Friedlander->NaphthyridineCore GouldJacobs Gould-Jacobs Reaction GouldJacobs->NaphthyridineCore Skraup Skraup Reaction Skraup->NaphthyridineCore Suzuki Suzuki Coupling FunctionalizedNaphthyridine Functionalized 1,5-Naphthyridines Suzuki->FunctionalizedNaphthyridine MCR One-Pot Synthesis MCR->NaphthyridineCore StartingMaterials Simple Pyridines & Carbonyls StartingMaterials->Friedlander StartingMaterials->GouldJacobs StartingMaterials->Skraup StartingMaterials->MCR HaloNaphthyridine Halo-1,5-Naphthyridine NaphthyridineCore->HaloNaphthyridine Halogenation HaloNaphthyridine->Suzuki

A diagram illustrating the relationships between different synthetic routes to 1,5-naphthyridines.

Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic routes discussed.

Protocol 1: Friedländer Annulation via Microwave-Assisted Synthesis

This protocol describes a solvent-free, microwave-assisted Friedländer condensation for the synthesis of substituted 1,8-naphthyridines, which is analogous to the synthesis of 1,5-naphthyridines.

Materials:

  • 2-Aminonicotinaldehyde (1.0 mmol)

  • Active methylene compound (e.g., a ketone) (1.0 mmol)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (20 mol%)

Procedure:

  • In a microwave-safe vessel, combine 2-aminonicotinaldehyde (1.0 mmol), the active methylene compound (1.0 mmol), and DABCO (0.2 mmol).

  • Subject the mixture to microwave irradiation at 600W for the specified time (typically a few minutes, monitored by TLC).[1]

  • Upon completion, as indicated by TLC, pour the reaction mixture into ice-cold water.

  • Work up the mixture with dilute HCl.

  • The solid product is collected by filtration, dried, and recrystallized from acetonitrile to afford the pure 1,8-naphthyridine derivative.[1]

Protocol 2: Gould-Jacobs Reaction for 4-Hydroxy-1,5-naphthyridine

This classical two-step method provides access to 4-hydroxy-1,5-naphthyridines, which are valuable intermediates.

Materials:

  • 3-Aminopyridine (1 equivalent)

  • Diethyl ethoxymethylenemalonate (DEEM) (1.1 equivalents)

  • High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)

Procedure:

  • A mixture of 3-aminopyridine (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 100-120 °C for 2 hours.[4][5]

  • The resulting intermediate, diethyl 2-((pyridin-3-ylamino)methylene)malonate, is then added portion-wise to a preheated high-boiling point solvent at 240-250 °C.[4][5]

  • The reaction mixture is maintained at this temperature for a period of time to effect cyclization.

  • Cooling the reaction mixture typically results in the precipitation of the product, which can be collected by filtration.

Protocol 3: Skraup Reaction for the Synthesis of 1,5-Naphthyridine

The Skraup reaction is a traditional method for the synthesis of quinolines and can be adapted for 1,5-naphthyridines.

Materials:

  • 3-Aminopyridine

  • Glycerol

  • Concentrated Sulfuric Acid

  • Oxidizing agent (e.g., sodium m-nitrobenzenesulfonate)

Procedure:

  • 3-Aminopyridine is heated with a mixture of glycerol, concentrated sulfuric acid, and an oxidizing agent like sodium m-nitrobenzenesulfonate.[3][7]

  • The reaction is typically vigorous and requires careful temperature control.

  • After the initial exothermic reaction subsides, the mixture is heated for several hours to complete the reaction.

  • The reaction mixture is then cooled, diluted with water, and made alkaline to precipitate the crude product.

  • Purification is typically achieved by steam distillation or recrystallization.

Protocol 4: Suzuki Cross-Coupling for the Synthesis of Aryl-Substituted 1,5-Naphthyridines

This modern approach allows for the introduction of a wide range of substituents onto a pre-formed 1,5-naphthyridine core.

Materials:

  • 2-Iodo-1,5-naphthyridine (1.0 equivalent)

  • Arylboronic acid (1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (catalytic amount)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 2-iodo-1,5-naphthyridine (1.0 equivalent) in DMF are added the arylboronic acid (1.5 equivalents), Pd(PPh₃)₄, and K₂CO₃ (2.0 equivalents).[8]

  • The reaction mixture is heated under an inert atmosphere until the starting material is consumed, as monitored by TLC.

  • The reaction is then cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired aryl-substituted 1,5-naphthyridine.[8]

References

Benchmarking 1,5-Naphthyridine Ligands in Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is paramount in optimizing catalytic reactions. This guide provides an objective comparison of the performance of 1,5-naphthyridine ligands against other common ligand scaffolds in various catalytic transformations, supported by experimental data and detailed protocols.

The 1,5-naphthyridine core, a rigid bicyclic heteroaromatic system, presents a unique electronic and steric profile for the coordination of transition metals. Its distinct geometry, compared to more flexible or electronically different ligands like bipyridines, can significantly influence the catalytic activity, selectivity, and stability of the resulting metal complexes. This guide delves into the performance of 1,5-naphthyridine-based ligands in key catalytic reactions, offering a data-driven perspective for ligand selection.

Performance in Cross-Coupling Reactions

1,5-Naphthyridine ligands have demonstrated utility in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. The rigid backbone of the 1,5-naphthyridine ligand can influence the geometry and electron density of the palladium center, thereby affecting the efficiency of the catalytic cycle.

A key application of these ligands is in the Suzuki-Miyaura coupling. The synthesis of 2-aryl-1,5-naphthyridine derivatives via this reaction highlights the potential of the 1,5-naphthyridine scaffold to act as both a ligand and a product.[1]

Ligand/Catalyst SystemReactionSubstrate 1Substrate 2Yield (%)Reference
Pd(PPh₃)₄Suzuki Coupling2-iodo-1,5-naphthyridineArylboronic acidsHigh[1]

While direct, side-by-side comparative studies with quantitative data against other ligand families like bipyridines in the same reaction are not extensively documented in single reports, the high yields achieved with 1,5-naphthyridine derivatives underscore their potential. For comparison, a generic palladium-catalyzed Suzuki-Miyaura reaction using a bipyridine ligand is presented below.

Ligand/Catalyst SystemReactionSubstrate 1Substrate 2Yield (%)Reference
Pd(OAc)₂ / 2,2'-bipyridineSuzuki-Miyaura CouplingAryl halideArylboronic acidVariable[2]

The choice between a 1,5-naphthyridine and a bipyridine ligand will depend on the specific substrates and desired outcomes, with the rigidity of the naphthyridine scaffold potentially offering advantages in certain contexts.

Asymmetric Catalysis: A Frontier for 1,5-Naphthyridine Ligands

The development of chiral ligands is crucial for enantioselective catalysis, a field of immense importance in drug development. Chiral 1,5-naphthyridine derivatives are emerging as promising ligands in this domain.

A notable success is the asymmetric hydrogenation of 2,6-disubstituted 1,5-naphthyridines catalyzed by chiral cationic ruthenium diamine complexes, yielding 1,2,3,4-tetrahydro-1,5-naphthyridines with up to 99% enantiomeric excess (ee) and full conversion.[3] These products themselves can serve as rigid chelating diamine ligands for further asymmetric synthesis.[3]

Catalyst SystemSubstrateProductConversion (%)ee (%)Reference
Chiral cationic Ru-diamine complex2,6-disubstituted 1,5-naphthyridines1,2,3,4-tetrahydro-1,5-naphthyridinesFullup to 99[3]

This high level of stereocontrol highlights the potential of the 1,5-naphthyridine framework in designing effective chiral ligands.

Formation of Metal Complexes and Mechanistic Considerations

The coordination chemistry of 1,5-naphthyridine with various metals, including palladium and ruthenium, has been investigated.[4][5][6][[“]][8] 1,5-Naphthyridine can act as a bridging ligand, facilitating the formation of dinuclear metal complexes.[4][6][[“]] The electronic communication between metal centers through the 1,5-naphthyridine linker has been studied, with comparisons made to other linkers like pyrazine.[[“]]

The following diagram illustrates a general workflow for the synthesis of 1,5-naphthyridine-based ligands and their subsequent application in catalysis.

G cluster_synthesis Ligand Synthesis cluster_catalysis Catalytic Application A Starting Materials (e.g., 3-aminopyridine) B Cyclization/Condensation (e.g., Friedländer, Skraup) A->B C Functionalization (e.g., Cross-Coupling) B->C E Complex Formation C->E 1,5-Naphthyridine Ligand D Metal Precursor (e.g., Pd(OAc)₂, RuCl₃) D->E F Catalytic Reaction (e.g., Cross-Coupling, Hydrogenation) E->F Active Catalyst G Product F->G

Caption: General workflow for 1,5-naphthyridine ligand synthesis and catalysis.

This diagram outlines the key stages, from the synthesis of the functionalized ligand to its incorporation into a catalytically active metal complex.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and further development of catalytic systems. Below are representative protocols for reactions involving 1,5-naphthyridine ligands.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is adapted from the synthesis of 2-aryl-1,5-naphthyridines.[1]

  • Reaction Setup: To a reaction vessel under an inert atmosphere, add 2-iodo-1,5-naphthyridine (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a suitable solvent, such as a mixture of toluene and water.

  • Reaction Conditions: Heat the mixture at a specified temperature (e.g., 90 °C) for a designated time, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: After completion, cool the reaction mixture, perform an aqueous work-up, and extract the product with an organic solvent. The crude product is then purified by column chromatography.

The following diagram illustrates the experimental workflow for a typical cross-coupling reaction.

G A Reactants & Catalyst (under inert atmosphere) B Solvent Addition A->B C Heating & Stirring (Reaction Monitoring) B->C D Aqueous Work-up & Extraction C->D E Purification (Column Chromatography) D->E F Characterized Product E->F

Caption: Experimental workflow for a cross-coupling reaction.

General Procedure for Asymmetric Hydrogenation

This protocol is based on the asymmetric hydrogenation of 2,6-disubstituted 1,5-naphthyridines.[3]

  • Catalyst Preparation: In a glovebox, the chiral ruthenium precursor and the diamine ligand are dissolved in a degassed solvent to form the active catalyst.

  • Reaction Setup: The 1,5-naphthyridine substrate is added to the catalyst solution in a high-pressure autoclave.

  • Hydrogenation: The autoclave is purged and then pressurized with hydrogen gas to the desired pressure. The reaction is stirred at a specific temperature for the required duration.

  • Analysis: After releasing the pressure, the conversion is determined by ¹H NMR spectroscopy, and the enantiomeric excess is measured by chiral high-performance liquid chromatography (HPLC).

The logical relationship in an asymmetric hydrogenation experiment is depicted in the diagram below.

G cluster_catalyst Catalyst Formation cluster_reaction Hydrogenation A Ru Precursor C Active Chiral Catalyst A->C B Chiral Diamine Ligand B->C F Chiral Product C->F Catalyzes D 1,5-Naphthyridine Substrate D->F E H₂ Gas E->F

Caption: Logical diagram of asymmetric hydrogenation.

Conclusion

1,5-Naphthyridine ligands represent a valuable class of ligands in catalysis. Their rigid framework and unique electronic properties offer advantages in controlling the reactivity and selectivity of metal complexes. While more direct comparative studies with established ligand systems are needed to fully delineate their performance benchmarks, the existing data, particularly in asymmetric catalysis, demonstrate their significant potential. The detailed protocols and workflows provided in this guide serve as a foundation for researchers to explore and optimize the use of 1,5-naphthyridine ligands in their own catalytic endeavors.

References

Safety Operating Guide

Navigating the Disposal of 1,5-Naphthyridine-2-carboxylic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 1,5-Naphthyridine-2-carboxylic acid, a heterocyclic compound often utilized in medicinal chemistry and materials science. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.

Hazard Profile and Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound was not detailed in the search results, the hazard profile can be inferred from structurally similar naphthyridine and carboxylic acid derivatives. These compounds are generally classified as irritants to the skin, eyes, and respiratory system, and may be harmful if swallowed.[1][2] Therefore, stringent safety measures must be observed throughout the handling and disposal process.

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationPurpose
GlovesNitrile or other chemically resistant materialTo prevent skin contact.
Eye ProtectionSafety glasses with side shields or gogglesTo protect eyes from splashes or dust.
Lab CoatStandard laboratory coatTo protect skin and clothing from contamination.
Respiratory ProtectionUse in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.To prevent inhalation of dust or aerosols.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with all federal, state, and local regulations.[1] Chemical waste generators are responsible for determining if a substance is classified as hazardous waste under US EPA guidelines (40 CFR 261.3).[1]

1. Waste Identification and Segregation:

  • Solid Waste: Unused or expired this compound, as well as grossly contaminated items (e.g., weigh boats, filter paper), should be collected in a designated, properly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with incompatible waste streams.

  • Contaminated Labware: Non-heavily contaminated labware (e.g., glassware) should be decontaminated by rinsing with an appropriate solvent. The rinsate must be collected as hazardous liquid waste.

2. Container Management:

  • All waste containers must be in good condition, compatible with the chemical, and kept securely closed except when adding waste.

  • Label containers clearly with "Hazardous Waste," the full chemical name ("this compound"), and the specific hazard characteristics (e.g., "Irritant").

3. Storage:

  • Store waste containers in a designated, well-ventilated, and secure satellite accumulation area or central hazardous waste storage area.

  • Ensure secondary containment is used to prevent spills from reaching drains or the environment.

4. Disposal:

  • Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor.

  • Provide the contractor with a complete and accurate waste profile sheet, including the SDS if available or a hazard summary based on related compounds.

  • Never dispose of this compound down the drain or in regular trash.[1]

Emergency Procedures

In the event of a spill or exposure, follow these immediate actions:

Emergency ScenarioProcedure
Skin Contact Immediately wash the affected area with plenty of soap and water.[1][2] If irritation persists, seek medical attention.[1][2]
Eye Contact Rinse cautiously with water for several minutes.[1][2][3] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2][3]
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][4]
Spill For small spills, absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.[1] Ensure adequate ventilation and prevent the substance from entering drains.[1] For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_0 Preparation & Handling cluster_1 Waste Generation & Segregation cluster_2 Storage & Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe ventilation Work in a Well-Ventilated Area ppe->ventilation generation Generate Waste (Unused chemical, contaminated items, solutions) ventilation->generation waste_type Waste Type? generation->waste_type solid_waste Collect in Labeled Solid Hazardous Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Hazardous Waste Container waste_type->liquid_waste Liquid decontaminate Decontaminate Labware waste_type->decontaminate Contaminated Labware storage Store in Designated Satellite Accumulation Area solid_waste->storage liquid_waste->storage rinsate Collect Rinsate as Liquid Hazardous Waste decontaminate->rinsate rinsate->liquid_waste disposal_request Arrange for Pickup by Licensed Waste Contractor storage->disposal_request end End: Proper Disposal disposal_request->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 1,5-Naphthyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 1,5-Naphthyridine-2-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety protocols.

Chemical Identifier:

Compound NameCAS Number
This compound49850-62-6

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.

Summary of Required Personal Protective Equipment:

Protection TypeRequired EquipmentSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust meet OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[2][3]
Hand Protection Chemical-Impermeable GlovesNitrile or other appropriate resistant gloves should be worn.[1][4]
Body Protection Laboratory CoatStandard lab coat to protect against skin contact.[3][4]
Respiratory Protection Fume Hood or RespiratorUse in a well-ventilated area, preferably a chemical fume hood.[3][4] If ventilation is inadequate, a NIOSH/MSHA approved respirator is necessary.[2][5]

Experimental Protocols: Handling and Storage Procedures

Proper handling and storage are crucial to prevent accidents and maintain the integrity of the compound.

Handling Protocol:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust or fumes.[3][4] Ensure that eyewash stations and safety showers are readily accessible.[2][5]

  • Personal Hygiene: Avoid all personal contact with the substance.[3][4] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling.[4]

  • Preventing Contamination: Take off any contaminated clothing and wash it before reuse.[1][4]

Storage Protocol:

  • Container Integrity: Keep the container tightly closed when not in use.[1][4]

  • Storage Conditions: Store in a cool, dry, and well-ventilated place, away from incompatible materials.[4]

  • Security: The storage area should be secure, and the substance should be stored locked up.[1][4]

Emergency Response and First Aid

In the event of exposure, immediate and appropriate action is critical.

First Aid Measures:

Exposure RouteFirst Aid Procedure
If on Skin Wash the affected area with plenty of water.[1] If skin irritation occurs, seek medical attention.[1][4]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][4] Seek immediate medical attention.
If Inhaled Move the person to fresh air and keep them comfortable for breathing.[1][4] If the person feels unwell, seek medical help.[1]
If Swallowed Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Disposal Plan

The disposal of this compound and its containers must be handled as hazardous waste in accordance with all applicable local, state, and federal regulations.[1]

Step-by-Step Disposal Protocol:

  • Waste Collection: Collect waste material in a designated, properly labeled, and sealed hazardous waste container.[3]

  • Labeling: Clearly label the container with "Hazardous Waste" and the full chemical name, "this compound."

  • Do Not Mix: Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Consult EHS: Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for proper disposal.

  • Prohibited Disposal: Never dispose of this chemical down the drain or in the regular trash.[3]

Mandatory Visualization

The following diagram illustrates the decision-making workflow for selecting the appropriate personal protective equipment when handling this compound.

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling This compound hazard_check Hazard Identification: - Skin Irritant - Eye Irritant - Respiratory Irritant start->hazard_check eye_protection Eye/Face Protection: Safety Goggles or Face Shield hazard_check->eye_protection Always Required hand_protection Hand Protection: Chemical-Impermeable Gloves hazard_check->hand_protection Always Required body_protection Body Protection: Laboratory Coat hazard_check->body_protection Always Required respiratory_protection Respiratory Protection: Work in Fume Hood hazard_check->respiratory_protection Always Required proceed Proceed with Experiment eye_protection->proceed hand_protection->proceed body_protection->proceed respiratory_protection->proceed

Caption: PPE Selection Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5-Naphthyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,5-Naphthyridine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.